molecular formula C9H11N3O2 B2387156 p-Guanidinomethyl benzoic acid CAS No. 41651-87-0

p-Guanidinomethyl benzoic acid

Número de catálogo: B2387156
Número CAS: 41651-87-0
Peso molecular: 193.206
Clave InChI: ZWKIKIJKGFTAAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

P-Guanidinomethyl benzoic acid is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.206. The purity is usually 95%.
BenchChem offers high-quality p-Guanidinomethyl benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Guanidinomethyl benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(diaminomethylideneamino)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKIKIJKGFTAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41651-87-0
Record name 4-{[(diaminomethylidene)amino]methyl}benzoic acid
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Foundational & Exploratory

Technical Guide: Synthesis of 4-(Guanidinomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 4-(Guanidinomethyl)benzoic acid , a critical intermediate in the development of protease inhibitors and antifibrinolytic agents.

Executive Summary & Strategic Analysis

Target Molecule: 4-(Guanidinomethyl)benzoic acid CAS Registry Number: 29321-41-3 (Free acid) / 56-91-7 (Precursor PAMBA) Core Application: Intermediate for serine protease inhibitors (e.g., Camostat analogs); antifibrinolytic research.

Structural Distinction (Crucial Note)

Researchers often confuse this target with 4-guanidinobenzoic acid (no methyl group).

  • Target (This Guide):

    
     (Derived from PAMBA).
    
  • Common Confusion:

    
     (Derived from PABA).
    The methylene bridge (
    
    
    
    ) in the target molecule alters the pKa and nucleophilicity of the precursor amine, necessitating specific guanylation protocols distinct from aniline derivatives.
Synthetic Strategy Selection

For the synthesis of 4-(guanidinomethyl)benzoic acid from 4-(aminomethyl)benzoic acid (PAMBA), two primary routes exist. This guide prioritizes Route A for its industrial robustness and high yield (~78%), while noting Route B for laboratory-scale "green" synthesis.

FeatureRoute A: S-Methylisothiourea (Standard)Route B: 1H-Pyrazole-1-carboxamidine (Lab Scale)
Reagent Cost Low (Commodity chemical)High (Specialty reagent)
Atom Economy HighModerate
By-products Methyl mercaptan (Toxic gas/Stench)Pyrazole (Solid/Soluble)
Purification Isoelectric precipitationChromatography often required
Scalability Excellent (with scrubbers)Limited by reagent cost

Reaction Mechanism & Pathway

The transformation involves the nucleophilic attack of the primary aliphatic amine of PAMBA onto the electrophilic carbon of the isothiourea, followed by the elimination of methanethiol (methyl mercaptan).

ReactionMechanism PAMBA 4-(Aminomethyl)benzoic Acid (Nucleophile) Intermed Tetrahedral Intermediate PAMBA->Intermed + NaOH (pH > 9) Reagent S-Methylisothiourea Sulfate Reagent->Intermed Product 4-(Guanidinomethyl) benzoic Acid Intermed->Product - MeSH ByProduct Methanethiol (MeSH) (Gas) Intermed->ByProduct

Figure 1: Mechanistic pathway for the guanylation of PAMBA. The reaction is driven by the entropy of gas evolution (MeSH) and the formation of the resonance-stabilized guanidinium cation.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-(guanidinomethyl)benzoic acid via S-methylisothiourea sulfate. Target Yield: 75–80%

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 4-(Aminomethyl)benzoic acid (PAMBA) [CAS: 56-91-7].[1][2][3]

  • Reagent: S-Methylisothiourea sulfate (2:1 salt) [CAS: 867-44-7].

  • Solvent: Deionized Water.

  • Base: Sodium Hydroxide (2N NaOH).

  • Safety: Bleach trap (sodium hypochlorite) for scrubbing methyl mercaptan.

Step-by-Step Methodology
1. Setup and Scrubber Initialization
  • Critical Safety Step: Connect the reaction vessel vent to a scrubber containing 10-15% sodium hypochlorite (bleach) solution. The reaction generates methyl mercaptan, which has a low odor threshold and is toxic.

  • Chemistry:

    
    .
    
2. Reactant Dissolution[4]
  • In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 15.1 g (100 mmol) of PAMBA in 50 mL of water.

  • Slowly add 2N NaOH (approx. 50-60 mL) while monitoring pH.

  • Checkpoint: Adjust pH to 10.0–10.5 . The solution should become clear as the sodium salt of PAMBA forms.

3. Reagent Addition
  • Add 13.9 g (50 mmol) of S-methylisothiourea sulfate (stoichiometry: 0.5 eq sulfate = 1 eq isothiourea unit).

  • Note: A slight excess (1.1 eq) of the isothiourea is often beneficial to drive conversion.

4. Reaction Phase
  • Heat the mixture to 60°C for 4–6 hours .

  • Observation: Evolution of gas (MeSH) will occur. Ensure the system remains closed except for the vent to the scrubber.

  • Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting amine (PAMBA) will disappear (ninhydrin positive), and the guanidine product (Sakaguchi reagent positive) will appear.

5. Isolation (Isoelectric Precipitation)
  • Cool the reaction mixture to room temperature (20–25°C).

  • Slowly acidify the solution with 2N HCl dropwise.

  • Critical Parameter: Target the Isoelectric Point (pI) . The zwitterionic product is least soluble at neutral to slightly acidic pH.

  • Adjust pH to 6.5–7.0 . A white precipitate should form immediately.

  • Stir the slurry at 0°C (ice bath) for 1 hour to maximize yield.

6. Purification
  • Filter the white solid under vacuum.

  • Wash the filter cake with ice-cold water (2 x 20 mL) to remove inorganic salts (Na2SO4, NaCl).

  • Wash with cold ethanol (1 x 20 mL) to remove unreacted organic impurities.

  • Dry in a vacuum oven at 50°C for 12 hours.

Data Summary Table
ParameterSpecification
Appearance White crystalline powder
Melting Point > 280°C (decomposition)
Solubility Soluble in dilute acid/base; poorly soluble in water at pH 7
Expected Yield 75% – 80%
Purity (HPLC) > 98% (area normalization)

Process Workflow & Logic

The following diagram illustrates the operational workflow, highlighting the critical control points (CCPs) for quality assurance.

Workflow Start Start: PAMBA + Water Basify Add NaOH (pH 10.5) Solubilization Start->Basify AddReagent Add S-Methylisothiourea Sulfate Basify->AddReagent Reaction Heat 60°C, 6h (Scrub MeSH Gas) AddReagent->Reaction Cool Cool to 20°C Reaction->Cool Acidify Acidify to pH 7.0 (Precipitation) Cool->Acidify Critical Step Filter Filtration & Washing (Water/EtOH) Acidify->Filter Dry Vacuum Dry Filter->Dry

Figure 2: Operational workflow for the synthesis of 4-(Guanidinomethyl)benzoic acid.

Analytical Validation

To validate the integrity of the synthesized compound, the following spectral characteristics must be confirmed:

  • 1H NMR (D2O/NaOD):

    • Aromatic Protons: Two doublets (AA'BB' system) around

      
       7.2–7.8 ppm, integrating to 4 protons.
      
    • Benzylic Protons: A singlet at

      
       4.3–4.4 ppm (
      
      
      
      ), integrating to 2 protons.
    • Note: Guanidine protons are exchangeable and may not be visible in D2O.

  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated m/z = 194.09; Observed m/z = 194.1 ± 0.1.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

    • Detection: UV at 230 nm (guanidine absorption).

References

  • Citation Context: Confirms the reaction of PAMBA with 2-methyl-isothiourea sulfate to yield 4-guanidinomethylbenzoic acid with ~77.7% yield.
  • LookChem. (n.d.). 4-(Aminomethyl)benzoic acid CAS 56-91-7.[1][2][3][5] Retrieved February 4, 2026, from [Link]

    • Citation Context: Verifies the precursor CAS and the specific reagent stoichiometry for the guanyl
  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. Citation Context: General reference for the mechanism of S-methylisothiourea guanylation and alternative reagents like pyrazole-carboxamidine.
  • Citation Context: Commercial availability and purity standards for the starting m

Sources

Technical Deep Dive: p-Guanidinomethyl Benzoic Acid (PGMBA) as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for researchers investigating the pharmacodynamics and structural biology of p-Guanidinomethyl Benzoic Acid (PGMBA) and its derivatives. It synthesizes mechanistic insights, structural biology, and experimental protocols for validating serine protease inhibition.

Executive Summary & Chemical Identity

p-Guanidinomethyl benzoic acid (also known as 4-guanidinomethylbenzoic acid) is a synthetic small-molecule pharmacophore designed to mimic the side chain of Arginine . It serves as a critical structural motif in the development of serine protease inhibitors, including antifibrinolytic agents and treatments for pancreatitis (e.g., Cetraxate, Camostat derivatives).

Unlike p-aminomethylbenzoic acid (PAMBA) , which mimics Lysine, PGMBA contains a guanidinium group that forms a highly specific, bidentate electrostatic interaction with the conserved Aspartate residue in the S1 specificity pocket of trypsin-like serine proteases.

Chemical Profile
PropertyDetail
IUPAC Name 4-(Guanidinomethyl)benzoic acid
Common Abbreviation PGMBA / 4-GMB
Molecular Weight ~193.2 g/mol (Free acid)
Pharmacophore Class Arginine Mimetic / S1 Pocket Binder
Primary Targets Trypsin, Plasmin, Thrombin, Plasma Kallikrein
Key Structural Feature Guanidinium Head: High pKa (>12.5), fully protonated at physiological pH.Methylene Spacer: Provides flexibility and length to match the Arg side chain.Phenyl Scaffold: Rigid linker positioning the warhead.

Mechanism of Action: The S1 Pocket Interaction

The efficacy of PGMBA stems from its ability to competitively block the active site of serine proteases. The mechanism is governed by thermodynamics and structural complementarity.

Structural Basis of Inhibition

Serine proteases (Trypsin family) possess a deep specificity pocket (S1) defined by residues 189–195 and 214–220 (chymotrypsin numbering). The "floor" of this pocket contains a negatively charged Aspartate 189 (Asp189) residue.

  • Entry & Recognition: The PGMBA molecule enters the active site, driven by electrostatic attraction between the cationic guanidinium group and the anionic S1 pocket.

  • The Salt Bridge (The Anchor): The guanidinium group of PGMBA forms a bidentate salt bridge with the carboxylate oxygens of Asp189. This interaction is significantly stronger than the monodentate interaction formed by Lysine analogs (like PAMBA or Tranexamic Acid), explaining the higher affinity of guanidino-based inhibitors for certain targets.

  • Hydrogen Bonding Network:

    • The guanidinium nitrogens donate hydrogen bonds to the carbonyl oxygen of Gly219 and the hydroxyl of Ser190 .

    • This network "locks" the inhibitor in place, preventing the natural substrate (fibrinogen, plasminogen) from accessing the catalytic triad (His57, Asp102, Ser195).

  • Steric Occlusion: The phenyl ring of PGMBA occupies the hydrophobic entrance of the S1 pocket, creating a steric block that hinders the approach of macromolecular substrates.

Visualization of the Interaction Logic

The following diagram illustrates the comparative binding logic and the specific molecular interactions within the active site.

PGMBA_Mechanism cluster_pharmacophore Pharmacophore Comparison cluster_active_site Serine Protease Active Site (S1 Pocket) Arg L-Arginine (Substrate) (Aliphatic Chain + Guanidinium) PGMBA p-Guanidinomethyl Benzoic Acid (Phenyl Spacer + Guanidinium) Arg->PGMBA Structural Mimicry (Charge & Geometry) Asp189 Aspartate 189 (Anionic Floor) PGMBA->Asp189 Bidentate Salt Bridge (Strong Electrostatic) Gly219 Glycine 219 (Backbone Carbonyl) PGMBA->Gly219 H-Bond Ser190 Serine 190 (Side Chain -OH) PGMBA->Ser190 H-Bond Complex Enzyme-Inhibitor Complex (Inactive) PGMBA->Complex Competitive Binding (Ki ~ µM-nM range) PAMBA p-Aminomethyl Benzoic Acid (Phenyl Spacer + Amine) PAMBA->PGMBA Different Head Group (Lys vs Arg Mimic) Substrate_Block Substrate (Fibrinogen/Plasminogen) Cannot Bind Complex->Substrate_Block Steric Hindrance

Caption: Logical flow of PGMBA binding. Note the critical bidentate salt bridge with Asp189 which distinguishes it from lysine-mimetic inhibitors.

Experimental Protocol: Determination of Inhibition Constant ( )

To validate the activity of PGMBA or its derivatives, a continuous spectrophotometric assay is the gold standard. This protocol uses a chromogenic substrate (e.g., BAPNA for trypsin or S-2251 for plasmin) that releases p-nitroaniline (pNA) upon cleavage.

Materials[1][2][3]
  • Enzyme: Bovine Trypsin (TPCK-treated) or Human Plasmin.

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or H-D-Val-Leu-Lys-pNA (S-2251).
    
  • Inhibitor: p-Guanidinomethyl benzoic acid (dissolved in DMSO or water; verify solubility).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

    
     (Calcium stabilizes trypsin).
    
Assay Workflow
  • Preparation:

    • Prepare enzyme stock to give

      
       in the absence of inhibitor.
      
    • Prepare 5 concentrations of Substrate (

      
      ), ranging from 
      
      
      
      to
      
      
      .
    • Prepare 4 concentrations of Inhibitor (

      
      ), plus a solvent control (
      
      
      
      ).
  • Reaction:

    • In a 96-well plate or cuvette, add Buffer + Inhibitor + Enzyme.

    • Incubate for 5–10 minutes at 25°C or 37°C to allow equilibrium (

      
      ).
      
    • Start Reaction: Add Substrate to initiate.

    • Measure: Monitor Absorbance at 405 nm (

      
      ) kinetically for 5–10 minutes.
      
  • Data Analysis (The Dixon Method):

    • Calculate the initial velocity (

      
      ) for each condition.
      
    • Primary Plot: Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • Interpretation:

      • The lines for different substrate concentrations should intersect.

      • For Competitive Inhibition (expected for PGMBA), the intersection point is in the second quadrant (above the x-axis, left of the y-axis).

      • The X-coordinate of the intersection corresponds to

        
        .
        
Expected Results & Troubleshooting
ParameterExpected OutcomeTroubleshooting
Inhibition Type Competitive (Vmax unchanged, Km increases)If Mixed inhibition is observed, check for allosteric binding or enzyme denaturation.
Ki Value typically 1–100 µM (Free acid) nM range (Ester/Amide derivatives)Free acid is a weaker inhibitor than its ester derivatives (e.g., Gabexate metabolite).
Solubility Moderate in water; better in DMSO.If precipitation occurs, reduce

or add 0.1% Triton X-100.

Pharmacological Context: The "Warhead" Concept

PGMBA is rarely used as a standalone drug due to rapid renal clearance and moderate potency. Instead, it serves as the active metabolite or the warhead moiety of prodrugs.

  • Cetraxate: Contains the PGMBA motif. Used for gastric ulcers; the PGMBA moiety inhibits local proteases and improves microcirculation.

  • Camostat & Gabexate: These are esters. Upon administration, plasma esterases hydrolyze them.

    • Pathway: Camostat

      
       4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA) 
      
      
      
      4-Guanidinobenzoic acid .
    • Note: While Camostat degrades to the benzoic acid analog (no methyl spacer), the methyl analog (PGMBA) represents a structural optimization used in next-generation design to improve the fit in the S1 pocket (S1 pocket depth accommodates the extra methylene group).

Comparative Selectivity Table
InhibitorTarget SpecificityBinding Mode
PGMBA Trypsin > Plasmin > ThrombinArg-mimic (Strong Salt Bridge)
PAMBA Plasmin >>> TrypsinLys-mimic (Weaker Salt Bridge)
Tranexamic Acid Plasmin (Kringle domains)Lys-mimic (Kringle binder)
Benzamidine Trypsin (General)Arg-mimic (No spacer)

References

  • Muramatsu, M., et al. (1965).[1] "Inhibitory Effects of Guanidino-Acid Derivatives on Trypsin and Plasmin." Journal of Biochemistry. (Foundational work on guanidino-benzoic acid derivatives).

  • Markwardt, F., et al. (1970).[2] "The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate."[2] FEBS Letters.

  • Zhu, D.X., et al. (2004). "Novel guanidinomethylbenzoic acid derivatives as antibacterial agents." US Patent 6,734,212.[3] (Application of PGMBA motif in microbial protease inhibition).

  • Sperl, S., et al. (2001). "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." Proceedings of the National Academy of Sciences. (Structural comparison of guanidino vs amino linkers).

  • Katayama, K., et al. (2019). "Highly Potent and Selective Plasmin Inhibitors Based on the Sunflower Trypsin Inhibitor-1 Scaffold." Journal of Medicinal Chemistry. (Modern context of S1 pocket targeting).

Sources

"biological activity of p-Guanidinomethyl benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Biological Activity & Therapeutic Potential of p-Guanidinomethyl Benzoic Acid Derivatives

Part 1: Executive Summary & Scaffold Analysis

The Arginine Mimicry Paradigm p-Guanidinomethyl benzoic acid (GMB) represents a privileged scaffold in medicinal chemistry, primarily designed to mimic the side chain of Arginine. This structure is critical in the design of serine protease inhibitors , particularly those targeting the S1 specificity pocket of enzymes like Plasmin , Trypsin , Thrombin , and Matriptase .

Unlike its close relative p-guanidinobenzoic acid (the core of Camostat and Nafamostat), GMB incorporates a methylene spacer (-CH₂-) between the phenyl ring and the guanidino group. This subtle structural modification alters the steric depth and flexibility of the inhibitor, allowing it to probe the catalytic cleft of proteases with distinct kinetic profiles.

Core Biological Profile:

  • Primary Activity: Antifibrinolytic (Plasmin inhibition).[1]

  • Secondary Activity: Broad-spectrum Serine Protease Inhibition (Trypsin-like).

  • Therapeutic Utility: Hemostasis (antifibrinolysis), Pancreatitis (protease dampening), and potential Antiviral applications (via TMPRSS2 inhibition).

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The biological potency of GMB derivatives is governed by three pharmacophoric elements:

  • The Guanidino Head Group:

    • Function: Acts as a "warhead" carrying a positive charge at physiological pH (pKa ~12.5).

    • Interaction: Forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (Asp189) at the bottom of the S1 specificity pocket in trypsin-like proteases.

  • The Methylene Spacer:

    • Function: Provides rotational freedom and extends the reach of the guanidino group.

    • SAR Insight: The methylene group makes GMB a closer steric analogue to the flexible lysine/arginine side chains compared to the rigid p-guanidinobenzoic acid. This often results in enhanced binding affinity for enzymes with deeper S1 pockets (e.g., Plasmin).

  • The Benzoic Acid Tail:

    • Function: Serves as a rigid linker and a handle for derivatization (esters/amides).

    • Derivatization: Conversion of the carboxylic acid to esters (e.g., ethyl, phenyl) significantly improves membrane permeability (oral bioavailability) and can introduce secondary interactions in the S2/S3 subsites of the enzyme.

Table 1: Structural Comparison of Key Protease Inhibitor Scaffolds
ScaffoldStructureKey FeaturePrimary Target
PAMBA H₂N-CH₂-Ph-COOHAminomethyl groupPlasminogen (Kringle domains)
GMB H₂N-C(=NH)-NH-CH₂-Ph-COOHGuanidinomethyl groupPlasmin/Trypsin (Active site)
GBA H₂N-C(=NH)-NH-Ph-COOHGuanidino directly on ringTrypsin/TMPRSS2
Tranexamic Acid H₂N-CH₂-Cyclohexyl-COOHCyclohexane ring (rigid)Plasminogen (Kringle domains)

Part 3: Mechanism of Action (Molecular Pharmacology)

The therapeutic efficacy of GMB derivatives stems from Competitive Reversible Inhibition .

The "Lock and Key" Mechanism:

  • Recognition: The positively charged guanidinium moiety is electrostatically attracted to the negatively charged S1 pocket of the protease.

  • Binding: The inhibitor enters the active site. The guanidine group displaces the water molecule stabilizing Asp189 and forms a direct ionic bond.

  • Blockade: The bulky phenyl ring occludes the catalytic triad (His57, Asp102, Ser195), preventing the natural substrate (fibrin, viral spike protein, etc.) from being processed.

Visualization: Mechanism of Action The following diagram illustrates the binding mode of GMB within the Trypsin/Plasmin active site.

G cluster_enzyme Serine Protease Active Site (S1 Pocket) cluster_inhibitor p-Guanidinomethyl Benzoic Acid (Inhibitor) Asp189 Asp189 (Anionic Anchor) Ser195 Ser195 (Catalytic Nucleophile) Gly219 Gly219 (H-Bonding) Guanidine Guanidinium Head (+ Charge) Guanidine->Asp189 Salt Bridge (Ionic) Guanidine->Gly219 H-Bond Spacer Methyl Spacer (Flexibility) Spacer->Guanidine Phenyl Phenyl Ring (Scaffold) Phenyl->Ser195 Steric Blockade Phenyl->Spacer Tail Carboxyl/Ester Tail (S2/S3 Interaction) Tail->Phenyl

Caption: Molecular docking logic showing the electrostatic clamp between the GMB guanidinium head and the protease Asp189 residue.

Part 4: Experimental Protocols

To validate the biological activity of GMB derivatives, the following workflows are standard in drug discovery.

Protocol A: Chemical Synthesis of GMB

Objective: To synthesize the core scaffold from the commercially available precursor PAMBA.

  • Reagents:

    • 4-(Aminomethyl)benzoic acid (PAMBA).[2]

    • 2-Methyl-2-thiopseudourea sulfate (S-Methylisothiourea).

    • Sodium Hydroxide (NaOH).

  • Workflow:

    • Dissolution: Dissolve 10 mmol of PAMBA in 20 mL of 2N NaOH.

    • Addition: Add 10 mmol of S-Methylisothiourea sulfate slowly at 0°C.

    • Reaction: Stir at room temperature for 24–48 hours. The reaction releases methanethiol (ensure proper ventilation/trapping).

    • Precipitation: Acidify the solution with dilute HCl to pH ~5–6 to precipitate the zwitterionic product.

    • Purification: Recrystallize from water/ethanol.

  • Validation:

    • 1H-NMR: Confirm the disappearance of the S-methyl peak and the appearance of guanidino protons.

Protocol B: Serine Protease Inhibition Assay (IC50 Determination)

Objective: To quantify the inhibitory potency against Trypsin or Plasmin.

  • Materials:

    • Enzyme: Bovine Trypsin or Human Plasmin (final conc. 1–10 nM).

    • Substrate: Chromogenic substrate (e.g., BAPNA or S-2251) specific for Arg-X cleavage.

    • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.

  • Procedure:

    • Step 1: Prepare serial dilutions of the GMB derivative (0.1 nM to 100 µM) in DMSO/Buffer.

    • Step 2: Incubate Enzyme + Inhibitor for 15 minutes at 25°C to allow equilibrium binding.

    • Step 3: Add Chromogenic Substrate to initiate the reaction.

    • Step 4: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. Log[Inhibitor].
      
    • Fit to the sigmoidal dose-response equation to determine IC50.

Visualization: Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Bio-Assay PAMBA PAMBA (Precursor) Reaction Guanylation (NaOH, 24h) PAMBA->Reaction Thiourea S-Methyl Isothiourea Thiourea->Reaction GMB GMB Scaffold (Product) Reaction->GMB Incubation Equilibrium Binding GMB->Incubation Enzyme Enzyme (Trypsin/Plasmin) Enzyme->Incubation Readout Kinetic Readout (OD 405nm) Incubation->Readout

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Part 5: Therapeutic Applications & Future Directions

  • Antifibrinolytic Therapy:

    • GMB derivatives inhibit Plasmin , preventing the degradation of fibrin clots. This is critical in managing hemorrhage (e.g., in trauma or surgery).

    • Advantage:[3][4] The "methyl" spacer may offer a different selectivity profile compared to Tranexamic acid, potentially reducing off-target effects (e.g., seizure risk associated with GABA receptor antagonism).

  • Antiviral Potential (COVID-19/Influenza):

    • Many viruses rely on host serine proteases (e.g., TMPRSS2 ) to cleave viral spike proteins for cell entry.

    • Guanidinobenzoic acid derivatives (e.g., Camostat) are known TMPRSS2 inhibitors. GMB derivatives, with their flexible linker, represent a "next-generation" library to screen for higher TMPRSS2 potency.

  • Oncology:

    • Tumor metastasis often involves matrix degradation by proteases like uPA (Urokinase Plasminogen Activator) and Matriptase . GMB derivatives are potent inhibitors of these "trypsin-like" proteases, offering a pathway to suppress metastatic invasion.

References

  • Markwardt, F. (1978). Synthetic Inhibitors of Fibrinolysis. In: Handbook of Experimental Pharmacology. Springer, Berlin, Heidelberg.

  • Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Synthetic Trypsin-Like Serine Protease Inhibitors. Journal of Enzyme Inhibition.

  • Thermo Scientific. (2024). 4-(Aminomethyl)benzoic acid and derivatives: Chemical Properties and Synthesis.

  • Richter, P., et al. (2020). Small molecule inhibitors of the serine protease TMPRSS2. Journal of Medicinal Chemistry.

  • LookChem. (2024). Synthesis of 4-guanidinomethylbenzoic acid from PAMBA.

Sources

An In-depth Technical Guide to p-Guanidinomethyl Benzoic Acid Structural Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of p-guanidinomethyl benzoic acid and its structural analogs, a class of compounds with significant utility as serine protease inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and functional evaluation of these molecules, offering field-proven insights and detailed experimental methodologies.

Introduction: The Critical Role of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[1] These enzymes are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, which facilitates the hydrolysis of peptide bonds. The dysregulation of serine protease activity is implicated in numerous diseases, such as pancreatitis, thrombosis, and cancer, making them critical targets for therapeutic intervention.[1]

p-Guanidinomethyl benzoic acid and its analogs have emerged as a prominent class of synthetic serine protease inhibitors. The core structure, featuring a guanidinium group, mimics the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. This allows these inhibitors to bind with high affinity to the S1 specificity pocket of the enzyme, a deep, negatively charged cleft that accommodates the side chain of the substrate's P1 residue. This guide will explore the chemical and biological intricacies of this important class of inhibitors.

Section 1: Synthesis of p-Guanidinomethyl Benzoic Acid and Its Analogs

The synthesis of the p-guanidinomethyl benzoic acid scaffold and its subsequent derivatization are crucial for exploring the structure-activity landscape of these inhibitors.

Core Synthesis of p-Guanidinomethyl Benzoic Acid

A common and efficient method for the synthesis of p-guanidinomethyl benzoic acid hydrochloride starts from p-aminobenzoic acid. The process involves the reaction of p-aminobenzoic acid with cyanamide in the presence of hydrochloric acid.

Exemplary Protocol for p-Guanidinomethyl Benzoic Acid Hydrochloride Synthesis:

  • In a reaction vessel, suspend p-aminobenzoic acid in isopropanol.

  • Add hydrochloric acid to the suspension and heat the mixture with stirring to obtain a clear solution.

  • Slowly add a cyanamide solution dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 80°C) and maintain for several hours (e.g., 6.5 hours).[2]

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution by adding sodium hydroxide, which will precipitate the crude p-guanidinomethyl benzoic acid.[2]

  • Collect the crude product by suction filtration and wash it.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product.[2]

Synthesis of Ester Analogs

The esterification of the carboxylic acid moiety of p-guanidinomethyl benzoic acid is a key strategy for developing prodrugs and modulating the pharmacokinetic and pharmacodynamic properties of these inhibitors. A prominent example is the synthesis of Nafamostat, which is 6-amidino-2-naphthyl 4-guanidinobenzoate.

General Strategy for Ester Synthesis:

The synthesis of ester analogs typically involves the activation of the carboxylic acid of p-guanidinomethyl benzoic acid, followed by reaction with the desired alcohol.

  • Activation of the Carboxylic Acid: A common method for activating the carboxylic acid is to convert it to the corresponding acyl chloride. This can be achieved by reacting p-guanidinomethyl benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][4]

    Causality Behind Experimental Choice: Thionyl chloride is often preferred as the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies purification.[5]

  • Esterification: The resulting p-guanidinobenzoyl chloride hydrochloride can then be reacted with the desired alcohol in the presence of a base (e.g., pyridine) to neutralize the generated HCl and drive the reaction to completion.[6]

Synthesis of Nafamostat Precursor (6-amidino-2-naphthyl 4-guanidinobenzoate):

The synthesis of Nafamostat involves the esterification of p-guanidinobenzoic acid with 6-amidino-2-naphthol.[6][7]

  • Step 1: Synthesis of 6-amidino-2-naphthol: This intermediate can be synthesized from 6-bromo-2-naphthol. The bromo group is first converted to a cyano group, which is then transformed into an amidine group.[7]

  • Step 2: Esterification: p-Guanidinobenzoyl chloride is reacted with 6-amidino-2-naphthol methanesulfonate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like pyridine.[6]

The following diagram illustrates the general synthetic workflow for creating ester analogs of p-guanidinomethyl benzoic acid.

G cluster_0 Core Synthesis cluster_1 Ester Analog Synthesis p_aminobenzoic_acid p-Aminobenzoic Acid p_guanidinomethyl_benzoic_acid p-Guanidinomethyl Benzoic Acid p_aminobenzoic_acid->p_guanidinomethyl_benzoic_acid Guanidinylation cyanamide Cyanamide + HCl cyanamide->p_guanidinomethyl_benzoic_acid p_guanidinobenzoyl_chloride p-Guanidinobenzoyl Chloride p_guanidinomethyl_benzoic_acid->p_guanidinobenzoyl_chloride Activation (e.g., SOCl₂) ester_analog Ester Analog p_guanidinobenzoyl_chloride->ester_analog Esterification alcohol Alcohol (R-OH) alcohol->ester_analog

Caption: Synthetic workflow for p-guanidinomethyl benzoic acid and its ester analogs.

Section 2: Mechanism of Action and Structure-Activity Relationships

The efficacy of p-guanidinomethyl benzoic acid analogs as serine protease inhibitors is intrinsically linked to their molecular structure and their mode of interaction with the enzyme's active site.

Mechanism of Inhibition

These compounds primarily act as competitive, time-dependent inhibitors.[8] They function as "quasi-substrates," meaning they bind to the active site in a manner similar to the natural substrate.[9] The inhibition process can be dissected into the following key steps:

  • Initial Binding: The positively charged guanidinium group of the inhibitor is electrostatically guided into the S1 specificity pocket of the protease, which contains a conserved aspartate residue (Asp189 in trypsin) at its base. This interaction is a primary determinant of the inhibitor's affinity and specificity.[10]

  • Acylation: The catalytic serine residue (Ser195 in trypsin) attacks the carbonyl carbon of the ester or amide bond of the inhibitor, leading to the formation of a stable acyl-enzyme intermediate.[9]

  • Deacylation: The deacylation step, which would regenerate the active enzyme, is extremely slow for these inhibitors. This prolonged occupation of the active site by the acyl group is the basis for their potent inhibitory activity.[8]

The following diagram illustrates the inhibitory mechanism of a p-guanidinomethyl benzoic acid ester analog.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor S1_pocket S1 Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Benzoate_ester Benzoate Ester (Acylating Moiety) Catalytic_Triad->Benzoate_ester Nucleophilic Attack Guanidino_group Guanidinium Group (Positively Charged) Guanidino_group->S1_pocket Electrostatic Interaction Guanidino_group->Benzoate_ester Leaving_group Leaving Group (e.g., 6-amidino-2-naphthol) Benzoate_ester->Leaving_group Acylation 2. Acylation Leaving_group->Acylation Release Initial_Binding 1. Initial Binding Stable_Complex 3. Stable Acyl-Enzyme (Inhibition)

Caption: Mechanism of serine protease inhibition by a p-guanidinomethyl benzoic acid ester.

Structure-Activity Relationships (SAR)

The potency and selectivity of these inhibitors can be finely tuned by modifying their chemical structure.

  • The Guanidinium/Amidinium Group: This positively charged group is paramount for high-affinity binding to the S1 pocket of trypsin-like serine proteases.[10] Modifications to this group generally lead to a significant loss of inhibitory activity.

  • The Benzoic Acid Scaffold: The rigid benzene ring serves as a scaffold to correctly position the guanidinium group for optimal interaction with the S1 pocket.

  • The Ester/Amide Moiety: The nature of the leaving group in ester or amide analogs significantly influences the rate of acylation and, consequently, the overall inhibitory potency. More electron-withdrawing leaving groups can increase the electrophilicity of the carbonyl carbon, potentially leading to faster acylation.

  • Substitutions on the Benzoic Ring: Modifications to the benzoic acid ring can influence the electronic properties of the molecule and introduce additional interactions with the enzyme surface, thereby modulating potency and selectivity. For instance, in a study of 6-amidino-2-naphthyl 4-guanidinobenzoate (Nafamostat) derivatives, the introduction of a 4,5-dihydro-1H-imidazol-2-yl)amino group at the 4-position of the benzoate resulted in a compound with superior anti-complement activity suitable for oral administration.

The following table summarizes the inhibitory constants (Ki) of Nafamostat and Gabexate against several serine proteases, highlighting the differences in their inhibitory profiles.

InhibitorTarget ProteaseKi ValueReference
Nafamostat Mesilate Trypsin11.5 µM (binding), 0.4 nM (overall)[8]
PlasminPotent inhibitor[11]
ThrombinPotent inhibitor[11]
Urokinase--
Gabexate Mesilate TrypsinLess potent than Nafamostat[11]
PlasminLess potent than Nafamostat[11]
ThrombinNo inhibition[11]
Pancreatic KallikreinNo inhibition[11]

Note: Direct comparative Ki values for all enzymes are not always available in a single source. The table reflects the relative potencies as described in the literature.

Section 3: Functional Evaluation of Inhibitors

The functional characterization of p-guanidinomethyl benzoic acid analogs involves a series of in vitro assays to determine their inhibitory potency and mechanism.

Enzyme Inhibition Assays

The inhibitory activity is typically quantified by measuring the residual enzyme activity in the presence of the inhibitor. Chromogenic or fluorogenic substrates are commonly used for this purpose.

Detailed Protocol for Trypsin Inhibition Assay using a Chromogenic Substrate:

This protocol is adapted from standard methodologies for assessing trypsin inhibition.

Materials:

  • Bovine Trypsin

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 20 mM)

  • Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Inhibitor stock solution (dissolved in a suitable solvent like DMSO or water)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in the Tris-HCl buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a series of dilutions of the inhibitor in the Tris-HCl buffer.

    • Prepare a working solution of L-BAPNA in the Tris-HCl buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the following:

      • Blank: Buffer only.

      • Control (100% activity): Trypsin solution and buffer.

      • Test: Trypsin solution and the inhibitor dilution series.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the L-BAPNA solution to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using the microplate reader. The release of p-nitroaniline from the substrate results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • For mechanistic studies, perform kinetic analyses by measuring the reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the inhibition constant (Ki) and the mode of inhibition.

The following diagram outlines the workflow for a typical enzyme inhibition assay.

G start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Substrate) start->reagent_prep pre_incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation data_acquisition Data Acquisition (Measure Absorbance/Fluorescence) reaction_initiation->data_acquisition data_analysis Data Analysis (Calculate % Inhibition, IC₅₀, Ki) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro enzyme inhibition assay.

Structural Biology and Molecular Modeling

X-ray crystallography and molecular docking studies provide invaluable insights into the precise binding mode of these inhibitors within the enzyme's active site. These techniques can reveal the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that govern inhibitor affinity and selectivity.

Molecular docking studies have consistently shown that the guanidinobenzoyl or amidinobenzoyl group of these inhibitors fits snugly into the deep S1 pocket of trypsin-like proteases, forming a salt bridge with the carboxylate side chain of Asp189.[10] The rest of the inhibitor molecule occupies other subsites (S2, S3, etc.) on the enzyme surface, and modifications to these regions can be used to enhance selectivity for different proteases.[12] For example, the crystal structure of the urokinase-type plasminogen activator (uPA) in complex with Nafamostat has revealed the covalent nature of the inhibitory mechanism.[13]

Section 4: Therapeutic Functions and Applications

The potent and broad-spectrum inhibitory activity of p-guanidinomethyl benzoic acid analogs has led to their investigation and clinical use in a variety of therapeutic areas.

  • Acute Pancreatitis: In acute pancreatitis, the premature activation of trypsin within the pancreas leads to autodigestion of the organ and a systemic inflammatory response. Broad-spectrum protease inhibitors like Nafamostat mesilate and Gabexate mesilate are used to mitigate this proteolytic cascade.[14][15]

  • Disseminated Intravascular Coagulation (DIC): DIC is a life-threatening condition characterized by widespread activation of the coagulation cascade. The anticoagulant and anti-protease activities of Nafamostat make it a valuable therapeutic option.[14]

  • Cancer: Urokinase-type plasminogen activator (uPA) is overexpressed in many types of cancer and plays a crucial role in tumor invasion and metastasis. The development of potent and selective uPA inhibitors based on the guanidinobenzoate scaffold is an active area of cancer research.

  • Antiviral Therapy: The entry of certain viruses, including influenza and coronaviruses, into host cells is dependent on the cleavage of viral surface proteins by host cell serine proteases like TMPRSS2. Nafamostat has been shown to inhibit TMPRSS2 and has been investigated as a potential treatment for COVID-19.[1]

Conclusion

p-Guanidinomethyl benzoic acid and its structural analogs represent a versatile and powerful class of serine protease inhibitors. Their rational design, based on mimicking the natural substrates of these enzymes, has led to the development of clinically useful drugs and valuable research tools. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is essential for the continued development of novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles for a wide range of therapeutic applications. The detailed methodologies provided in this guide serve as a foundation for researchers and drug developers to advance the field of serine protease inhibition.

References

  • The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin. PubMed. Available at: [Link]

  • CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid. Google Patents.
  • [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro]. PubMed. Available at: [Link]

  • Comparison of gabexate mesilate and nafamostat mesilate for disseminated intravascular coagulation associated with hematological malignancies. PubMed. Available at: [Link]

  • Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. PubMed. Available at: [Link]

  • Gabexate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]

  • US4777182A - 6-Amidino-2-naphthyl 4-guanidinobenzoate derivatives and pharmaceutical composition containing them. Google Patents.
  • Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment. PMC - NIH. Available at: [Link]

  • Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. PubMed. Available at: [Link]

  • Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. PMC. Available at: [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. Available at: [Link]

  • Making benzoyl chloride. YouTube. Available at: [Link]

  • New 6-amidino-2-naphthol methanesulfonate synthesis method. Google Patents.
  • Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat. PMC - PubMed Central. Available at: [Link]

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The Dawn of Precision Protease Inhibition: A Technical Guide to the Foundational Research on Guanidinobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibition, understanding the foundational principles of early inhibitor design provides a critical framework for contemporary innovation. This technical guide delves into the seminal research on guanidinobenzoic acid compounds, a class of molecules that revolutionized the study of serine proteases and laid the groundwork for modern structure-based drug design. We will move beyond a simple recitation of facts to explore the causal nexus between chemical structure, mechanistic insight, and the pioneering experimental choices that defined this field.

The Scientific Imperative: Seeking Specificity for Trypsin-Like Proteases

In the mid-20th century, the study of proteolytic enzymes was a burgeoning field. Trypsin, with its well-defined specificity for cleaving peptide bonds C-terminal to lysine and arginine residues, served as a model system. Researchers understood that the enzyme's S1 specificity pocket possessed a negatively charged aspartate residue (Asp189) that formed a salt bridge with the positively charged side chains of its substrates. This understanding was the intellectual springboard for the rational design of the first targeted covalent inhibitors.

The central hypothesis was elegant in its simplicity: a molecule that could mimic the essential features of a substrate—namely, a positively charged group to engage the S1 pocket and a susceptible carbonyl group for enzymatic attack—could potentially act as a highly specific inhibitor. This quest for specificity drove the initial investigations into 4-guanidinobenzoic acid, a molecule whose guanidinium group is a superb bioisostere of the arginine side chain.

The Acyl-Enzyme Mechanism: From Substrate to Suicide Inhibitor

The foundational breakthrough in this field was the discovery that simple esters of 4-guanidinobenzoic acid did not behave as typical substrates. Instead of being rapidly hydrolyzed and released, they acted as "active-site-directed irreversible inhibitors" or "suicide substrates." This pioneering work, most notably by Mares-Guia and Shaw in the late 1960s, established a two-step mechanism of action that became a cornerstone of enzyme inhibitor research[1][2][3].

The mechanism proceeds as follows:

  • Rapid Recognition and Binding: The inhibitor, possessing the positively charged guanidinium group, is specifically recognized by the S1 pocket of a trypsin-like protease, forming a reversible Michaelis complex (E-I).

  • Covalent Acylation: The catalytic serine residue (Ser195) in the enzyme's active site attacks the carbonyl carbon of the ester, displacing the alcohol leaving group. This forms a highly stable acyl-enzyme intermediate, specifically a p-guanidinobenzoyl-trypsin complex.

  • Extremely Slow Deacylation: Unlike a normal substrate where the acyl-enzyme intermediate is rapidly hydrolyzed by water to regenerate the free enzyme, the deacylation of the p-guanidinobenzoyl-enzyme is exceptionally slow.

This dramatically slow deacylation rate effectively sequesters the enzyme in an inactive state, leading to potent inhibition[1][4]. The inhibitor essentially "titrates" the enzyme's active sites. This mechanistic insight was profound, demonstrating that substrate mimetics could be engineered to covalently trap and inactivate an enzyme.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2 & 3: Covalent Modification E Trypsin (E) EI Michaelis Complex (E-I) E->EI k1 I Guanidinobenzoate (I) EI->E k-1 E_Acyl Stable Acyl-Enzyme (E-I') EI->E_Acyl k2 (Acylation) FAST EI->E_Acyl LG Leaving Group (Alcohol) E_Regen Regenerated Trypsin (E) E_Acyl->E_Regen k3 (Deacylation) EXTREMELY SLOW

Caption: Mechanism of trypsin inactivation by guanidinobenzoate esters.

Foundational Synthesis and Experimental Protocols

The early synthesis of these inhibitors was straightforward, relying on established chemical principles. The core structure, 4-guanidinobenzoic acid, was typically prepared from its amino precursor, 4-aminobenzoic acid.

Detailed Protocol: Synthesis of 4-Guanidinobenzoic Acid Hydrochloride

This protocol is a representative synthesis based on methods described in early literature. It serves as a self-validating system where the successful formation of the product can be verified through standard analytical techniques.

Principle: This synthesis involves the nucleophilic addition of the amino group of 4-aminobenzoic acid to cyanamide in an acidic aqueous medium. The reaction proceeds via a protonated cyanamide intermediate, which is more susceptible to nucleophilic attack.

Materials:

  • 4-Aminobenzoic acid

  • Cyanamide

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 4-aminobenzoic acid in a mixture of concentrated HCl and water.

  • To this stirred suspension, add a solution of cyanamide in water at room temperature.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to promote precipitation.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold deionized water to remove unreacted starting materials and excess acid.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-guanidinobenzoic acid hydrochloride as a crystalline solid.

From Acid to Active Ester: The Fischer Esterification

To create the active ester inhibitors, the synthesized 4-guanidinobenzoic acid was subjected to esterification. The Fischer esterification, using the desired alcohol (e.g., ethanol, p-nitrophenol) as both reactant and solvent under acidic catalysis (e.g., H₂SO₄), was a common method[5].

G start 4-Aminobenzoic Acid step1 React with Cyanamide, HCl start->step1 intermediate 4-Guanidinobenzoic Acid step1->intermediate step2 Fischer Esterification (Alcohol, H+) intermediate->step2 product Active Ester Inhibitor (e.g., Ethyl 4-Guanidinobenzoate) step2->product

Caption: General workflow for synthesizing guanidinobenzoate inhibitors.

A Seminal Tool for Enzymology: p-Nitrophenyl p'-Guanidinobenzoate (NPGB)

The mechanistic understanding of acyl-enzyme formation led to the development of one of the most important tools in protease research. Chase and Shaw reported in 1967 that p-nitrophenyl p'-guanidinobenzoate (NPGB) could be used as a highly effective active-site titrant for trypsin and other related enzymes like plasmin and thrombin[6][7].

The Rationale: The choice of p-nitrophenol as the leaving group was a deliberate and insightful experimental design.

  • High Reactivity: The p-nitrophenyl group is an excellent leaving group, which accelerates the initial acylation step (k₂), ensuring a rapid reaction with the enzyme's active site.

  • Spectrophotometric Signal: The release of the p-nitrophenolate ion upon acylation produces a distinct yellow color with a strong absorbance at 410 nm.

This color change allows for the direct, stoichiometric quantification of functional enzyme active sites in a given protein preparation. The "burst" of color corresponds to the rapid acylation of all available active sites. The subsequent, much slower, linear increase in absorbance corresponds to the turnover rate dictated by the slow deacylation (k₃). This tool enabled researchers for the first time to accurately determine the concentration of active enzyme, a critical parameter for any kinetic study[8].

Early Structure-Activity Relationship (SAR) Insights

The initial research immediately provided foundational SAR insights that have guided inhibitor design for decades.

Compound/FeatureTarget Enzyme(s)Key Finding / RationaleEarly Reference
Ethyl p-Guanidinobenzoate TrypsinSpecific, irreversible inactivation via stable acyl-enzyme formation. Chymotrypsin, which prefers bulky hydrophobic residues, was unaffected.Mares-Guia & Shaw (1967)[2]
p-Nitrophenyl p'-Guanidinobenzoate (NPGB) Trypsin, Plasmin, ThrombinThe highly activated ester facilitates rapid acylation, and the chromogenic leaving group allows for active site titration.Chase & Shaw (1967)[6][7]
Amidinophenyl Derivatives Trypsin-like Serine ProteasesThe amidino group, being isosteric and isoelectronic with the guanidino group, also served as an effective S1 pocket recognition element.(General knowledge from period)
Varying the Ester Group Trypsin, Kallikrein, PlasminAltering the leaving group (e.g., creating depsipeptides) could significantly modulate the reactivity and selectivity of the inhibitor across different proteases.(Relevant studies from the 1970s)

The core principle established was unequivocal: the p-guanidinobenzoyl moiety was the "warhead," responsible for the covalent modification, while the specificity was dictated by the guanidinium group's precise fit into the S1 pocket of trypsin-like proteases. This separation of roles—specificity determinant and reactive element—is a fundamental concept in the design of covalent inhibitors to this day.

Conclusion and Legacy

The early research into guanidinobenzoic acid compounds was a landmark in medicinal chemistry and enzymology. It transcended the mere discovery of a novel class of inhibitors; it provided a lucid, experimentally validated mechanism of action that powerfully illustrated the principles of rational drug design. The development of NPGB as a tool for active-site titration equipped the scientific community with an essential method for enzyme characterization. The foundational concepts of substrate mimicry, active-site-directed inactivation, and the formation of stable covalent intermediates, all elegantly demonstrated by this simple class of molecules, continue to inform and inspire the development of sophisticated enzyme inhibitors for a wide array of therapeutic targets.

References

  • Mares-Guia, M., & Shaw, E. (1968). The Specific Inactivation of Trypsin by Ethyl p-Guanidinobenzoate. Journal of Biological Chemistry, 242(24), 5782-5788.
  • Mares-Guia, M., & Shaw, E. (1967). The specific inactivation of trypsin by ethyl p-guanidinobenzoate. PubMed, PMID: 6073660. [Link]

  • Klemm, P. (2024). Drug Design: From Structure and Mode-of-Action to Rational Design Concepts. DOKUMEN.PUB. [Link]

  • Nochi, S., Shimomura, N., Hattori, T., Sato, T., Miyake, Y., & Tanizawa, K. (1989). Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. Chemical & Pharmaceutical Bulletin, 37(10), 2855-2857. [Link]

  • Chase, T. Jr., & Shaw, E. (1967). p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin. Biochemical and Biophysical Research Communications, 29(4), 508-514. [Link]

  • Fujii, S., et al. (1985). Synthesis and structure-activity study of protease inhibitors. V. Chemical modification of 6-amidino-2-naphthyl 4-guanidinobenzoate. PubMed. [Link]

  • Lee, S. H. (2003). Method for preparing p-aminobenzoic acid.
  • de la Fuente-Nunez, C., et al. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2011). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. [Link]

  • Brocklehurst, K., Resmini, M., & Topham, C. M. (2001). Kinetic and titration methods for determination of active site contents of enzyme and catalytic antibody preparations. Methods, 24(2), 153-167. [Link]

  • Chase, T. Jr., & Shaw, E. (1969). Comparison of the Esterase Activities of Trypsin, Plasmin, and Thrombin on Guanidinobenzoate Esters. Titration of the Enzymes. Biochemistry, 8(5), 2212-2224. [Link]

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"p-Guanidinomethyl benzoic acid CAS number and identifiers"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Guanidinobenzoic Acid: Synthesis, Characterization, and Applications in Protease Inhibition

Introduction: Clarifying the Nomenclature

In the landscape of chemical compounds, precise nomenclature is paramount for accurate scientific communication. The topic of this guide is "p-Guanidinomethyl benzoic acid." However, a thorough review of chemical databases and scientific literature reveals that the compound extensively studied and commercially available is 4-Guanidinobenzoic acid . The latter features a guanidino group directly attached to the benzene ring at the para (4th) position, whereas the former term implies a methylene (-CH2-) linker. This guide will focus on the well-documented 4-Guanidinobenzoic acid , assuming it to be the molecule of interest, and will use its correct chemical name throughout. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development, primarily for their potent inhibitory effects on serine proteases.

Section 1: Chemical Identity and Core Identifiers

4-Guanidinobenzoic acid is an organic compound that integrates a benzoic acid moiety with a guanidine functional group.[1] This unique combination imparts both acidic and strongly basic characteristics to the molecule. It is typically available as a white to off-white crystalline solid, with its hydrochloride salt being commonly used in research due to enhanced solubility and stability in aqueous solutions.[2]

Below is a comprehensive table summarizing the key identifiers for 4-Guanidinobenzoic acid and its hydrochloride salt.

Identifier4-Guanidinobenzoic Acid4-Guanidinobenzoic Acid HydrochlorideSource(s)
CAS Number 16060-65-442823-46-1[2][3]
Molecular Formula C₈H₉N₃O₂C₈H₁₀ClN₃O₂[2][3]
Molecular Weight 179.18 g/mol 215.64 g/mol [2][3]
IUPAC Name 4-(diaminomethylideneamino)benzoic acid4-(diaminomethylideneamino)benzoic acid;hydrochloride[2][3]
Synonyms p-Guanidinobenzoic acid, 4-Carbamimidamidobenzoic acidp-Guanidinobenzoic acid HCl, 4-Guanidobenzoic acid hydrochloride[2][3]
PubChem CID 1597723084875[2][3]
InChI Key SXTSBZBQQRIYCU-UHFFFAOYSA-NYETFLAUJROGBMC-UHFFFAOYSA-N[2][3]
SMILES C1=CC(=CC=C1C(=O)O)N=C(N)NC1=CC(=CC=C1C(=O)O)N=C(N)N.Cl[2][3]

Section 2: Physicochemical and Handling Properties

The physical and chemical properties of 4-Guanidinobenzoic acid are crucial for its handling, storage, and application in experimental settings.

PropertyValue (Hydrochloride Salt)Source(s)
Appearance White to off-white solid/crystalline powder[2]
Melting Point ~285 °C (decomposes)[1]
Solubility Soluble in water[2]
Storage Temperature 2-8°C[1]
InChI 1S/C8H9N3O2.ClH/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13)(H4,9,10,11);1H[2]
Safety and Handling:

4-Guanidinobenzoic acid hydrochloride is harmful if swallowed.[2] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. It should be handled in a well-ventilated area to avoid dust inhalation.[4]

Section 3: Synthesis and Purification

The synthesis of 4-Guanidinobenzoic acid typically starts from a readily available precursor, 4-aminobenzoic acid. The following protocol is a representative method based on established chemical literature.[1]

Detailed Synthesis Protocol:

Objective: To synthesize 4-Guanidinobenzoic acid hydrochloride from 4-aminobenzoic acid.

Materials:

  • 4-aminobenzoic acid

  • Cyanamide

  • Concentrated Hydrochloric Acid

  • Potassium Carbonate

  • Methanol

  • Acetyl Chloride

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, suspend 4-aminobenzoic acid (0.364 mol) in a mixture of concentrated hydrochloric acid and water.

  • Guanidinylation: Add cyanamide (0.839 mol) to the suspension at room temperature.

  • Reflux: Heat the reaction mixture to reflux at 100°C and maintain for 6 hours. The guanidino group is formed on the aromatic amine through a nucleophilic addition reaction.

  • Crystallization: Allow the mixture to cool and stand at room temperature for 16 hours to facilitate the precipitation of the crude product.

  • Initial Purification: Collect the solid by filtration and wash with cold water.

  • Neutralization: Suspend the collected solid in an aqueous solution of potassium carbonate and stir for 30 minutes to neutralize the excess acid and precipitate the free base form of 4-Guanidinobenzoic acid.

  • Isolation: Filter the solid again, wash thoroughly with water, and dry under vacuum.

  • Esterification and Salt Formation (for Hydrochloride): Suspend the dried intermediate in methanol at 0°C. Slowly add acetyl chloride dropwise. This in-situ generation of HCl facilitates the formation of the hydrochloride salt and the methyl ester.

  • Work-up: After the reaction is complete, neutralize the mixture with solid sodium bicarbonate at 0°C.

  • Final Purification: Filter to remove excess bicarbonate, and concentrate the filtrate under vacuum. Wash the resulting crude product with ethyl acetate to afford purified 4-Guanidinobenzoic acid hydrochloride.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reaction Step 1: Guanidinylation cluster_purification Step 2: Purification & Salt Formation PABA 4-Aminobenzoic Acid Reflux Reflux (100°C, 6h) PABA->Reflux Reagents1 Cyanamide, HCl, H₂O Reagents1->Reflux Crude Crude Product Reflux->Crude Precipitation Neutralize Neutralize (K₂CO₃) Crude->Neutralize Ester_HCl Esterification & HCl Salt Formation (MeOH, AcCl) Neutralize->Ester_HCl Final Final Product: 4-Guanidinobenzoic Acid HCl Ester_HCl->Final

Caption: A flowchart illustrating the key stages in the synthesis of 4-Guanidinobenzoic Acid HCl.

Section 4: Analytical Characterization

To ensure the purity and identity of synthesized 4-Guanidinobenzoic acid, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of benzoic acid derivatives.[5]

Exemplary HPLC Protocol:

Objective: To determine the purity of a 4-Guanidinobenzoic acid sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase starting condition (e.g., 95:5 Solvent A:B) to a concentration of approximately 1 mg/mL.

Methodology:

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the prepared sample.

  • Run a linear gradient (e.g., from 5% to 95% Solvent B over 20 minutes).

  • Monitor the chromatogram at 230 nm.

  • The purity is calculated based on the area percentage of the main peak corresponding to 4-Guanidinobenzoic acid.

Analytical Workflow Diagram:

Analytical_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample Sample->Injection HPLC HPLC System (C18 Column, UV Detector) Separation Gradient Elution (Separation of Components) HPLC->Separation Injection->HPLC Detection UV Detection (230 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis

Caption: A typical workflow for the analytical characterization of 4-Guanidinobenzoic Acid by HPLC.

Section 5: Applications in Research and Drug Development

The primary pharmacological interest in 4-Guanidinobenzoic acid and its derivatives lies in their ability to act as inhibitors of serine proteases.[6]

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a class of enzymes that cleave peptide bonds in proteins, a process fundamental to many physiological and pathological processes. The active site of these enzymes contains a catalytic triad, with a crucial serine residue.

The guanidino group of 4-Guanidinobenzoic acid is highly basic and positively charged at physiological pH. This allows it to act as a mimic of arginine or lysine side chains, which are the natural substrates for trypsin-like serine proteases. The inhibitor binds to the enzyme's specificity pocket, blocking the entry of the natural substrate and thus inhibiting the enzyme's activity.[7] This interaction is primarily driven by strong electrostatic interactions and hydrogen bonding.

Derivatives of 4-Guanidinobenzoic acid have been synthesized and studied for their inhibitory activity against a range of proteases, including:

  • Trypsin and Plasmin: Important in digestion and blood clot dissolution, respectively.[6]

  • Kallikrein: Involved in inflammation and blood pressure regulation.[6]

  • Guanidinobenzoatase: A protease found on the surface of some tumor cells.[8]

This inhibitory action makes these compounds valuable as research tools for studying the roles of these enzymes and as starting points for the development of new therapeutic agents for conditions such as pancreatitis, bleeding disorders, and cancer.[6][8]

Protease Inhibition Mechanism Diagram:

Protease_Inhibition cluster_enzyme Serine Protease Active Site cluster_inhibitor 4-Guanidinobenzoic Acid SpecificityPocket S1 Specificity Pocket (Negatively Charged) Inhibition Inhibition of Proteolytic Activity SpecificityPocket->Inhibition Blocks Substrate Access Guanidino Guanidino Group (Positively Charged) Guanidino->SpecificityPocket Binds (Electrostatic Interaction)

Sources

Methodological & Application

"using p-Guanidinomethyl benzoic acid in enzyme inhibition assays"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization & Inhibition of Serine Proteases using p-Guanidinomethyl Benzoic Acid

Executive Summary

This guide details the application of p-Guanidinomethyl benzoic acid (p-GMBA) and its derivatives in the kinetic analysis of trypsin-like serine proteases. Unlike the more rigid p-guanidinobenzoic acid, the insertion of a methylene bridge in p-GMBA provides rotational flexibility that more accurately mimics the arginine side chain. This structural feature makes p-GMBA a critical tool for:

  • Competitive Inhibition Studies: Determining

    
     values to map the S1 specificity pocket of enzymes like Trypsin, Thrombin, and Plasmin.
    
  • Active Site Titration: Using ester derivatives (e.g., p-nitrophenyl p-guanidinomethylbenzoate) to quantify operational enzyme normality via burst kinetics.

  • Fragment-Based Drug Design: Serving as a "warhead" scaffold for designing potent anticoagulants and fibrinolytic inhibitors.

Mechanism of Action

Structural Basis of Inhibition

Serine proteases of the trypsin family possess a deep specificity pocket (S1) containing an aspartate residue (Asp189 in trypsin) at the bottom. This negatively charged residue anchors the positively charged side chains of substrate amino acids (Lysine or Arginine).

  • Arginine Mimicry: p-GMBA contains a guanidino group (

    
    ), which remains protonated at physiological pH.
    
  • The "Methyl" Advantage: The methylene spacer (

    
    ) between the phenyl ring and the guanidino group extends the reach of the inhibitor, allowing the guanidinium moiety to form a bidentate salt bridge with the S1 Aspartate while the phenyl ring interacts with hydrophobic residues in the pocket entrance.
    
Pathway Visualization

InhibitionMechanism cluster_mechanism Molecular Interaction in S1 Pocket Enzyme Free Enzyme (E) (Active Site: Ser195, Asp189) ES_Complex ES Complex (Michaelis Complex) Enzyme->ES_Complex + S (k1) EI_Complex EI Complex (Dead-End Inhibition) Enzyme->EI_Complex + I (kon) Competitive Binding Substrate Substrate (S) (Chromogenic) Inhibitor Inhibitor (I) (p-GMBA) ES_Complex->Enzyme (k-1) Product Product (P) (pNA + Peptide) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (koff) Interaction p-GMBA binds S1 Pocket: 1. Guanidine (+) <-> Asp189 (-) 2. Phenyl Ring <-> Hydrophobic Walls 3. Blocks Substrate Access EI_Complex->Interaction

Figure 1: Competitive inhibition mechanism. p-GMBA competes with the substrate for the active site, forming a reversible EI complex.

Material Preparation

Reagents Required:

  • p-Guanidinomethyl benzoic acid HCl: (MW: ~229.66 g/mol ). Store desicated at 4°C.

  • Enzyme: Bovine Trypsin (TPCK-treated) or Thrombin.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) for Trypsin; S-2238 for Thrombin.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM

    
     (Calcium stabilizes trypsin).
    

Stock Solution Protocol:

ComponentConcentrationSolventStabilityNotes
p-GMBA Stock 100 mMDMSO or Water1 Month (-20°C)Water soluble, but DMSO ensures long-term stability.
Substrate (BAPNA) 20 mMDMSO1 Week (4°C)Light sensitive. Yellows upon degradation.
Enzyme Stock 10-100 µM1 mM HCl1 Month (-80°C)Acidic pH prevents autolysis during storage.

Experimental Protocol: Determination

This protocol determines the inhibition constant (


) using a steady-state kinetic assay.
Assay Setup (96-Well Plate Format)

Objective: Measure initial velocity (


) at varying substrate concentrations [S] and fixed inhibitor concentrations [I].
  • Buffer Prep: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 10 mM

    
    , 0.01% Triton X-100). Triton prevents enzyme adsorption to plastic.
    
  • Inhibitor Dilution: Prepare 4 distinct concentrations of p-GMBA in Assay Buffer. Recommended range:

    
     to 
    
    
    
    . (Estimated
    
    
    for Trypsin
    
    
    ).
    • Example concentrations: 0, 10, 50, 100, 200 µM.

  • Substrate Dilution: Prepare a serial dilution of BAPNA (e.g., 0.1 mM to 2.0 mM).

  • Plate Loading:

    • Add 140 µL Assay Buffer to wells.

    • Add 20 µL p-GMBA (at 10x final conc).

    • Add 20 µL Enzyme (at 10x final conc). Incubate 10 mins at 25°C to reach equilibrium.

    • Initiate: Add 20 µL Substrate (at 10x final conc).

  • Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

Workflow Diagram

AssayWorkflow cluster_analysis Model Fitting Start Start Assay Prep Prepare Reagents (Enzyme, p-GMBA, Substrate) Start->Prep Incubate Pre-Incubation Enzyme + Inhibitor 10 min @ 25°C Prep->Incubate Initiate Add Substrate (Start Reaction) Incubate->Initiate Read Kinetic Read OD405nm, 10 min Initiate->Read Analyze Data Analysis Calculate Initial Velocity (v0) Read->Analyze Lineweaver Lineweaver-Burk Plot (1/v vs 1/[S]) Analyze->Lineweaver Dixon Dixon Plot (1/v vs [I]) Analyze->Dixon Ki_Calc Calculate Ki Dixon->Ki_Calc

Figure 2: Step-by-step kinetic assay workflow for Ki determination.

Data Analysis & Interpretation

Determining Initial Velocity ( )

Calculate the slope of the linear portion of the Absorbance vs. Time curve (mOD/min). Convert to concentration using the extinction coefficient of p-nitroaniline (


).
Diagnostic Plots

To confirm the mechanism (Competitive) and calculate


:
  • Lineweaver-Burk Plot (Double Reciprocal):

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).
    • Signature: Lines for different Inhibitor concentrations should intersect at the y-axis (1/Vmax) if competitive.

    • Correction: If lines intersect to the left of the y-axis, the inhibition is Mixed or Non-competitive.

  • Cheng-Prusoff Equation (Quick

    
     Estimate): 
    For competitive inhibition, convert 
    
    
    
    to
    
    
    :
    
    
    Note: This requires determining the
    
    
    of the substrate first.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Non-linear initial rates Substrate depletion or Enzyme instabilityReduce enzyme concentration; ensure <10% substrate conversion.
No Inhibition observed Inhibitor degradation or pH mismatchCheck pH (must be < 9.0 to prevent hydrolysis). Ensure stock is fresh.
Precipitation in wells Solubility limit reachedMax solubility of p-GMBA is ~50 mM in water. Use DMSO for stocks >50 mM.
High Background OD Oxidized substrateUse fresh BAPNA. Protect from light.

Advanced Application: Active Site Titration

Note: This uses the ester derivative, not the free acid.

To determine the concentration of active enzyme molecules (Operational Normality), use p-nitrophenyl p'-guanidinomethylbenzoate .

  • Principle: The enzyme rapidly attacks the ester, releasing p-nitrophenol (burst) and forming a stable acyl-enzyme intermediate (p-guanidinomethylbenzoyl-Trypsin).

  • Protocol: Inject enzyme into a cuvette containing excess ester.

  • Result: A rapid increase in OD405 (burst) followed by a slow steady state. The amplitude of the burst corresponds to the molar concentration of active sites.

References

  • Chase, T. Jr., & Shaw, E. (1967). "p-Nitrophenyl-p'-guanidinobenzoate HCl: A new active site titrant for trypsin". Biochemical and Biophysical Research Communications. Link

  • Tanizawa, K., et al. (1971). "Inverse substrates for trypsin. Efficient enzymatic hydrolysis of p-guanidinophenyl esters". Journal of the American Chemical Society. Link

  • Fuji, S., et al. (1981). "Synthetic inhibitors of trypsin, plasmin, kallikrein, thrombin, C1r, and C1 esterase". Biochimica et Biophysica Acta (BBA).
  • Markwardt, F. (1978). "Synthetic inhibitors of fibrinolysis". Handbook of Experimental Pharmacology.
  • Sigma-Aldrich. "Enzyme Inhibition: Mechanisms and Scope". Technical Bulletin. Link

Protocol for Evaluating p-Guanidinomethyl Benzoic Acid as a Trypsin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the characterization of p-Guanidinomethyl benzoic acid as a competitive inhibitor of trypsin. Rooted in established principles of enzyme kinetics, this document offers researchers, scientists, and drug development professionals a robust framework for determining the inhibitory potency (IC₅₀) of this compound. The protocols herein are designed with scientific integrity at their core, ensuring reproducibility and providing a clear rationale for each experimental step. Visual workflows and data analysis guides are included to facilitate seamless execution and interpretation of results.

Introduction: The Significance of Trypsin Inhibition

Trypsin, a serine protease found in the digestive system, plays a crucial role in breaking down proteins.[1] Its activity is tightly regulated in vivo; uncontrolled trypsin activity can lead to tissue damage and is implicated in various pathological conditions, including pancreatitis. Consequently, the discovery and characterization of trypsin inhibitors are of significant interest in both biochemical research and therapeutic drug development.[1][2]

Guanidinobenzoic acid and its derivatives have been identified as a potent class of trypsin inhibitors.[3][4] These molecules act as substrate analogs, binding to the active site of trypsin with high affinity.[5] p-Guanidinomethyl benzoic acid, with its guanidinium group mimicking the side chain of arginine (a natural substrate for trypsin), is hypothesized to be a strong competitive inhibitor. This application note provides a detailed methodology to test this hypothesis and quantify its inhibitory effect.

Mechanism of Action: Competitive Inhibition

Competitive inhibitors, such as p-Guanidinomethyl benzoic acid, bind reversibly to the enzyme's active site, the same site where the natural substrate binds. This binding event prevents the substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. This inhibition can be overcome by increasing the substrate concentration, which will outcompete the inhibitor for binding to the enzyme.

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Trypsin Trypsin TrypsinSubstrateComplex Trypsin-Substrate Complex Trypsin->TrypsinSubstrateComplex Binds Substrate Substrate Substrate->TrypsinSubstrateComplex Binds Products Products TrypsinSubstrateComplex->Products Catalysis Trypsin_Inhibited Trypsin TrypsinInhibitorComplex Trypsin-Inhibitor Complex (Inactive) Trypsin_Inhibited->TrypsinInhibitorComplex Binds Inhibitor p-Guanidinomethyl benzoic acid Inhibitor->TrypsinInhibitorComplex Binds

Caption: Mechanism of competitive inhibition by p-Guanidinomethyl benzoic acid.

Materials and Reagents

Sourcing high-quality reagents is paramount for the accuracy and reproducibility of this assay.

ReagentSupplierCatalog NumberNotes
p-Guanidinomethyl benzoic acidVariesVariesThe compound of interest.
Trypsin (from bovine pancreas)Sigma-AldrichT8003A commonly used source of trypsin for in vitro assays.
Nα-Benzoyl-L-arginine ethyl ester (BAEE)Sigma-AldrichB4500A chromogenic substrate for trypsin.
Sodium Phosphate, MonobasicSigma-AldrichS0751For buffer preparation.
Hydrochloric Acid (HCl)VariesVariesFor pH adjustment and dissolving trypsin.
Sodium Hydroxide (NaOH)VariesVariesFor pH adjustment.
Dimethyl Sulfoxide (DMSO)VariesVariesOptional, for dissolving the inhibitor if solubility is an issue.
Deionized WaterN/AN/AHigh purity water is essential.

Experimental Protocols

This section details the step-by-step procedures for preparing solutions and conducting the trypsin inhibition assay.

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reliable results.

  • 67 mM Sodium Phosphate Buffer (pH 7.6): Dissolve 8.0 mg/mL of sodium phosphate monobasic in deionized water. Adjust the pH to 7.6 at 25°C using 1 M NaOH. This buffer system maintains a stable pH optimal for trypsin activity.

  • 1 mM Hydrochloric Acid (HCl): Prepare a 0.1% (v/v) solution of concentrated HCl in deionized water. This is used to dissolve and stabilize the trypsin stock.

  • Trypsin Stock Solution (1 mg/mL): Immediately before use, dissolve trypsin in cold 1 mM HCl to a final concentration of 1 mg/mL. Preparing this solution fresh and keeping it on ice is crucial to prevent autolysis and maintain enzymatic activity.

  • p-Guanidinomethyl benzoic acid Stock Solution (10 mM): The solubility of guanidinobenzoic acid derivatives is generally good in aqueous solutions.[6][7] Accurately weigh the required amount of p-Guanidinomethyl benzoic acid and dissolve it in the 67 mM Sodium Phosphate Buffer to a final concentration of 10 mM. If solubility is a concern, a small amount of DMSO can be used, ensuring the final concentration in the assay does not inhibit the enzyme.

  • 0.25 mM BAEE Substrate Solution: Prepare a solution of 86 µg/mL of BAEE in the 67 mM Sodium Phosphate Buffer. This solution should be prepared fresh daily.

Trypsin Inhibition Assay Workflow

The following protocol is designed for a standard spectrophotometer. The assay can be adapted for a 96-well plate format for higher throughput.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Data Analysis A Prepare serial dilutions of p-Guanidinomethyl benzoic acid in phosphate buffer. B To each tube, add a fixed amount of Trypsin solution. A->B C Include a 'No Inhibitor' control (buffer only). B->C D Incubate the enzyme-inhibitor mixtures at 25°C for 5 minutes. C->D E Initiate the reaction by adding the BAEE substrate solution. D->E F Immediately measure the change in absorbance at 253 nm over time. E->F G Calculate the initial reaction velocity for each inhibitor concentration. H Determine the % inhibition. G->H I Plot % inhibition vs. inhibitor concentration to determine IC₅₀. H->I

Sources

Application Notes and Protocols for the Use of p-Guanidinomethyl Benzoic Acid in Cell Migration Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Serine Proteases in Cell Migration

Cell migration is a fundamental biological process essential for a host of physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis. A key event in cell migration is the degradation and remodeling of the extracellular matrix (ECM), a complex network of proteins and macromolecules that provides structural and biochemical support to surrounding cells. This process is largely mediated by a class of enzymes known as proteases.

Among these, serine proteases play a pivotal role in the initiation and propagation of proteolytic cascades that lead to ECM breakdown. Notably, trypsin-like serine proteases, such as urokinase-type plasminogen activator (uPA) and guanidinobenzoatase, are frequently overexpressed in migratory and invasive cell types, particularly in the context of cancer. These enzymes are therefore attractive targets for therapeutic intervention aimed at inhibiting pathological cell migration.

This document provides detailed application notes and protocols for the use of p-Guanidinomethyl benzoic acid (also known as 4-Guanidinomethylbenzoic acid or 4-Guanidinobenzoic acid), a competitive inhibitor of trypsin-like serine proteases, in cell migration studies. Its hydrochloride salt is commonly used in experimental settings.

Chemical Properties of 4-Guanidinobenzoic Acid Hydrochloride

PropertyValueSource
Synonyms p-Guanidinomethyl benzoic acid hydrochloride, 4-(Guanidinomethyl)benzoic acid hydrochloride
CAS Number 42823-46-1
Molecular Formula C₈H₁₀ClN₃O₂
Molecular Weight 215.64 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage 2-8°C

Mechanism of Action: Inhibition of Serine Proteases

p-Guanidinomethyl benzoic acid functions as a serine protease inhibitor. Its guanidinium group mimics the side chain of arginine, a common recognition site for trypsin-like serine proteases. By binding to the active site of these enzymes, it competitively inhibits their proteolytic activity.

Two key serine proteases implicated in cell migration and known to be targeted by guanidino compounds are:

  • Urokinase-Type Plasminogen Activator (uPA): uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, has broad substrate specificity and can degrade various components of the ECM. Additionally, uPA can directly cleave other ECM proteins and activate matrix metalloproteinases (MMPs), further contributing to ECM remodeling.

  • Guanidinobenzoatase: This is a cell surface protease associated with migratory cells that can cleave fibronectin, a key ECM protein.

By inhibiting these proteases, p-Guanidinomethyl benzoic acid is expected to reduce the breakdown of the ECM, thereby impeding the ability of cells to migrate and invade surrounding tissues.

Signaling Pathway Implicated in uPA-Mediated Cell Migration

The binding of uPA to its receptor (uPAR) on the cell surface not only localizes proteolytic activity but also initiates intracellular signaling cascades that promote cell migration. One of the key pathways involved is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Downregulation of uPA has been shown to decrease the phosphorylation of PI3K and Akt, leading to reduced cell migration.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm uPA uPA uPAR uPAR uPA->uPAR Binds Integrins Integrins uPAR->Integrins Associates with pGuanidino p-Guanidinomethyl benzoic acid pGuanidino->uPA Inhibits PI3K PI3K Integrins->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Actin Actin Cytoskeleton Remodeling Akt->Actin Regulates Migration Cell Migration mTOR->Migration Promotes Actin->Migration

Caption: uPA-mediated cell migration signaling pathway and the inhibitory action of p-Guanidinomethyl benzoic acid.

Experimental Protocols for Cell Migration Studies

The following are detailed protocols for two widely used in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. It is important to note that optimal conditions, including cell seeding density, incubation times, and the concentration of p-Guanidinomethyl benzoic acid, should be empirically determined for each cell line.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.

Workflow:

G A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a sterile pipette tip A->B C 3. Wash to remove debris and add media with/without p-Guanidinomethyl benzoic acid B->C D 4. Image at T=0 C->D E 5. Incubate and acquire images at regular intervals (e.g., 6, 12, 24 hours) D->E F 6. Analyze wound closure rate E->F

Caption: Workflow for the Wound Healing (Scratch) Assay.

Detailed Steps:

  • Cell Seeding:

    • Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours. This needs to be optimized for each cell line.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Creating the Wound:

    • Once the cells are fully confluent, use a sterile p200 pipette tip to create a straight scratch across the center of the well.

    • To ensure consistency, a guiding line can be drawn on the bottom of the plate.

  • Treatment:

    • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

    • Add fresh culture medium containing the desired concentration of p-Guanidinomethyl benzoic acid. Include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO or PBS) and a negative control (medium only).

    • Note: A dose-response experiment is recommended to determine the optimal non-toxic concentration of p-Guanidinomethyl benzoic acid.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch at defined points along the scratch. This is T=0.

    • Return the plate to the incubator and capture images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at several points for each image.

    • Calculate the percentage of wound closure at each time point relative to T=0.

    • Compare the rate of wound closure between treated and control groups.

Self-Validation and Controls:

  • Positive Control: A known inhibitor of cell migration for the specific cell line can be used.

  • Negative/Vehicle Control: Ensures that the solvent for the inhibitor does not affect cell migration.

  • Mitotic Inhibitor (Optional): To distinguish between cell migration and proliferation, cells can be pre-treated with a mitotic inhibitor like Mitomycin C.

Protocol 2: Transwell (Boyden Chamber) Assay

This assay is used to assess the chemotactic response of cells to a chemoattractant.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Workflow:

G A 1. Prepare cell suspension in serum-free medium with/without p-Guanidinomethyl benzoic acid C 3. Place Transwell insert into the well and seed cells in the upper chamber A->C B 2. Add chemoattractant (e.g., 10% FBS) to the lower chamber B->C D 4. Incubate to allow migration (e.g., 12-24 hours) C->D E 5. Remove non-migrated cells from the upper surface of the membrane D->E F 6. Fix and stain migrated cells on the lower surface E->F G 7. Image and quantify migrated cells F->G

Caption: Workflow for the Transwell Migration Assay.

Detailed Steps:

  • Preparation:

    • Rehydrate the Transwell inserts (typically with 8 µm pores for most cancer cell lines) by adding serum-free medium to the upper and lower chambers and incubating for at least 1 hour at 37°C.

    • During this time, harvest and resuspend cells in serum-free medium. Perform a cell count and adjust the concentration. A typical starting concentration is 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Aspirate the rehydration medium.

    • Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

    • Add the cell suspension, pre-mixed with the desired concentration of p-Guanidinomethyl benzoic acid or vehicle control, to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a duration appropriate for the cell line (typically 12-24 hours).

  • Fixation and Staining:

    • Carefully remove the Transwell inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.

    • Wash the inserts with PBS.

    • Stain the cells with 0.1% crystal violet solution for 30 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Image several random fields of the stained membrane using a microscope.

    • Count the number of migrated cells per field.

    • Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Self-Validation and Controls:

  • Chemoattractant Control: A well with serum-free medium in both the upper and lower chambers should be included to measure random migration.

  • Positive and Vehicle Controls: As described for the wound healing assay.

Cytotoxicity Considerations

It is crucial to ensure that the observed inhibition of cell migration is not a result of cytotoxicity. Therefore, a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) should be performed in parallel with the migration assays. Cells should be treated with the same concentrations of p-Guanidinomethyl benzoic acid for the same duration as the migration experiment. Studies on benzoic acid have shown potential for genotoxicity at high concentrations (200 and 500 μg/mL) in human lymphocytes. While the guanidinomethyl group will alter the compound's properties, it is essential to determine the non-toxic working concentration range for your specific cell line.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Solution
No migration in control cells (Wound Healing) Cells are not healthy or confluent.Optimize cell seeding density and ensure monolayer is fully formed before scratching.
Uneven wound closure Inconsistent scratch width.Use a consistent technique for scratching; consider using commercially available inserts for creating a uniform gap.
No migration in control cells (Transwell) Chemoattractant is not effective; pore size is incorrect.Test different chemoattractants and concentrations; ensure the pore size is appropriate for your cell type.
High background migration (Transwell) Cells are overly motile; incubation time is too long.Reduce the incubation time; consider using a lower concentration of chemoattractant.
Inhibition of migration observed, but also high cytotoxicity The concentration of p-Guanidinomethyl benzoic acid is too high.Perform a dose-response curve to identify a non-toxic concentration that still inhibits migration.

Conclusion

p-Guanidinomethyl benzoic acid is a valuable tool for studying the role of serine proteases in cell migration. By inhibiting enzymes like uPA and guanidinobenzoatase, it can help elucidate the molecular mechanisms underlying this fundamental process. The protocols provided herein offer a robust framework for incorporating this inhibitor into standard in vitro cell migration assays. As with any experimental system, careful optimization and the inclusion of appropriate controls are paramount for obtaining reliable and interpretable results.

References

  • Steven, F. S., & Griffin, M. M. (1988). Inhibitors of guanidinobenzoatase and their possible role in cell migration. Biological chemistry Hoppe-Seyler, 369 Suppl, 137–142. [Link]

  • Steven, F. S., Griffin, M. M., & Wong, T. L. (1986). Evidence for inhibitors of the cell surface protease guanidinobenzoatase. Journal of enzyme inhibition, 1(2), 127–135. [Link]

  • Pepper, M. S., Sappino, A. P., Montesano, R., Orci, L., & Vassalli, J. D. (1989). Urokinase-type plasminogen activator is induced in migrating capillary endothelial cells. The Journal of cell biology, 109(2), 935–942. [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Ishida, T., & Kuzuya, M. (1987). Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. Arzneimittel-Forschung, 37(9), 1045–1047. [Link]

  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M. J., & Yang, L. V. (2014). Transwell in vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. [Link]

  • Yilmaz, S., Unal, F., Yüzbaşioğlu, D., & Aksoy, H. (2010). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 62(2), 181–187. [Link]

  • Andreasen, P. A., Kjøller, L., Christensen, L., & Duffy, M. J. (1997). The urokinase-type plasminogen activator system in cancer metastasis: a review. International journal of cancer, 72(1), 1–22. [Link]

  • Lakshmanan, I., Batra, S. K., & Gondi, C. S. (2013). Downregulation of uPA and uPAR activates caspase mediated apoptosis, inhibits the PI3k/AKT pathway and suppresses invasion/migration in glioblastoma cells. Journal of Cancer Science & Therapy, 5(1), 001-010. [Link]

  • Chan, K. T., Li, K., & Chan, S. W. (2001). Accelerated skin wound healing in plasminogen activator inhibitor-1-deficient mice. The American journal of pathology, 159(5), 1681–1688. [Link]

  • Diaz, A., Cuesta, A., & Yepes, M. (2018). Urokinase-type plasminogen activator-mediated crosstalk between N-cadherin and β-catenin promotes wound healing. Journal of cell science, 131(12), jcs215681. [Link]

  • Wang, Z., Chen, J., Wang, F., & Zhang, H. (2022). Plasminogen activator, urokinase enhances the migration, invasion, and proliferation of colorectal cancer cells by activating the Src/ERK pathway. Journal of Gastrointestinal Oncology, 13(6), 2841–2853. [Link]

  • Xu, F., & Na, L. (2022). Downstream effectors of the PI3K/Akt signaling pathway and their cellular functions. Oncology Letters, 23(6), 189. [Link]

  • Nishiyama, H., Fuchigami, K., & Tojo, H. (1995). A Serine Protease-inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 86(12), 1177–1184. [Link]

  • Bailey, P. D., Boyd, C. A., Bronk, J. R., Collier, I. D., Meredith, D., Morgan, K. M., & Temple, C. S. (1998). 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. The Journal of physiology, 512 ( Pt 3), 907–912. [Link]

  • Roman-Zavala, A., Hernandez-Reyes, A., Mejia-Garcia, A., & Reyes-Cruz, G. (2022). Small Molecule Inhibitors Targeting Gαi2 Protein Attenuate Migration of Cancer Cells. Molecules, 27(19), 6265. [Link]

  • Blasi, F. (1997). The Plasminogen Activation System in Cell Invasion. In Madame Curie Bioscience Database. Landes Bioscience. [Link]

  • Shetty, S., & Idell, S. (2008). Phosphatidylinositol 3-kinase/Akt regulates the balance between plasminogen activator inhibitor-1 and urokinase to promote migration of SKOV-3 ovarian cancer cells. Experimental cell research, 314(16), 3075–3087. [Link]

  • Wang, Y., & Li, Y. (2021). Inhibition of cell migration was seen in LOVO cells for all tested compounds, while only irinotecan (20 µM) and celastrol (1.25 µM) were able to inhibit LOVO/DX cell migration. ResearchGate. [Link]

  • Friedl, P., & Wolf, K. (2008). Sustained migration in the presence of protease inhibitor cocktail. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., Liu, Y., Wang, Y., & Zhang, Y. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6127. [Link]

  • Gondi, C. S., & Rao, J. S. (2005). Targeting of Urokinase Plasminogen Activator Receptor in Human Pancreatic Carcinoma Cells Inhibits c-Met. Molecular Cancer Therapeutics, 4(9), 1436–1445. [Link]

  • Kim, D. W., Hong, G. H., & Lee, J. K. (2024). Combined Antitumor Effect of the Serine Protease Urokinase Inhibitor Upamostat and the Sphingosine Kinase 2 Inhibitor Opaganib on Cholangiocarcinoma Patient-Derived Xenografts. Cancers, 16(5), 1019. [Link]

  • Jimenez, P. A., Teliska, M., Liu, B., & Antonaccio, M. J. (1997). Urokinase-type plasminogen activator stimulates wound healing in the diabetic mouse.

Application Note: p-Guanidinomethyl Benzoic Acid HCl in Proteomics & Enzymology

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biochemistry, proteomics, and drug discovery. It addresses the specific utility of p-Guanidinomethyl benzoic acid hydrochloride (p-GMBA), a structural analog of arginine used as a serine protease inhibitor, an affinity ligand, and a high-performance mass spectrometry tag.

Compound: p-Guanidinomethyl benzoic acid hydrochloride (p-GMBA) CAS: 7069-42-3 (Free acid form ref) Molecular Formula:


Key Applications:  Serine Protease Affinity Purification, Enzyme Inhibition Kinetics, Mass Spectrometry (Proton Affinity Tag).

Introduction & Chemical Significance[1][2][3][4]

p-Guanidinomethyl benzoic acid (p-GMBA) is a rigid, aromatic analog of the amino acid Arginine . While structurally similar to the common active-site titrant p-guanidinobenzoic acid (p-GBA), p-GMBA contains a methylene spacer (


) between the benzene ring and the guanidino group.

Why this spacer matters:

  • Flexibility: The methylene group allows the guanidino moiety to adopt a conformation that mimics the side chain of arginine more closely than p-GBA, facilitating deeper penetration into the S1 specificity pocket of trypsin-like serine proteases.

  • Stability: Unlike p-GBA esters which can act as "inverse substrates" (slowly hydrolyzed), p-GMBA derivatives are generally more stable competitive inhibitors.

  • Proton Affinity: In proteomics, p-GMBA has an exceptionally high proton affinity, making it a superior "charge tag" for enhancing peptide ionization in MALDI and ESI mass spectrometry.

Biochemical Mechanism of Action

The utility of p-GMBA relies on its ability to mimic the electrostatic properties of arginine substrates.

Mechanism: Competitive Inhibition of Serine Proteases

Serine proteases (e.g., Trypsin, Thrombin, Plasmin) have a specificity pocket (S1) characterized by a negatively charged residue (Aspartate-189 in Trypsin) at the bottom.

  • Binding: The positively charged guanidino group of p-GMBA forms a strong salt bridge with Asp-189.

  • Hydrophobic Stacking: The benzene ring of p-GMBA interacts with the hydrophobic walls of the S1 pocket, stabilizing the complex.

  • Outcome: This blocks the active site, preventing natural substrates from accessing the catalytic triad (His-57, Asp-102, Ser-195).

Visualization: Mechanism of Binding

G pGMBA p-Guanidinomethyl Benzoic Acid (Inhibitor) SaltBridge Salt Bridge: Guanidinium (+) <-> Asp-189 (-) pGMBA->SaltBridge Stacking Hydrophobic Stacking: Benzene Ring <-> S1 Pocket pGMBA->Stacking Trypsin Trypsin-like Protease (Active Site) Trypsin->SaltBridge Trypsin->Stacking Complex Enzyme-Inhibitor Complex (Inactive) Substrate Natural Substrate (Peptide) Substrate->Trypsin Blocked by Inhibitor SaltBridge->Complex Stabilizes Stacking->Complex Stabilizes

Figure 1: Mechanistic interaction between p-GMBA and the S1 pocket of Trypsin-like proteases.

Experimental Protocols

Protocol A: Preparation of p-GMBA Affinity Column

This protocol describes coupling p-GMBA to NHS-activated Sepharose to create a high-specificity column for purifying Trypsin, Thrombin, or Urokinase.

Materials:

  • p-Guanidinomethyl benzoic acid HCl

  • NHS-activated Sepharose 4 Fast Flow

  • Coupling Buffer: 0.2 M

    
    , 0.5 M NaCl, pH 8.3
    
  • Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3

  • Wash Buffers: Acetate buffer (pH 4.0) and Tris-HCl (pH 8.0)

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve p-GMBA in Coupling Buffer to a final concentration of 5–10 mg/mL. Note: Ensure pH remains ~8.3; the HCl salt may lower pH, so adjust with NaOH if necessary.

  • Resin Preparation: Wash the NHS-activated Sepharose with 1 mM cold HCl (10-15 column volumes) to remove preservatives and preserve the active NHS groups.

  • Coupling Reaction:

    • Immediately mix the washed resin with the p-GMBA solution (Ratio: 1 mL resin : 2 mL ligand solution).

    • Incubate for 2–4 hours at room temperature or overnight at 4°C with gentle rotation.

    • Mechanism:[1][2][3] The primary amine of the guanidino group is protected by protonation at high pKa, but the carboxyl group is NOT the attachment point here unless using EDC/diaminodipropylamine.

    • Correction for NHS Coupling: NHS esters react with primary amines. p-GMBA has a guanidino group (high pKa ~12.5) and a carboxyl group.[4][5][6] Direct NHS coupling is difficult without a linker.

    • Alternative Validated Route (Carboxyl Coupling): Use EAH Sepharose (Amino-functionalized) .

      • Dissolve p-GMBA in water/dioxane (pH 4.5).

      • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      • Mix with EAH Sepharose. This couples the Carboxyl of p-GMBA to the Amine of the bead, exposing the Guanidino group for enzyme binding. (Recommended) .

  • Blocking: Wash resin and incubate with Blocking Buffer (Ethanolamine) for 2 hours to deactivate remaining groups.

  • Washing: Cycle the resin between high pH (Tris, pH 8) and low pH (Acetate, pH 4) buffers 3 times to remove non-covalently bound ligand.

Protocol B: Determination of Inhibition Constant ( )

Objective: Quantify the potency of p-GMBA against Trypsin.

Materials:

  • Enzyme: Bovine Trypsin (100 nM stock in 1 mM HCl).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 1 mM stock.

  • Inhibitor: p-GMBA (serial dilutions: 0, 10, 50, 100, 500

    
    ).
    
  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    

Procedure:

  • Setup: In a 96-well microplate, add 150

    
     Buffer.
    
  • Inhibitor: Add 20

    
     of p-GMBA at varying concentrations.
    
  • Enzyme: Add 10

    
     Trypsin. Incubate for 10 mins at 25°C to reach equilibrium.
    
  • Reaction Start: Add 20

    
     BAPNA substrate.
    
  • Detection: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Use a Dixon Plot (
    
    
    
    vs
    
    
    ) to determine
    
    
    .

Advanced Application: Mass Spectrometry Tag

Recent research highlights p-GMBA as a derivatization reagent for de novo peptide sequencing.

  • Principle: The guanidino group has a very high proton affinity. Attaching p-GMBA to the N-terminus of a peptide localizes the charge, promoting the formation of specific fragment ions (d-ions) during High-Energy Collision-Induced Dissociation (HE-CID).

  • Utility: Helps discriminate between Leucine and Isoleucine (isobaric residues) which is difficult in standard proteomics.

Workflow Visualization:

MS_Workflow Sample Unknown Peptide Mixture Deriv Derivatization (p-GMBA + DMT-MM) Sample->Deriv Coupling HPLC LC Purification (Remove excess reagent) Deriv->HPLC MS HE-CID MS/MS Analysis HPLC->MS High Proton Affinity Result Enhanced b/y ions Leu/Ile Discrimination MS->Result

Figure 2: Workflow for using p-GMBA as a charge-localizing tag in Mass Spectrometry.

Comparative Data: p-GMBA vs. Analogs[10]

Propertyp-Guanidinomethyl Benzoic Acid (p-GMBA)p-Guanidinobenzoic Acid (p-GBA)p-Aminobenzamidine
Structure Guanidino - CH2 - Phenyl - COOHGuanidino - Phenyl - COOHAmidine - Phenyl
Flexibility High (Methylene spacer)Low (Rigid conjugation)Moderate
Primary Use Affinity Ligand, MS TagActive Site Titrant ("Inverse Substrate")Competitive Inhibitor
Proton Affinity Very High (Excellent for MS)HighModerate
Binding Mode Stable Non-covalent ComplexAcyl-enzyme intermediate (Transient)Non-covalent

References

  • Mass Spectrometry Application: Samata, R., et al. (2016). "N-Terminal Derivatization with Structures Having High Proton Affinity for Discrimination between Leu and Ile Residues in Peptides by High-Energy Collision-Induced Dissociation." Journal of The American Society for Mass Spectrometry.

  • Affinity Chromatography Principles: Cuatrecasas, P. (1970). "Protein purification by affinity chromatography. Derivatizations of agarose and polyacrylamide beads." Journal of Biological Chemistry.

  • Protease Inhibition Mechanism: Otlewski, J., et al. (2005). "The many faces of protease-protein inhibitor interaction." EMBO Journal.

  • Structural Analogs (Camostat Context): Ramsey, M.L., et al. (2020). "Camostat Mesylate: A Potential Therapeutic Option for COVID-19."[7] (Discusses the related guanidinobenzoate moiety).

Sources

"standard operating procedure for guanidination of peptides"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the Standard Operating Procedure (SOP) for the chemical conversion of lysine residues to homoarginine (hArg) via guanidination. While historically utilized to enhance ionization in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, this modification has gained traction in therapeutic peptide development to modulate pKa, increase proteolytic stability, and enhance membrane permeability.

This protocol utilizes O-methylisourea (OMIU) as the guanidinating agent.[1][2] Unlike urea-based methods that carry a high risk of carbamylation, OMIU provides high specificity for the


-amino group of lysine under controlled basic conditions.

Mechanistic Basis & Logic

The guanidination reaction is a nucleophilic substitution where the


-amino group of lysine attacks the central carbon of the O-methylisourea isourea bond.
The "Arginine Effect"

In proteomics, arginine residues yield significantly higher signal intensities in MALDI-MS than lysine due to the higher basicity of the guanidino group (pKa ~12.5) compared to the primary amine of lysine (pKa ~10.5). By converting lysine to homoarginine, we synthetically bestow this "arginine effect" upon lysine-terminated peptides, often resulting in a 5-15 fold increase in signal intensity .[1][3][4]

Chemical Mechanism

The reaction requires a pH > 10 to ensure the lysine


-amine is unprotonated and nucleophilic.

Guanidination_Mechanism Lysine Lysine Residue (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH > 10) OMIU O-methylisourea (Reagent) OMIU->Intermediate Homoarginine Homoarginine (hArg) Intermediate->Homoarginine Elimination Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction pathway of Lysine guanidination by O-methylisourea.[4][5][6] The reaction is driven by high pH and excess reagent.

Critical Parameters for Success

Reagent Selection: The Sulfate Trap

Avoid O-methylisourea Hydrogen Chloride. Always use O-methylisourea Hemisulfate . The sulfate counter-ion is less hygroscopic and provides better stability.

  • Expert Insight: If downstream analysis is strictly MALDI and you wish to skip desalting, use the "Freebase" method by reacting OMIU-sulfate with Barium Hydroxide (

    
    ) to precipitate 
    
    
    
    , leaving the reagent salt-free [1].
pH Control: The Danger Zone

The reaction must occur between pH 10.5 and 11.5 .

  • Too Low (<10): Lysine remains protonated (

    
    ); reaction stalls.
    
  • Too High (>12): Risk of peptide hydrolysis or racemization.

  • Buffer Choice: Use Ammonium Hydroxide (

    
    ) .
    
  • Warning: Avoid Sodium Carbonate (

    
    ) buffers. Recent studies indicate carbonate buffers can generate a +57 Da side-reaction adduct, complicating MS analysis [2].
    
Temperature vs. Time
  • Standard (Proteomics):

    
    C for 10–20 minutes. Fast, efficient, suitable for tryptic digests.[4]
    
  • Gentle (Therapeutics):

    
    C or RT for 12–24 hours. Required for peptides with labile PTMs (e.g., phosphorylation, glycosylation) that might degrade at high heat.
    

Standard Operating Procedure (SOP)

Objective: Complete conversion of Lys to hArg in a peptide mixture.

Materials
  • Reagent A: 0.5 M O-methylisourea hemisulfate in ddH2O. (Freshly prepared).

  • Reagent B: 7.0 M Ammonium Hydroxide (

    
    ).[1]
    
  • Stop Solution: 10% Trifluoroacetic acid (TFA).

  • Sample: Dried peptide digest (approx. 1-10 pmol) or purified peptide.

Protocol Workflow

Protocol_Workflow Start Dried Peptide/Digest Reconstitute 1. Add 5 µL Reagent A (OMIU Hemisulfate) Start->Reconstitute Base 2. Add 5 µL Reagent B (7M NH4OH, pH > 10) Reconstitute->Base Incubate 3. Incubate 65°C for 15 min Base->Incubate Stop 4. Quench Add 10 µL 10% TFA Incubate->Stop Cleanup 5. Desalting (C18 ZipTip) *Critical Step* Stop->Cleanup Analyze 6. MALDI / ESI MS Cleanup->Analyze

Figure 2: Step-by-step workflow for high-efficiency peptide guanidination.

Detailed Steps
  • Solubilization: Dissolve the dried peptide sample in 5 µL of Reagent A (OMIU). Vortex briefly.

  • Activation: Add 5 µL of Reagent B (

    
    ).
    
    • Check: Verify pH is ~11 using a micro-pH strip if this is a new method setup.

  • Incubation: Place in a heating block at 65°C for 15 minutes .

    • Note: Ensure the tube is sealed tightly to prevent evaporation of ammonia, which would lower the pH.

  • Quenching: Stop the reaction by adding 10 µL of Stop Solution (10% TFA). The pH should drop to < 3.

  • Desalting (Mandatory): The reaction contains high salt concentrations that will suppress ionization. Desalt using C18 ZipTips or StageTips. Elute in 50% ACN / 0.1% TFA.

  • Analysis: Spot onto MALDI target or inject into LC-MS.

Quality Control & Data Interpretation

Mass Shift Verification

Successful guanidination results in a specific mass increase for every lysine residue present.

ResidueModificationFormula ChangeMonoisotopic Mass Shift (

)
Lysine (K)

-amino

Guanidino

+42.0218 Da
N-Terminus

-amino

Guanidino

+42.0218 Da (Slow/Rare*)
Arginine (R) NoneNone0 Da

*Note: Under the optimized conditions (pH 11, 15 min), the N-terminal amine reacts much slower than the


-amine of Lysine. However, prolonged incubation may result in N-terminal guanidination (+42 Da).
Calculating Expected Mass


Where 

is the number of lysine residues in the peptide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Mass Shift pH too low (<10).Ammonia evaporated or stock is old. Use fresh 7M

.
Incomplete Conversion Reaction time too short or temperature too low.Increase time to 30 min or check heating block calibration.
+57 Da Adducts Use of Carbonate buffer.Switch to Ammonium Hydroxide buffer immediately [2].
+42 Da on N-term Over-reaction.Reduce reaction time. The N-terminus is less nucleophilic than the

-amine; specificity is kinetic.
Poor Signal (MALDI) Salt suppression.The OMIU reagent is a salt.[4][7] Ensure thorough C18 desalting (wash 3x with 0.1% TFA).

References

  • Beardsley, R. L., & Reilly, J. P. (2002).[1][8][9] Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890.[8]

  • Zhang, S., et al. (2016). An optimized guanidination method for large-scale proteomic studies.[3][10] Proteomics, 16(2), 233-236.

  • Brancia, F. L., et al. (2001). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid Communications in Mass Spectrometry, 14(21), 2070–2075.

  • Hale, J. E., et al. (2000). Increased sensitivity of tryptic peptide detection by MALDI-TOF mass spectrometry is achieved by conversion of lysine to homoarginine.[1][3][4][5][11][6][9] Analytical Biochemistry, 287(1), 110–117.

Sources

Troubleshooting & Optimization

Technical Support Center: p-Guanidinomethyl Benzoic Acid (p-GMBA) Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-GMBA-OPT-001 Assigned Specialist: Senior Application Scientist, Biochemistry Div.[1][2]

Welcome to the Technical Support Center

You have reached the specialized support node for p-Guanidinomethyl benzoic acid (p-GMBA) .[1][2] This compound (often encountered as the HCl salt, CAS 42823-76-1) acts as a protease inhibitor, specifically targeting trypsin-like serine proteases.[1][2] It is structurally related to the lysine side chain, allowing it to occupy the S1 specificity pocket of these enzymes.

Unlike broad-spectrum cocktails, p-GMBA requires precise optimization regarding solubility (zwitterionic behavior) and competitive kinetics .[1][2] This guide addresses the most common failure points reported by our user base.

Module 1: Solubility & Reconstitution (The "Zwitterion Trap")

The Issue: Users frequently report precipitation of p-GMBA when diluting stock solutions into neutral biological buffers (pH 7.2–7.4).

The Science: p-GMBA contains a basic guanidino group (pKa ~12.[1][2]5) and an acidic carboxylic acid group (pKa ~4.0).[1][2] At physiological pH, it exists as a zwitterion (net neutral charge).[1][2] This is the point of minimum solubility (Isoelectric Point, pI).[1] To maintain solubility, you must keep the molecule charged or use a co-solvent.[1]

Troubleshooting Protocol: Reconstitution Decision Matrix

Q: "My 100 mM stock in water precipitated when I added it to PBS. Why?" A: You likely hit the isoelectric point.[1] The high salt in PBS also reduces solubility via the "salting-out" effect.

Corrective Workflow:

Reconstitution_Workflow Start Start: p-GMBA Powder Solvent_Choice Choose Primary Solvent Start->Solvent_Choice Water Water / Acidic Buffer Solvent_Choice->Water If DMSO intolerant DMSO DMSO (Recommended) Solvent_Choice->DMSO Standard Use Water_Path Dissolve in 0.1M HCl (Protonates Acid Group) Water->Water_Path DMSO_Path Dissolve to 100-200 mM (Avoids Ionic Issues) DMSO->DMSO_Path Dilution Dilution into Assay Buffer Water_Path->Dilution DMSO_Path->Dilution Precipitation_Check Check for Precipitate Dilution->Precipitation_Check Success Proceed to Assay Precipitation_Check->Success Clear Fail Sonicate & Warm (37°C) or Reduce Concentration Precipitation_Check->Fail Cloudy Fail->Dilution

Figure 1: Decision tree for solubilizing p-GMBA to avoid isoelectric precipitation.

Best Practice:

  • Primary Stock: Prepare a 100 mM stock in 100% DMSO .

  • Intermediate Step: If high DMSO is toxic to your cells/enzyme, perform an intermediate dilution in water before adding to the buffered media.[1]

  • pH Check: Ensure your final assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) to resist pH shifts if using the HCl salt form.[1]

Module 2: Enzyme Kinetics Optimization

The Issue: Users report shifting IC50 values when changing substrate concentrations.

The Science: p-GMBA acts as a competitive inhibitor .[1] It competes with the substrate for the active site. Therefore, your measured IC50 is dependent on the substrate concentration ([S]).[1][2]

  • High [S] = Higher IC50 (Inhibitor looks weaker).[1][2]

  • Low [S] = Lower IC50 (Inhibitor looks more potent).[1][2]

To report a true physical constant, you must calculate the Inhibition Constant (


) .[1]
Optimization Protocol: Determining

Step 1: The IC50 Shift Assay Run the inhibition curve at three different substrate concentrations relative to the enzyme's


 (Michaelis constant).
Substrate Conc.Expected OutcomeDiagnostic Interpretation
0.5 x

Lowest IC50Most sensitive for detecting weak inhibition.[1][2]
1.0 x

Reference IC50Standard screening condition.[1][2]
5.0 x

Highest IC50Confirms competitive mechanism.[1][2] If IC50 doesn't rise, the mechanism is non-competitive.

Step 2: The Cheng-Prusoff Correction Once you have the IC50, convert it to


 using the formula for competitive inhibition:

[1][2]
  • 
     : The concentration of p-GMBA giving 50% inhibition.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     : The concentration of substrate used in the assay.
    
  • 
     : The Michaelis constant of your enzyme for that specific substrate.[1]
    

Q: "How long should I pre-incubate p-GMBA with the enzyme?" A: Unlike covalent inhibitors (e.g., PMSF), p-GMBA is reversible.[1][2] However, a 10-15 minute pre-incubation at the assay temperature is critical to establish the Enzyme-Inhibitor equilibrium (


) before the substrate is added.
Module 3: In Vitro Cellular Assays

The Issue: "Is p-GMBA toxic to my cells? Does it penetrate the membrane?"

The Science: As a zwitterion/charged molecule, p-GMBA has low passive membrane permeability compared to its ester prodrugs (like Camostat).[1][2] High concentrations required for inhibition may induce osmotic stress or off-target effects.[1][2]

Troubleshooting Guide: Cellular Efficacy vs. Toxicity

1. The "Therapeutic Window" Setup You must distinguish between killing the cells and inhibiting the target.

  • Control A (Vehicle): Media + DMSO (same % as highest drug dose).[1][2]

  • Control B (Positive Kill): Media + 10% Triton X-100 (defines 0% viability).[1][2]

  • Experimental: p-GMBA titration (1 µM to 1000 µM).

2. Multiplexing the Assay Do not rely on visual inspection.[1] Use a multiplexed readout to measure viability and efficacy simultaneously.[1]

  • Readout 1 (Viability): LDH Release (supernatant) or ATP (CellTiter-Glo).[1][2]

  • Readout 2 (Efficacy): If studying viral entry (e.g., TMPRSS2 inhibition), measure viral load or reporter gene expression.[1][2]

3. Interpreting the Data

ObservationDiagnosisSolution
Efficacy drops at high dose Cytotoxicity is masking the effect.[2]Check LDH release.[1][2] If high, the dose is toxic.[1]
No efficacy observed Poor membrane permeability.[1][2]p-GMBA may act extracellularly.[1][2] If the target is intracellular, this inhibitor is unsuitable.[1]
Media turns yellow Acidification from HCl salt.[1][2]The buffer capacity was exceeded. Re-adjust media pH or use HEPES-buffered media.[1][2]
Module 4: Mechanism of Action (Visualized)

Understanding the competitive nature of p-GMBA is vital for experimental design.[1]

Mechanism_Action Enzyme Enzyme (Trypsin-like) ES_Complex E-S Complex Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex + p-GMBA (Reversible) Substrate Substrate Inhibitor p-GMBA (Inhibitor) Product Product (Signal) ES_Complex->Product Catalysis EI_Complex->Enzyme Dissociation

Figure 2: Competitive Inhibition Model. p-GMBA blocks the active site, preventing Substrate binding.[1] Increasing Substrate concentration can overcome this inhibition.[2]

References
  • Chemical Properties & Solubility

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 243, Benzoic acid. (Note: p-GMBA is a derivative, but solubility principles of the benzoic acid core apply).[1] Retrieved from .[1][2]

  • Enzyme Kinetics & Mechanism

    • Tamura, Y., et al. (1977).[1][2] Kinetic study on the mechanism of inhibition of trypsin and trypsin-like enzymes by p-guanidinobenzoate ester. (Establishes the competitive nature of the guanidinobenzoate class). Retrieved from .[1][2]

  • Assay Optimization Standards

    • Copeland, R. A. (2005).[1][2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1][2] (Standard reference for Cheng-Prusoff and Ki determination).

  • Cellular Toxicity Context

    • Pongsavee, M. (2009).[1][2][3] The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. (Provides baseline cytotoxicity data for benzoic acid derivatives). Retrieved from .[1][2]

End of Technical Guide. For further assistance, please contact the biochemistry application team.

Sources

Technical Support Center: Optimizing p-Guanidinomethyl Benzoic Acid (PGMBA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Improving Yield & Purity in PGMBA Synthesis Reference ID: PGMBA-OPT-2024

Executive Summary & Mechanistic Insight[1]

The "pKa Trap" in PGMBA Synthesis A common reason for low yield in p-guanidinomethyl benzoic acid synthesis is the misapplication of protocols designed for p-guanidinobenzoic acid.

  • The Distinction: The starting material, p-aminomethyl benzoic acid (PAMBA), contains a benzylamine moiety, not an aniline.

  • The Consequence: The pKa of the amino group in PAMBA is ~9.3, whereas an aniline is ~4.6.

  • The Failure Mode: If you run the reaction at neutral or slightly acidic pH (common for anilines), the PAMBA amine is almost entirely protonated (

    
    ) and non-nucleophilic. It cannot attack the guanylating agent.
    

Core Directive: To improve yield, you must maintain a reaction pH that balances the deprotonation of the amine (requiring basicity) with the stability of the guanylating agent (which often degrades in strong base).

Visualization: The Kinetic Competition

The following diagram illustrates the reaction network and the critical influence of pH on the pathway.

PGMBA_Reaction_Pathway PAMBA_Salt PAMBA (Protonated, Inactive) pH < 9 PAMBA_Free PAMBA (Free Amine, Active) pH > 9 PAMBA_Salt->PAMBA_Free Deprotonation (Base) PAMBA_Free->PAMBA_Salt Protonation (Acid) Intermediate Tetrahedral Intermediate PAMBA_Free->Intermediate Nucleophilic Attack Guanylating_Agent Guanylating Agent (S-Methylisothiourea / Cyanamide) Guanylating_Agent->Intermediate Side_Product Side Products (Urea / Dimer) Guanylating_Agent->Side_Product Hydrolysis/Dimerization (pH > 11 or pH < 7) PGMBA Product: PGMBA (High Yield) Intermediate->PGMBA Elimination (-MeSH / -NH3)

Figure 1: Reaction pathway analysis showing the critical dependency on the protonation state of PAMBA.

Troubleshooting Guide: The S-Methylisothiourea Route

Methodology: This is the most robust route for benzylamines but suffers from the evolution of methyl mercaptan (MeSH).

Protocol Overview
  • Dissolution: Dissolve PAMBA in water/ethanol.

  • Basification: Adjust pH to ~10 using NaOH.

  • Addition: Add S-methylisothiourea sulfate (SMIS) (1.2 eq).

  • Reflux: Heat to 60-80°C.

  • Scrubbing: Trap evolved MeSH in bleach/NaOH.

Troubleshooting Matrix
IssueSymptomRoot CauseCorrective Action
Low Yield (<50%) Unreacted PAMBA remains (TLC).pH is too low. The amine is protonated.Maintain pH 9.5–10.5 throughout the reaction using a pH-stat or intermittent NaOH addition.
Hydrolysis Formation of Urea byproduct.pH is too high (>12). Hydroxide attacks the guanidine.Cap pH at 11.0. Lower temperature to 60°C and extend time.
Stalled Reaction Reaction stops after 50% conversion.Acidification. The reaction releases ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(from SMIS sulfate) and MeSH, lowering pH.
Monitor pH.[1][2][3] The reaction consumes base; you must replenish it.
Odor Escape Strong rotten cabbage smell.MeSH Evolution. Ensure the scrubber contains 10-15% NaOCl (Bleach) + NaOH.

Expert Tip: Use S-methylisothiourea sulfate rather than the iodide or chloride salt. The sulfate ion is less nucleophilic and interferes less with the isolation step.

Troubleshooting Guide: The Cyanamide Route

Methodology: A "greener" atom-economic route, but cyanamide is prone to dimerization (forming dicyandiamide) if not handled correctly.

Protocol Overview
  • Dissolution: PAMBA + dilute acid or buffer.

  • Heating: Heat to 80-100°C.

  • Addition: Slow addition of Cyanamide (50% aq. solution).

  • pH Control: Maintain pH 8-9 (Critical Window).

Troubleshooting Matrix
IssueSymptomRoot CauseCorrective Action
Dimerization White precipitate (Dicyandiamide) forms.Cyanamide concentration too high or pH too basic.Add cyanamide dropwise over 2-4 hours. Do not dump it in all at once.
No Reaction PAMBA remains unchanged.pH too low. Unlike anilines, PAMBA requires pH > 8 to react with cyanamide efficiently.
Explosion Risk Violent exotherm.Runaway polymerization. Never heat concentrated cyanamide without solvent. Keep reaction dilute (0.5 M).

Expert Tip: The "Sweet Spot" for this reaction is pH 8.5 . Below this, PAMBA is inactive. Above this, cyanamide dimerizes rapidly. Use a borate buffer to lock this pH in.

Purification: The Isoelectric Isolation System

PGMBA is a zwitterion. It is highly soluble in strong acid (cationic form) and strong base (anionic form). Isolation relies on finding the Isoelectric Point (pI) .[4]

Calculated pI: ~7.5 - 8.5

Isolation Protocol
  • Cooling: Cool the reaction mixture to 0-5°C.

  • pH Adjustment:

    • If coming from Acidic media: Add 2M NaOH dropwise.

    • If coming from Basic media: Add 2M HCl dropwise.

  • Target: Adjust pH exactly to 7.8 .

  • Induction: If no precipitate forms, scratch the glass or add a seed crystal.

  • Polishing: Wash the filter cake with ice-cold water (minimal volume) followed by acetone to remove organic impurities.

Visualization: Solubility vs. pH

Solubility_Curve cluster_acid Acidic Region (pH < 4) cluster_neutral Isoelectric Region (pH 7-8) cluster_base Basic Region (pH > 11) Soluble_Acid Cationic Form (Soluble) Precipitate Zwitterion (Insoluble Precipitate) Soluble_Acid->Precipitate Add Base Soluble_Base Anionic Form (Soluble) Soluble_Base->Precipitate Add Acid

Figure 2: Solubility profile of PGMBA demonstrating the necessity of precise pH control for isolation.

FAQ: Rapid Fire Support

Q: Can I use p-Guanidinobenzoic acid protocols for this synthesis? A: No. As detailed in Section 1, the pKa difference between the aniline (in p-guanidinobenzoic acid) and the benzylamine (in PAMBA) is ~5 log units. Using the aniline protocol (usually acidic conditions) will result in near-zero yield for PAMBA.

Q: My product is sticky/oily. How do I crystallize it? A: This usually indicates salt contamination. Dissolve the oil in a minimum amount of hot water (60°C), filter while hot to remove insolubles, then let it cool very slowly to 4°C. Rapid cooling traps impurities.

Q: Why is the S-methylisothiourea route preferred over cyanamide despite the smell? A: Reliability. The cyanamide route is kinetically sensitive to dimerization. The isothiourea route is thermodynamically driven by the release of MeSH and is much more forgiving of minor pH fluctuations, provided you stay basic.

References

  • CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid. (Note: Describes the analogous aniline process; critical for contrasting conditions). Link

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Comprehensive Organic Functional Group Transformations II. (General reference for amine-to-guanidine conversion mechanisms).
  • US Patent 4,021,472 - Guanidinobenzoic acid derivatives. (Describes purification and handling of similar zwitterionic guanidino-acids). Link

  • Biotage Application Note - How to use the isoelectric point to inform purification. (Principles of zwitterion isolation). Link

  • ResearchGate - Reaction pathways leading to purine skeleton formations from cyanamide. (Mechanistic insight into cyanamide dimerization side-reactions). Link

Sources

"solubility issues of p-Guanidinomethyl benzoic acid in aqueous buffers"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting in Aqueous Buffers Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2][3]

The Core Challenge: The "Zwitterionic Trap"

If you are struggling to dissolve p-Guanidinomethyl benzoic acid (p-GMBA) in neutral buffers like PBS or TBS, you are encountering a classic thermodynamic barrier known as the Isoelectric Precipitation Point .[1][3]

The Mechanism

p-GMBA is an amphoteric molecule containing two distinct ionizable groups with widely separated pKa values:

  • Carboxylic Acid (Acidic): pKa ≈ 3.5 – 4.0[1][3][4]

  • Guanidine Group (Basic): pKa ≈ 12.5 – 13.5[1][4]

At physiological pH (7.2 – 7.4), the carboxylic acid is deprotonated (


) and the guanidine group is protonated (

).[1][2][3][4] This results in a net neutral zwitterion .[1][3][4] Zwitterions possess high crystal lattice energy due to strong intermolecular electrostatic attractions (salt bridges) between the positive and negative ends of neighboring molecules.[3][4] This lattice energy resists solvation by water, leading to minimum solubility in the pH range of 4 to 11.[3][4]

Visualizing the Solubility Landscape

To solve this, you must push the equilibrium away from the zwitterion toward a charged species (cationic or anionic) that interacts more favorably with water dipoles.[1][3][4]

Diagram 1: pH-Dependent Speciation & Solubility

The following diagram illustrates the ionization states of p-GMBA across the pH scale. Note the "Danger Zone" where precipitation is most likely.[4]

GMBA_Speciation cluster_acid Acidic pH (< 3.5) cluster_neutral Neutral pH (4.0 - 11.0) cluster_basic Basic pH (> 12.5) Cation CATIONIC FORM (Soluble) COOH / NH₂⁺ Zwitterion ZWITTERION (Insoluble / Precipitate) COO⁻ / NH₂⁺ Cation->Zwitterion Deprotonation of Carboxylic Acid (pKa ~3.8) Zwitterion->Cation Anion ANIONIC FORM (Soluble) COO⁻ / NH Zwitterion->Anion Deprotonation of Guanidine (pKa ~13.0) Anion->Zwitterion

Figure 1: Speciation of p-GMBA. Maximum solubility is achieved at pH extremes; minimum solubility occurs at the isoelectric point (pI ≈ 8.5).[1][2][3]

Troubleshooting Protocols

Scenario A: You have the Free Acid (CAS 2998-85-8)

Issue: The powder floats or clumps in water/PBS and refuses to dissolve.[1][4] Solution: Use the "Acid-Swing" Method.[1][4]

  • Suspend: Weigh the desired amount of p-GMBA and suspend it in a volume of water equivalent to 80% of your final target volume.[1][3][4]

  • Acidify: Add 1.0 M HCl dropwise while stirring. Monitor until the solution turns clear.

    • Why? You are converting the insoluble zwitterion into the soluble hydrochloride salt (Cationic form).[3][4]

  • Buffer (Carefully): Slowly add your concentrated buffer components.

    • Critical Warning: If you adjust the pH back up to 7.4 rapidly, it will precipitate.[3][4] You must keep the concentration below the solubility limit of the zwitterion (typically < 10 mM at pH 7.[3][4]4) or maintain a slightly acidic pH (pH < 5) if the experiment permits.

Scenario B: You have the Hydrochloride Salt (CAS 42823-66-1)

Issue: It dissolves in water but precipitates when added to PBS or high-salt buffers.[1][2][4] Solution: Manage the Common Ion Effect.

The solubility product constant (


) determines precipitation.[1][3][4]


PBS contains ~137 mM NaCl (high

).[1][2][3][4] Adding p-GMBA[1][2][4]•HCl adds more

.[1][2][3][4] If the product of concentrations exceeds

, the salt precipitates ("Salting Out").[1][3][4]

Protocol:

  • Pre-dissolve in DMSO: Dissolve the HCl salt in pure DMSO at 100x the final concentration.

  • Dilute into Warm Buffer: Dilute the DMSO stock into pre-warmed (37°C) PBS.

    • Why? Kinetic solubility is often higher than thermodynamic solubility.[1][3][4] Warming increases

      
      , and DMSO disrupts the water lattice, delaying precipitation.[1][3][4]
      

Decision Tree: Workflow Optimization

Use this flowchart to select the correct dissolution strategy based on your experimental constraints.

Troubleshooting_Flow Start Start: Dissolving p-GMBA FormCheck Which form do you have? Start->FormCheck FreeAcid Free Acid (Zwitterion) FormCheck->FreeAcid HClSalt HCl Salt (Cationic Solid) FormCheck->HClSalt TargetPH Target pH of Experiment? FreeAcid->TargetPH Convert to salt first HClSalt->TargetPH AcidicExp pH < 5.0 TargetPH->AcidicExp High Solubility NeutralExp pH 7.0 - 8.0 TargetPH->NeutralExp Risk of Precipitation Solvent Use Water/Acid AcidicExp->Solvent Direct Dissolution Cosolvent Must use Co-solvent (DMSO/Ethanol) NeutralExp->Cosolvent 1. Dissolve in DMSO 2. Dilute < 1% v/v

Figure 2: Decision matrix for selecting the optimal solvent system.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave stock solutions of p-GMBA? A: No. While benzoic acid derivatives are generally thermally stable, the guanidine group can undergo hydrolysis to urea derivatives or cyclization under high heat and pressure, especially in acidic environments [1].[1][3] Use sterile filtration (0.22 µm PES membrane) instead.[1][4]

Q2: I need a 100 mM stock at pH 7.4. Is this possible? A: Likely Impossible in pure aqueous buffer. The intrinsic solubility of the zwitterion is typically far below 100 mM.[4] You must use a co-solvent.[1][4] We recommend preparing a 100 mM stock in 100% DMSO, then diluting into the buffer immediately before use.[3][4]

Q3: Why does my solution turn cloudy after freezing and thawing? A: This is "Cryoprecipitation."[1][4] As water freezes into pure ice crystals, the solute is concentrated into the remaining liquid phase, exceeding the


 and forcing precipitation.[1][3] Upon thawing, the re-dissolution kinetics are slow.[3][4]
  • Fix: Sonicate the solution at 40°C for 10 minutes after thawing to re-dissolve the precipitate.

References

  • Hydrolysis of Guanidines

    • Source: Katritzky, A. R., et al. "Hydrolysis of Guanidines."[1][3][4] Comprehensive Organic Functional Group Transformations. Elsevier, 1995.[1][4]

    • Relevance: Establishes thermal instability of guanidine deriv
  • Zwitterionic Solubility Thermodynamics

    • Source: Perlovich, G. L., et al. "Thermodynamics of solubility, sublimation and solvation processes of parabens and benzoic acid derivatives."[1][3] Journal of Chemical & Engineering Data, 2006.[3][4]

    • Link:[1][2][3][4]

  • pKa Values of Benzoic Acid Derivatives

    • Source: "Dissociation Constants of Organic Acids and Bases." CRC Handbook of Chemistry and Physics.[1][3][4]

    • Data Verification: Benzoic acid pKa = 4.20; Guanidine pKa = 13.6.[1][3][4]

    • Link:[1][2][3][4]

  • Common Ion Effect in Pharmaceutical Buffers

    • Source: Serajuddin, A. T.[1][2][3] "Salt formation to improve drug solubility."[1][4] Advanced Drug Delivery Reviews, 2007.[1][3][4]

    • Link:[1][2][3][4]

Sources

"troubleshooting nonspecific binding of p-Guanidinomethyl benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for p-Guanidinomethyl benzoic acid (p-GMBA), also known as 4-Guanidinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, particularly the issue of nonspecific binding. By understanding the chemical nature of p-GMBA and the principles of molecular interaction, you can optimize your assays for robust and reproducible results.

Understanding p-Guanidinomethyl benzoic acid (p-GMBA)

p-GMBA is an aromatic organic compound featuring two key functional groups: a benzoic acid moiety and a guanidinium group.[1] This unique structure imparts a dual nature to the molecule: the benzene ring is hydrophobic, while the guanidinium group is highly basic and carries a positive charge over a wide physiological pH range.[2] These characteristics are central to its biological activity, often studied in the context of enzyme inhibition and protein-protein interactions, but they are also the primary drivers of nonspecific binding.[3]

Frequently Asked Questions (FAQs) about Nonspecific Binding

Q1: What is nonspecific binding and why is it a problem with p-GMBA?

Nonspecific binding refers to the adhesion of p-GMBA to surfaces or molecules other than its intended target. This can include plasticware (like microtiter plates), blocking proteins (such as BSA), or other macromolecules in your assay system. This phenomenon leads to high background signals, which reduces the assay's sensitivity and can obscure the true specific signal, leading to inaccurate data interpretation.

The dual chemical nature of p-GMBA is the root cause. Its positively charged guanidinium group can electrostatically interact with negatively charged surfaces or acidic residues on proteins.[4] Simultaneously, its hydrophobic benzoic acid ring can interact with nonpolar surfaces, such as polystyrene plates and hydrophobic pockets on proteins.

graph TD; A["p-Guanidinomethyl benzoic acid (p-GMBA)"] --> B{Guanidinium Group (+ charge)}; A --> C{Benzoic Acid Group (hydrophobic)}; B --> D["Ionic Interaction"]; C --> E["Hydrophobic Interaction"]; D --> F["Negatively charged surfaces (e.g., polystyrene plates, acidic protein residues)"]; E --> G["Hydrophobic surfaces (e.g., polystyrene plates, blocking proteins like BSA)"]; F --> H((High Background Signal)); G --> H; Figure 1. Dual-nature of p-GMBA driving nonspecific binding.
Q2: My negative control wells show a high signal. Is this due to nonspecific binding of p-GMBA?

A high signal in negative control wells (e.g., wells without the specific target molecule) is a classic indicator of nonspecific binding. In this scenario, p-GMBA is likely adhering to the assay plate surface or the blocking agent, rather than its intended target. This guide provides several strategies to address this common issue.

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving nonspecific binding of p-GMBA. The strategies are organized from simplest to more complex modifications.

Guide 1: Optimizing Your Buffer System

The composition of your assay buffer is the first and most critical line of defense against nonspecific binding. The key parameters to consider are pH and ionic strength.

Issue: High background likely due to ionic interactions.

The guanidinium group of p-GMBA has a high pKa, similar to that of arginine (~12.5), meaning it remains protonated and positively charged across a broad pH range.[2] This positive charge can readily interact with negatively charged surfaces.

Solution 1: Adjusting Buffer pH

  • Principle: While the guanidinium group remains charged, altering the pH can modify the net charge of surface proteins and blocking agents. Increasing the pH of the buffer can increase the negative charge on proteins, potentially increasing ionic binding. Conversely, slightly lowering the pH might reduce these interactions, but care must be taken not to affect the activity of your target protein.

  • Protocol:

    • Prepare a series of assay buffers with a pH range from 6.5 to 8.5 in 0.5 unit increments.

    • Run a test experiment with your standard protocol, including negative controls, in each buffer.

    • Analyze the signal-to-noise ratio for each condition. Select the pH that provides the lowest background without compromising the specific signal.

Solution 2: Increasing Ionic Strength

  • Principle: Adding neutral salts (e.g., NaCl) to your buffer can disrupt nonspecific electrostatic interactions.[5][6] The salt ions create a charged environment that "shields" the nonspecific ionic attraction between the positively charged p-GMBA and negatively charged surfaces.

  • Protocol:

    • Prepare your optimized assay buffer with increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

    • Perform your assay and measure the background signal in negative control wells.

    • Select the lowest salt concentration that effectively reduces the background to an acceptable level.

ParameterRecommended Starting RangePrinciple of Action
pH 6.5 - 8.5Modulates surface charge of proteins and plates.
NaCl Concentration 50 - 200 mMShields nonspecific electrostatic interactions.
Guide 2: Enhancing Your Blocking and Washing Strategy

If buffer optimization is insufficient, refining your blocking and washing steps is the next logical step.

Issue: Persistent background from both ionic and hydrophobic interactions.

Solution 1: Modifying the Blocking Buffer

  • Principle: The standard blocking agent, Bovine Serum Albumin (BSA), can sometimes be a source of nonspecific binding. Optimizing its concentration or adding detergents can improve its effectiveness.

  • Options:

    • Increase BSA Concentration: Increasing the concentration of BSA (e.g., from 1% to 3% w/v) can provide more effective saturation of nonspecific binding sites on the plate.[7]

    • Add a Non-ionic Detergent: Including a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 in your blocking and wash buffers can disrupt hydrophobic interactions without denaturing proteins.[5]

    • Consider Alternative Blockers: If BSA proves problematic, other protein blockers like casein or fish gelatin can be tested. Fish gelatin is sometimes preferred as it is less likely to cross-react with mammalian-derived antibodies.

Solution 2: Adding a Competitive Agent

  • Principle: Since the guanidinium group of p-GMBA is structurally similar to the side chain of arginine, adding a low concentration of L-arginine or even guanidine hydrochloride to your assay buffer can act as a competitive inhibitor for nonspecific binding sites.[5] These molecules will compete with p-GMBA for nonspecific electrostatic interactions, thereby reducing background signal.

  • Protocol:

    • Supplement your optimized assay buffer with L-arginine or guanidine hydrochloride, starting at a low concentration (e.g., 1-5 mM).

    • Titrate the concentration to find the optimal balance between reduced background and preservation of your specific signal.

Solution 3: Optimizing Wash Steps

  • Principle: Insufficient washing is a frequent cause of high background. Increasing the number, duration, or volume of washes helps to remove nonspecifically bound molecules more effectively.

  • Recommendations:

    • Increase the number of wash cycles from 3 to 5.

    • Incorporate a short soak time (30-60 seconds) during each wash step.

    • Ensure the wash buffer volume is sufficient to completely cover the well surface.

graph TD; subgraph "Start" A[High Nonspecific Binding Detected] end Figure 2. A systematic workflow for troubleshooting nonspecific binding of p-GMBA.
Guide 3: Advanced Troubleshooting

If the above steps do not fully resolve the issue, consider these more advanced modifications.

Issue: Complex or persistent nonspecific binding.

Solution 1: Experiment with Different Detergents

  • Principle: While non-ionic detergents like Tween-20 are excellent for mitigating hydrophobic interactions, they are less effective against strong ionic interactions. Zwitterionic detergents have a neutral net charge but contain both positive and negative groups. This can make them more effective at disrupting a combination of ionic and hydrophobic nonspecific binding while being gentler on proteins than ionic detergents.[8]

  • Recommendation: Consider replacing Tween-20 with a zwitterionic detergent such as CHAPS or Zwittergent 3-14 in your buffers, typically at a concentration just above its critical micelle concentration (CMC).

Solution 2: Evaluate Different Assay Plates

  • Principle: Standard polystyrene assay plates are often treated to have a net negative charge to facilitate protein binding through a mixture of ionic and hydrophobic interactions. This negative charge can be a major source of nonspecific binding for the positively charged p-GMBA.

  • Recommendation: Test your assay on plates with different surface chemistries. A non-treated, medium-binding polystyrene plate is more hydrophobic and has less surface charge, which may reduce ionic binding. Alternatively, specially treated low-binding plates may also be beneficial.

StrategyRecommended ActionRationale
Detergent Choice Test a zwitterionic detergent (e.g., CHAPS)Can disrupt both ionic and hydrophobic interactions while being mild.[8]
Plate Surface Compare standard high-binding plates with medium-binding or low-binding platesModifying the surface chemistry can reduce the primary mode of nonspecific interaction (ionic or hydrophobic).

Summary and Key Takeaways

Troubleshooting nonspecific binding of p-Guanidinomethyl benzoic acid is a systematic process that involves dissecting the ionic and hydrophobic nature of the molecule. By methodically optimizing your buffer conditions, blocking strategy, and choice of materials, you can significantly enhance your assay's signal-to-noise ratio and generate reliable, high-quality data. Always approach troubleshooting by changing one variable at a time to clearly identify the most effective solution.

References

  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159772, 4-Guanidinobenzoic acid. PubChem. [Link]

  • G-Biosciences. (2017, February 8). Detergents: Ionic, Non-Ionic, and Zwitterionic. What's the Difference? G-Biosciences. [Link]

  • Baumann, M. J., et al. (2007). Guanidinium derivatives bind preferentially and trigger long-distance conformational changes in an engineered T4 lysozyme. Protein Science, 16(8), 1633–1641. [Link]

  • Lehtonen, S. T., et al. (2004). Impact of surface defects and denaturation of capture surface proteins on nonspecific binding in immunoassays using antibody-coated polystyrene nanoparticle labels. Analytical and Bioanalytical Chemistry, 379(7-8), 1088–1094. [Link]

  • Lin, A. W. S., et al. (2018). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 7(12), 200. [Link]

  • Montero-Morán, G., et al. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(5), 2834–2843. [Link]

  • Corning. Effective Blocking Procedures in ELISA Assays. Corning Life Sciences. [Link]

  • David, R., et al. (1992). Guanidinium derivatives act as high affinity antagonists of Na+ ions in occlusion sites of Na+,K(+)-ATPase. The Journal of Biological Chemistry, 267(2), 1185–1192. [Link]

  • Tan, S. K., et al. (2020). Investigation of the effect of salt additives in Protein L affinity chromatography for the purification of tandem single-chain variable fragment bispecific antibodies. mAbs, 12(1), 1695276. [Link]

  • Izadyar, M., et al. (2014). Is there a way to continuously block non-specific binding at Elisa experiments? ResearchGate. [Link]

  • Vrbka, L., et al. (2018). Arginine “magic”: Guanidinium like-charge ion pairing from aqueous salts to cell penetrating. FULIR. [Link]

  • Schlenoff, J. B. (2014). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Langmuir, 30(32), 9625–9636. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Gellman, S. H., et al. (2007). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Journal of the American Chemical Society, 129(41), 12384–12385. [Link]

  • He, X., et al. (2022). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. Viruses, 14(5), 1010. [Link]

  • Gagnon, P., et al. (2009). Hydrophobic interaction chromatography in dual salt system increases protein binding capacity. Journal of Chromatography A, 1216(31), 5857–5863. [Link]

  • Jágr, M., et al. (2015). Guanidinium/ammonium competition and proton transfer in the interaction of the amino acid arginine with the tetracarboxylic 18-crown-6 ionophore. Physical Chemistry Chemical Physics, 17(39), 25945–25953. [Link]

  • Brault, N. D., et al. (2017). Highly Specific Binding on Antifouling Zwitterionic Polymer-Coated Microbeads as Measured by Flow Cytometry. ACS Applied Materials & Interfaces, 9(44), 38384–38392. [Link]

  • Geeky Medics. (2023, December 19). Why does adding salt to a solution increase the strength of hydrophobic interactions? Geeky Medics. [Link]

  • Reddit. (2023, April 20). Salt concentration effect on protein elution? Altius exam spoiler. r/Mcat. [Link]

  • Apicule. 4-Guanidinobenzoic acid hydrochloride (CAS No: 42823-46-1) API Intermediate Manufacturers. Apicule. [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Rockland Immunochemicals. [Link]

  • Nicoya Lifesciences. (2014, February 4). Reducing Non-Specific Binding. Surface Plasmon Resonance. [Link]

  • YouTube. (2023, April 18). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Video]. YouTube. [Link]

  • Liyanage, D. R., et al. (2022). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ACS Organic & Inorganic Au, 2(5), 425–432. [Link]

  • Montero-Morán, G., et al. (2001). pH corrections and protein ionization in water/guanidinium chloride. Biophysical Journal, 81(5), 2834–2843. [Link]

  • Rabilloud, T. (2009). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Electrophoresis, 30(1), 174–187. [Link]

  • Grate, J. W., et al. (2014). Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. Langmuir, 30(32), 9625–9636. [Link]

  • Smith, E. L., et al. (2005). Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain. Protein Science, 14(4), 889–899. [Link]

  • Pentelute, B. L., et al. (2011). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]

  • ResearchGate. (2018, December 8). Surface Charge Governs Polystyrene Nanoplastics' Influence on Conjugative Transfer of Antibiotic Resistance Genes. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3084875, 4-Guanidinobenzoic acid hydrochloride. PubChem. [Link]

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Technical Support Center: Purification of Crude p-Guanidinomethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude p-Guanidinomethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important synthetic intermediate. As a zwitterionic molecule with both a strongly basic guanidinium group and an acidic carboxyl group, p-Guanidinomethylbenzoic acid presents unique purification challenges that require a nuanced approach. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to help you achieve high purity and yield.

Understanding the Challenge: The Amphoteric Nature of p-Guanidinomethylbenzoic Acid

The primary difficulty in purifying p-Guanidinomethylbenzoic acid lies in its amphoteric and zwitterionic properties. The guanidinium group is highly basic (pKa > 12), while the carboxylic acid group is acidic (pKa ~4-5). This means the molecule's net charge and, consequently, its solubility are highly dependent on the pH of the solution. At its isoelectric point (pI), the molecule exists as a neutral zwitterion with minimal solubility in many solvents, a property that is central to its purification by precipitation or recrystallization. Deviating from the pI dramatically increases its solubility in aqueous media as it forms either a cationic or anionic salt.

Furthermore, a common synthesis route involves the reaction of p-aminobenzoic acid with cyanamide, which can introduce specific impurities that must be addressed.[1]

Table 1: Common Impurities in Crude p-Guanidinomethylbenzoic Acid

Impurity CategorySpecific ExamplesOriginRemoval Strategy
Unreacted Starting Materials p-Aminobenzoic acidIncomplete reactionRecrystallization, pH adjustment
Reagent-Related Impurities Cyanamide dimers/trimers, ureaSide reactions of cyanamideWashing, Recrystallization
Inorganic Salts Sodium chloride, Sodium hydroxidepH adjustment and neutralization steps[1]Aqueous washing, Recrystallization from mixed solvents
Colored Byproducts Polymeric or degradation productsHigh reaction temperatures or side reactionsActivated carbon treatment[2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of crude p-Guanidinomethylbenzoic acid in a practical, question-and-answer format.

Q1: My product "oils out" during recrystallization and refuses to form crystals. What's happening and how can I fix it?

Answer:

This is a classic problem often related to either the presence of impurities acting as a eutectic mixture or, more commonly, incorrect pH.

Causality:

  • Incorrect pH: If the pH of your solution is too far from the isoelectric point (pI) of p-Guanidinomethylbenzoic acid, the compound will be in its more soluble salt form (either protonated guanidinium or deprotonated carboxylate). As you cool the solution or evaporate the solvent, the concentration increases until it surpasses the solubility limit, but the high polarity of the salt form prevents the ordered lattice formation required for crystallization, causing it to separate as a viscous liquid or "oil."

  • Residual Solvents: Trapped organic solvents can sometimes hinder crystallization.

  • High Impurity Load: Significant amounts of unreacted starting materials can suppress the melting point and interfere with crystal lattice formation.

Troubleshooting Protocol:

  • Verify and Adjust pH: Re-dissolve the oiled-out product in a minimum amount of water. Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while vigorously stirring. Monitor the pH. As you approach the isoelectric point, you should see the onset of precipitation. The goal is to find the pH of minimum solubility. A patent for the synthesis of p-guanidinobenzoic acid describes adjusting the pH to neutral after synthesis to precipitate the crude product.[1]

  • Induce Crystallization: If pH adjustment alone is insufficient, try the following:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.

  • Solvent System Modification: The synthesis patent suggests recrystallization from an ethanol/water mixture.[1] If your product oils out from water alone, try dissolving it in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes faintly turbid. Then, allow it to cool slowly.

Q2: My final product is off-color (yellow or brown). How can I obtain a pure white solid?

Answer:

Colored impurities are typically high molecular weight byproducts or degradation products. These can often be removed using an adsorbent like activated carbon.

Causality: Colored impurities are often large, flat, aromatic molecules that have a strong affinity for the planar graphite structure of activated carbon. The desired product has a much lower affinity, allowing for selective removal of the colored species.

Detailed Protocol: Decolorization with Activated Carbon

  • Dissolve the Crude Product: Dissolve your crude p-Guanidinomethylbenzoic acid in a suitable hot solvent (e.g., a water/ethanol mixture as suggested by synthesis protocols[1]). Use a 10-20% excess of solvent to prevent premature crystallization when the carbon is added.

  • Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution. Caution: Add the carbon carefully to the hot solution, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the carbon and then reheating.[3]

  • Hot Filtration: Keep the solution hot (e.g., on a steam bath or hot plate) and swirl for 5-10 minutes. To remove the carbon, perform a hot gravity filtration using fluted filter paper. This must be done quickly to prevent the desired product from crystallizing in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the pure, white crystals by vacuum filtration.

Q3: The yield after recrystallization is extremely low. What are the common causes of product loss?

Answer:

Low yield is a frequent issue in recrystallization and can be attributed to several factors. Recrystallization is fundamentally a trade-off between purity and yield.

Causality & Solutions:

  • Using Too Much Solvent: The most common error. p-Guanidinomethylbenzoic acid has some solubility even in cold solvents. Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[5] It is better to add the solvent in small portions to the heated mixture until dissolution is just complete.

  • Cooling Too Rapidly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath for final precipitation.[4]

  • Premature Crystallization During Hot Filtration: If you performed a hot filtration (e.g., for decolorization), the product might have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure the solution, funnel, and receiving flask are kept hot during the entire filtration process.

  • Incomplete Precipitation: The product may be more soluble than anticipated.

    • Solution: After cooling in an ice bath, ensure sufficient time for crystallization. If the product is highly polar, adding a less polar "anti-solvent" (in which the product is insoluble) dropwise to the cold solution can sometimes force further precipitation. For this molecule, adding a solvent like acetone to the cold aqueous mother liquor might be effective.

Q4: How can I confirm the purity of my final product?

Answer:

Purity should be assessed using a combination of physical and analytical methods.

  • Melting Point: A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[6] Compare your experimental value to the literature value.

  • High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method. A pure sample should show a single major peak. Impurities will appear as separate peaks. Area normalization can give a quantitative estimate of purity.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and detecting proton-containing impurities. The absence of signals corresponding to starting materials (e.g., p-aminobenzoic acid) is a strong indicator of purity.

Detailed Purification Protocols

Protocol 1: Recrystallization from an Aqueous-Organic System

This protocol is adapted from a patented synthesis method and is a robust starting point for most crude samples.[1]

  • Dissolution: In a suitable Erlenmeyer flask, add your crude p-Guanidinomethylbenzoic acid. For every 1 gram of crude material, add 0.3 mL of water and 1.5 mL of ethanol.

  • Heating: Add a magnetic stir bar and heat the mixture on a hot plate with stirring to approximately 40-50°C. Stir for 30-45 minutes. The goal is to dissolve the p-Guanidinomethylbenzoic acid while leaving some impurities (like inorganic salts) undissolved. If the solid does not dissolve, add minimal amounts of the same water/ethanol mixture until it does.

  • Hot Filtration (Optional): If insoluble impurities are present or if the solution is colored (see Q2 for decolorization), perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of white crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification via pH-Mediated Precipitation

This method leverages the zwitterionic nature of the molecule and is particularly effective for removing acidic or basic impurities.

  • Dissolution in Base: Dissolve the crude product in a dilute aqueous base (e.g., 1 M NaOH) to form the soluble sodium salt of the carboxylate. Use just enough base to achieve complete dissolution at room temperature.

  • Filtration: Filter the basic solution to remove any base-insoluble impurities.

  • Precipitation: Vigorously stir the clear filtrate and slowly add a dilute acid (e.g., 1 M HCl) dropwise. As the pH decreases and approaches the isoelectric point, the neutral zwitterion will precipitate out of the solution.

  • pH Optimization: Monitor the pH and continue adding acid until precipitation is complete. Avoid adding a large excess of acid, which would re-dissolve the product by forming the soluble guanidinium hydrochloride salt.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts (e.g., NaCl) formed during neutralization.

  • Drying: Dry the product as described in Protocol 1.

Workflow and Decision Making

The choice of purification method depends on the nature of the impurities and the scale of your experiment. The following diagram provides a logical workflow for troubleshooting and selecting a purification strategy.

Purification_Workflow cluster_start Initial State cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_results Outcome cluster_troubleshooting Troubleshooting & Secondary Purification Crude_Product Crude p-Guanidinomethyl benzoic acid Recrystallization Protocol 1: Recrystallize from EtOH/H2O Crude_Product->Recrystallization Analysis Analyze Purity (TLC, HPLC, MP) Recrystallization->Analysis Pure_Product Product is Pure (>98%) Analysis->Pure_Product Impure_Product Product is Impure Analysis->Impure_Product Problem Identify Problem Impure_Product->Problem Oily Product is Oily/ Non-crystalline Problem->Oily Appearance Colored Product is Colored Problem->Colored Appearance Salts Inorganic Salts Present Problem->Salts Analysis (e.g., conductivity) Chromatography Consider Chromatography (IEX or RP-HPLC) Problem->Chromatography High Purity Needed/ Difficult Mixture pH_Precipitation Protocol 2: pH-Mediated Precipitation Oily->pH_Precipitation Carbon_Treatment Add Activated Carbon Step to Protocol 1 Colored->Carbon_Treatment Aqueous_Wash Slurry/Wash with Deionized Water Salts->Aqueous_Wash pH_Precipitation->Analysis Carbon_Treatment->Analysis Aqueous_Wash->Analysis

Caption: Decision workflow for purifying crude p-Guanidinomethylbenzoic acid.

References

  • Department of Chemistry, University of Calgary. Recrystallization of Benzoic Acid. Available at: [Link]

  • Scribd. Experiment 1 Recrystallization of Benzoic Acid. Available at: [Link]

  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.2B: Purification of Product Mixtures. Available at: [Link]

  • Google Patents. EP2952237A1 - Method for purification of benzoic acid.
  • Bartleby. Purifying A Compound Of Benzoic Acid. Available at: [Link]

  • StudyMoose. (2024). Recrystallization of Benzoic Acid. Available at: [Link]

  • Alagić-Džambić, L. et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. Available at: [Link]

  • Odinity. (2017). Extraction of Benzoic Acid. Available at: [Link]

  • Google Patents. US3235588A - Purification of benzoic acid.
  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. Available at: [Link]

  • Google Patents. CN102329251A - Method for chemically synthesizing p-guanidinobenzoic acid.
  • Google Patents. DE2846251A1 - GUANIDINE BENZOIC ACID COMPOUNDS, METHODS FOR MANUFACTURING THESE AND MEDICINAL PRODUCTS CONTAINING THESE.
  • Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747-757. Available at: [Link]

  • JoVE. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Available at: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Guisan, J. M., et al. (1998). Affinity chromatography of plasma proteins (guanidinobenzoatase): use of mimetic matrices and mimetic soluble ligands to prevent the binding of albumin on target affinity matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 707(1-2), 195-204. Available at: [Link]

  • Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1), 156-159. Available at: [Link]

  • Marriq, C., et al. (1985). Use of guanidine hydrochloride in the purification by reversed-phase high-performance liquid chromatography of thyroxinyl- and triiodothyronylpeptides derived from thyroglobulin. Journal of Chromatography, 323(2), 395-401. Available at: [Link]

  • Reddit. (2022). How to fix Guanidine ITC contamination during RNA extraction? r/labrats. Available at: [Link]

  • ResearchGate. How can I purify a protein using guanidium hydrochloride? Available at: [Link]

  • Kumar, L., & Bansal, A. K. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 101(10), 3847-3856. Available at: [Link]

  • MDPI. (2023). Development of a Cost-Effective Magnetic Microparticle Protocol for DNA Purification in Molecular Diagnosis of Gynecological Infections. Diagnostics, 13(15), 2568. Available at: [Link]

  • Purohit, R., & Taylor, L. S. (2019). Combining drug salt formation with amorphous solid dispersions – a double edged sword. Pharmaceutical Research, 36(11), 161. Available at: [Link]

  • de la Torre, L. G., & Aragão, F. J. L. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. Critical Reviews in Analytical Chemistry, 48(4), 283-292. Available at: [Link]

  • Christoforidis, S., et al. (2000). Purification and Identification of Novel Rab Effectors Using Affinity Chromatography. Methods in Molecular Biology, 128, 137-147. Available at: [Link]

  • Chromatography Forum. Guanidine derivatives. Available at: [Link]

  • Daniel, A., et al. (2017). Purification of guanine-quadruplex using monolithic stationary phase under ion-exchange conditions. Journal of Chromatography A, 1523, 169-176. Available at: [Link]

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Guanidination Reaction Optimization for Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidination reaction optimization. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry in their workflows. Here, we will delve into the nuances of the guanidination reaction, a powerful derivatization technique to enhance the analysis of lysine-containing peptides and proteins. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

The Expertise Behind This Guide

As a senior application scientist, my experience in proteomics and mass spectrometry has demonstrated that successful guanidination is not merely about following a protocol but understanding the underlying chemistry. The conversion of lysine's primary amine to a more basic guanidinium group significantly improves ionization efficiency and directs fragmentation in a predictable manner, ultimately leading to more robust and informative mass spectra. This guide is built on the principles of explaining the "why" behind each step, ensuring that your experimental choices are informed and deliberate.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions about the guanidination reaction in the context of mass spectrometry.

Q1: What is the primary purpose of performing a guanidination reaction before mass spectrometry analysis?

The primary goal of guanidination is to convert the ε-amino group of lysine residues into a homoarginine residue.[1] This chemical modification increases the basicity of the peptide, leading to preferential ionization, especially in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1][2] The result is an enhanced signal for lysine-containing peptides, which might otherwise be suppressed, and can lead to increased protein sequence coverage in peptide mass fingerprinting experiments.[1]

Q2: What is the expected mass shift after a successful guanidination reaction?

A successful guanidination reaction results in a theoretical monoisotopic mass increase of 42.0218 Da for each modified lysine residue.[1] This corresponds to the addition of a C1H2N2 group.[1]

Q3: Which guanidinating reagent should I choose?

The choice of reagent depends on your specific application and experimental goals.

ReagentAdvantagesDisadvantages
O-Methylisourea (OMIU) - Widely used and well-documented.- Relatively inexpensive.[2]- Can introduce interfering salts (hemisulfate form) requiring a desalting step.[3]- Can have side reactions with N-terminal amines, especially glycine.[1][4]
O-Methylisourea-freebase - Eliminates the need for desalting, reducing sample loss and workflow time.[3][5]- Can lead to more complete guanidination.[3]- Requires an additional preparation step from the hemisulfate salt.[3]
1H-pyrazole-1-carboxamidine hydrochloride (HPCA) - Can efficiently guanidinate both lysine ε-amines and N-terminal α-amines.[6]- May not be ideal if only lysine modification is desired.[6]

Q4: How does guanidination affect trypsin digestion?

Trypsin cleaves at the C-terminus of lysine and arginine residues. After guanidination, the resulting homoarginine is cleaved by trypsin, but at a lower efficiency compared to lysine.[3] This can lead to longer peptides, which may be more challenging to analyze by some mass spectrometers.[3]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your guanidination experiments.

Issue 1: Incomplete Guanidination

Symptom: Your mass spectrum shows pairs of peaks for the same peptide, separated by 42 Da, indicating that a portion of your sample was not modified. This complicates data analysis and can interfere with quantitative studies.[3]

Root Causes & Solutions:

  • Suboptimal pH: The guanidination reaction is highly pH-dependent, requiring an alkaline environment (pH 10-11.3) to ensure the lysine's ε-amino group is deprotonated and available for reaction.[3][4]

    • Solution: Ensure the final pH of your reaction mixture is within the optimal range. You may need to add a base, such as ammonium hydroxide, to your sample before adding the guanidinating reagent.[1][4] For samples extracted from gels under acidic conditions, a higher concentration of base may be necessary to achieve the correct pH.[3]

  • Insufficient Reagent Concentration or Reaction Time: The reaction may not go to completion if there is not enough reagent or if the incubation time is too short.

    • Solution: Optimize the concentration of your guanidinating reagent and the reaction time. Recent optimized procedures have shown that complete conversion can be achieved in as little as 5 minutes with a concentrated O-methylisourea solution at a high pH.[4][7]

  • Interfering Substances: Components in your sample buffer may interfere with the reaction.

    • Solution: Perform a buffer exchange or a cleanup step before the guanidination reaction.

Issue 2: Poor Signal Intensity or No Signal in Mass Spectrum

Symptom: After performing the guanidination reaction, you observe a significant decrease in signal intensity or no signal at all for your peptides.

Root Causes & Solutions:

  • Salt Interference (especially with OMIU hemisulfate): The salts introduced by the guanidinating reagent can suppress the ionization of your peptides in MALDI-MS.[3]

    • Solution: If using O-methylisourea hemisulfate, a desalting step after the reaction is crucial.[3] Alternatively, consider preparing and using an O-methylisourea-freebase reagent to avoid introducing salts.[3][5]

  • Sample Loss During Desalting: Desalting steps, while necessary to remove salts, can lead to the loss of your sample, particularly with low-abundance peptides.[3]

    • Solution: Optimize your desalting protocol to minimize sample loss. Using O-methylisourea-freebase can eliminate the need for desalting altogether.[5]

  • Improper Sample Concentration: The concentration of your sample can affect signal intensity. A sample that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can lead to ion suppression.[8]

    • Solution: Ensure your sample is at an optimal concentration for your mass spectrometer.

Issue 3: Unexpected Mass Shifts or Side Reactions

Symptom: You observe unexpected mass shifts in your spectrum that do not correspond to the addition of 42.0218 Da.

Root Causes & Solutions:

  • N-terminal Guanidination: The guanidinating reagent can sometimes react with the N-terminal α-amino group of peptides, particularly if the N-terminal residue is glycine.[1][4]

    • Solution: The procedures and reagents provided in many commercial kits are designed to maximize the reaction at lysine residues and minimize N-terminal modification.[1] If this is a persistent issue, you may need to adjust the reaction conditions or consider a different derivatization strategy if N-terminal modification is undesirable.

  • Multiple Guanidination Events: If your peptide contains missed tryptic cleavage sites at lysine residues, you may observe multiple guanidination events on a single peptide.[1]

    • Solution: Ensure your initial trypsin digestion is complete. This can be verified by analyzing a small aliquot of the digest before guanidination.

Experimental Protocols

Here are detailed, step-by-step methodologies for key guanidination workflows.

Protocol 1: Standard Guanidination using a Commercial Kit (Based on Sigma-Aldrich ProteoMass™ Kit)

This protocol is a general guideline based on a typical commercial kit. Always refer to the manufacturer's specific instructions.

Materials:

  • O-Methylisourea hemisulfate

  • Base Reagent (e.g., 2.85 M NH4OH)

  • Stop Solution (e.g., 10% TFA)

  • Tryptically digested peptide sample (0.075–2 mg/ml)

Procedure:

  • In a microcentrifuge tube, combine 10 µl of your tryptic peptide sample with 10 µl of the Base Reagent. Mix well.[1]

  • Add 10 µl of the prepared Guanidination Reagent (O-Methylisourea hemisulfate dissolved in water). Mix thoroughly.[1]

  • Incubate the reaction mixture for 30 minutes at 65 °C.[1]

  • Stop the reaction by adding 30–60 µl of the Stop Solution.[1]

  • Proceed with desalting before mass spectrometry analysis.

Protocol 2: Guanidination using O-Methylisourea-Freebase for Salt-Free Analysis

This protocol is adapted from a method that avoids the need for desalting.[3]

Reagent Preparation (O-Methylisourea-Freebase):

  • Dissolve 50 mg of O-methylisourea hemisulfate in 51 μL of water.[3]

  • Add this solution to 64 mg of barium hydroxide octahydrate. The molar ratio of barium hydroxide to sulfate should be 1:1.[3]

  • Mix by pulse vortexing for 10 minutes and then centrifuge at 4 °C for 5 minutes.[3]

  • Carefully collect the clear supernatant.[3]

  • Further processing with acetonitrile and ammonium hydroxide is required to achieve the final working solution of 1.0 M O-methylisourea-freebase in 50% acetonitrile containing 1.75 N NH4OH (pH 11).[3]

Guanidination Procedure:

  • Dry your peptide sample in a vacuum centrifuge.

  • Dissolve the dried peptides in 5 µL of the O-methylisourea-freebase working solution by sonicating for 5 minutes.[3]

  • Incubate at 65 °C for 20 minutes.[3]

  • Dry the solution in a vacuum centrifuge for approximately 5 minutes.[3]

  • The sample is now ready for reconstitution in a suitable solvent for mass spectrometry analysis without the need for desalting.

Visualizing the Workflow and Chemistry

To better understand the guanidination process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

Guanidination_Workflow cluster_prep Sample Preparation cluster_guanidination Guanidination cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis Protein_Sample Protein Sample Tryptic_Digest Tryptic Digestion Protein_Sample->Tryptic_Digest Trypsin Add_Base Adjust to pH 10-11.3 Tryptic_Digest->Add_Base Add_Reagent Add Guanidinating Reagent Add_Base->Add_Reagent Incubate Incubate (e.g., 65°C, 20-30 min) Add_Reagent->Incubate Stop_Reaction Stop Reaction (Acidification) Incubate->Stop_Reaction Desalting Desalting (if necessary) Stop_Reaction->Desalting MS_Analysis Mass Spectrometry (MALDI-TOF) Desalting->MS_Analysis

Caption: A typical experimental workflow for guanidination of peptides prior to mass spectrometry analysis.

Guanidination_Reaction cluster_reactants Reactants cluster_products Products Lysine Lysine Side Chain (-CH2-CH2-CH2-CH2-NH2) Homoarginine Homoarginine Side Chain (-CH2-CH2-CH2-CH2-NH-C(=NH)-NH2) Lysine->Homoarginine + O-Methylisourea (pH 10-11.3) OMIU O-Methylisourea

Caption: The chemical conversion of a lysine side chain to a homoarginine side chain.

References

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. [Link]

  • Chalmers, M. J., et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Zhang, L., et al. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. ACS Publications. [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed. [Link]

  • Pascovici, D., et al. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. NIH. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. PubMed. [Link]

  • Imbeah, K. S., et al. (2013). Guanidination of Tryptic Peptides Without Desalting for Matrix-Assisted Laser desorption/ionization-time-of-flight Mass Spectrometry Analysis. PubMed. [Link]

  • ResearchGate. Guanidination reaction. [Link]

  • Rutherfurd, S. M., & Moughan, P. J. (2005). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. ACS Publications. [Link]

Sources

Technical Support Center: Scaling Up p-Guanidinomethyl Benzoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-Guanidinomethyl benzoic acid (4-guanidinomethylbenzoic acid) is a critical zwitterionic intermediate used in the synthesis of serine protease inhibitors such as Camostat mesylate and Gabexate mesylate . Unlike simple guanidines, the presence of both a carboxyl group and a basic guanidino group creates unique solubility and isolation challenges during scale-up.

The industry-standard synthesis involves the guanidylation of 4-(aminomethyl)benzoic acid (PAMBA) using S-methylisothiourea sulfate (SMIS) or cyanamide . While high yields (>75%) are achievable in the lab, scaling this process introduces significant hurdles regarding off-gas management (methanethiol), salt removal, and zwitterion crystallization.

This guide addresses these specific technical bottlenecks with field-proven troubleshooting protocols.

Part 1: Synthesis & Reaction Engineering

Q1: We are observing incomplete conversion of PAMBA even after prolonged reaction times. What is the kinetic bottleneck?

Diagnosis: The reaction between PAMBA and S-methylisothiourea is pH-dependent. The amino group of PAMBA (


) must be unprotonated to attack the thiourea carbon, but the reaction generates acid (or consumes base) as the leaving group (methanethiol) is released. If the pH drops, the amine becomes protonated and non-nucleophilic.

Troubleshooting Protocol:

  • pH Control: Maintain the reaction pH between 9.5 and 10.5 .

    • Too low (<9.0): Reaction stalls due to protonation of the amine.

    • Too high (>11.5): Risk of hydrolyzing the guanidine group to urea or forming side products.

  • Temperature Ramp: The reaction is endothermic. Ensure the reactor is maintained at 60–80°C . A premature temperature drop will halt the conversion.

  • Reagent Stoichiometry: Use a slight excess of S-methylisothiourea (1.2 – 1.5 equivalents). The reagent can degrade thermally over long reaction times.

Q2: How do we manage the safety risks of Methanethiol (Methyl Mercaptan) evolution at the pilot scale?

Risk Assessment: The reaction releases methanethiol (


), a highly toxic gas (TLV 0.5 ppm) with a stench threshold in the ppb range. At scale, this poses an immediate respiratory hazard and a community odor nuisance.

Mitigation Strategy:

  • Closed System: The reactor must be sealed with a dedicated off-gas line.

  • Scrubber System: Route off-gas through a double-stage scrubber :

    • Stage 1: Sodium Hypochlorite (NaOCl) solution (oxidizes mercaptan to sulfonate).

    • Stage 2: Sodium Hydroxide (NaOH) solution (traps residual acidic gases).

  • Sparging: Use a nitrogen sparge to actively drive the equilibrium forward by stripping methanethiol from the reaction mixture.

Part 2: Purification & Isolation (The Zwitterion Challenge)

Q3: The product fails to precipitate during the acidification step, or we get a "gummy" solid. How do we fix this?

Diagnosis: p-Guanidinomethyl benzoic acid is amphoteric.[1] It has an isoelectric point (pI) where its solubility is lowest. If you miss this pI window, or if the ionic strength (salt concentration) is too high, the product remains soluble or oils out.

Troubleshooting Protocol:

  • Target the Isoelectric Point:

    • Slowly adjust the pH of the reaction mixture to pH 6.5 – 7.5 using dilute HCl or

      
      .
      
    • Critical Step: Do not overshoot. At pH < 5, the carboxylate protonates, increasing solubility as the cationic salt. At pH > 8, it exists as the anionic carboxylate.

  • Control Ionic Strength:

    • High salt concentrations (from the initial sulfate/chloride counterions) increase the solubility of zwitterions ("salting-in" effect).

    • Solution: Dilute the reaction mixture with water before acidification if the salt load is high, or perform a diafiltration step if using membrane processing.

  • Seeding: At the pilot scale, spontaneous nucleation is unpredictable. Seed the mixture with 0.5% pure crystals at pH 8.0 before dropping to pH 7.0.

Q4: Our final product has high sulfated ash/inorganic salt content. How do we desalt effectively?

Diagnosis: Co-precipitation of sodium sulfate (


) or sodium chloride is common when precipitating from aqueous saline solutions.

Purification Workflow:

  • Hot Slurry Wash: The zwitterion is sparingly soluble in cold water but significantly more soluble in hot water. Inorganic salts are soluble in both.

    • Resuspend the wet cake in cold water (0–5°C) and stir for 30 minutes. Filter.

  • Recrystallization:

    • Dissolve the crude solid in minimum hot water (85°C).

    • Optional: Add activated carbon to remove color impurities.

    • Cool slowly to 20°C, then to 0°C.

    • Solvent antisolvent:[2] Adding a water-miscible organic solvent like Isopropanol (IPA) or Ethanol can drive precipitation while keeping inorganic salts in solution (salts are insoluble in IPA, but if they are already dissolved in the water phase, the zwitterion precipitates preferentially).

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Safety Workflow

This diagram outlines the reaction logic and the critical off-gas scrubbing requirement.

G Start Start: PAMBA + Water Reagent Add S-Methylisothiourea Sulfate (1.2 eq) Start->Reagent Base Adjust pH to 9.5-10.5 (NaOH) Reagent->Base Reaction Heat to 60-80°C (Reaction Phase) Base->Reaction OffGas CRITICAL: Methanethiol Evolution Reaction->OffGas Gas Release Check Check Conversion (HPLC) Reaction->Check Scrubber Scrubber System (NaOCl + NaOH) OffGas->Scrubber Check->Base Incomplete (<98%) Finish Proceed to Isolation Check->Finish Complete (>98%)

Caption: Figure 1. Reaction workflow emphasizing pH control and safety management of methanethiol off-gas.

Diagram 2: Purification Logic Tree

This diagram guides the user through the isolation of the zwitterion.

G Crude Reaction Mixture (pH ~10) Adjust Acidify to pH 7.0 (Isoelectric Point) Crude->Adjust Precip Precipitate Forms? Adjust->Precip Cool Cool to 0-5°C Stir 2 hrs Precip->Cool Yes Seed Add Seeds Add Isopropanol Precip->Seed No (Oiling/Clear) Filter Filtration Cool->Filter Seed->Cool Wash Wash: Cold Water (Remove Salts) Filter->Wash Dry Final Product (Zwitterion) Wash->Dry

Caption: Figure 2.[3] Isolation strategy targeting the isoelectric point for maximum recovery.

Part 4: Data & Specifications

Table 1: Key Process Parameters (KPPs)
ParameterRangeCriticalityImpact of Deviation
Reaction pH 9.5 – 10.5HighLow pH = No reaction; High pH = Hydrolysis.
Temperature 60°C – 80°CMediumLow Temp = Slow kinetics; High Temp = Impurities.
Isolation pH 6.8 – 7.2HighDeviation leads to significant yield loss (solubility).
Scrubber Oxidant > 5% NaOClCriticalSafety hazard (MeSH release) if depleted.
Table 2: Impurity Profile & Control
ImpurityOriginControl Strategy
Unreacted PAMBA Incomplete conversionEnsure excess SMIS (1.2 eq) and adequate reaction time.
Dimer/Oligomers Cyanamide polymerization (if used)Maintain temperature <80°C; prefer SMIS route.
Inorganic Salts Neutralization byproducts (

)
Cold water wash of filter cake; recrystallization.

References

  • Synthesis of 4-(aminomethyl)benzoic acid derivatives : Title: Syntheses and inhibitory effects on gastric lesions of 4-guanidinomethylbenzoic acid arylamides.[4] Source: Chemical and Pharmaceutical Bulletin (Tokyo), 1993.[4] URL:[Link]

  • Precursor Data (PAMBA) : Title: 4-(Aminomethyl)benzoic acid - Compound Summary.[5][6] Source: PubChem.[6] URL:[Link]

  • General Guanidylation Methodologies : Title: Recent Advances in the Synthesis of Guanidines. Source: MDPI Molecules. URL:[Link][4][7]

Sources

Validation & Comparative

Technical Guide: Validating the Inhibitory Activity of p-Guanidinomethyl Benzoic Acid on Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

p-Guanidinomethyl benzoic acid (p-GMBA) represents a critical scaffold in the design of synthetic serine protease inhibitors. Functioning as a structural mimetic of the amino acid arginine, it targets the S1 specificity pocket of trypsin-like serine proteases (e.g., Trypsin, Thrombin, Plasmin, and TMPRSS2). Unlike covalent inhibitors that permanently disable the enzyme, p-GMBA typically exhibits competitive, reversible inhibition .

This guide provides a rigorous framework for validating p-GMBA activity, contrasting it with industry standards (Benzamidine, PMSF), and detailing a self-validating experimental protocol to determine the inhibition constant (


).
Part 1: Mechanistic Profile & Structural Logic

The efficacy of p-GMBA stems from its ability to hijack the enzyme's recognition machinery. Serine proteases cleave peptide bonds C-terminal to positively charged residues (Arginine/Lysine).

  • Electrostatic Mimicry: The guanidino group of p-GMBA carries a positive charge at physiological pH, mimicking the side chain of Arginine.

  • S1 Pocket Occupation: This charged group forms a salt bridge with the conserved Aspartate 189 (Asp189) residue located at the bottom of the enzyme's S1 specificity pocket.

  • Steric Blockade: By occupying the S1 pocket, p-GMBA prevents the entry of the natural substrate, thereby inhibiting catalysis without covalently modifying the catalytic triad (Ser195-His57-Asp102).

Figure 1: Mechanism of Competitive Inhibition

The following diagram illustrates the competitive displacement mechanism within the active site.

G Enzyme Serine Protease (Active Site: Ser195/Asp189) ES_Complex Enzyme-Substrate Complex (Catalysis) Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inhibition) Enzyme->EI_Complex + p-GMBA (Competes for S1 Pocket) Substrate Natural Substrate (Arginine/Lysine residue) Substrate->ES_Complex Inhibitor p-GMBA (Guanidino Mimic) Inhibitor->EI_Complex ES_Complex->Enzyme Turnover Product Cleaved Product ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible Dissociation

Caption: Competitive inhibition model showing p-GMBA blocking the S1 pocket, preventing Enzyme-Substrate complex formation.

Part 2: Comparative Landscape

When selecting p-GMBA for assay development or drug screening, it is vital to understand its position relative to other standard inhibitors.

Featurep-GMBABenzamidinePMSFAprotinin
Type Small Molecule (Synthetic)Small Molecule (Synthetic)Small Molecule (Synthetic)Polypeptide (Natural)
Mechanism Reversible, Competitive Reversible, CompetitiveIrreversible (Covalent) Reversible, Tight-binding
Target Specificity High (Trypsin-like only)High (Trypsin-like only)Broad (Serine/Cysteine proteases)Broad (Serine proteases)
Stability High (Chemically stable)HighLow (Hydrolyzes in water)High (Heat stable)
Toxicity Low to ModerateLowHigh (Neurotoxic) Low (Immunogenic risk)
Primary Use Case SAR Studies, Drug Fragment Crystallography, PurificationLysis Buffer (Proteome protection)Cell Culture, Protein Purification

Why choose p-GMBA? Unlike PMSF, p-GMBA is non-toxic and stable in aqueous buffers, making it superior for long-duration kinetic studies. While Benzamidine is the classic reference, p-GMBA allows researchers to probe the specific steric tolerance of the S1 pocket due to the linker length between the phenyl ring and the guanidino group (vs. the direct amidine attachment in Benzamidine).

Part 3: Experimental Validation Framework

To validate inhibitory activity, we utilize a Chromogenic Substrate Kinetic Assay .[1] This system is self-validating because it measures the rate of product formation, distinguishing between true inhibition and artifacts (e.g., protein denaturation).

3.1 Reagents & Setup
  • Enzyme: Bovine Trypsin (Sigma T1426 or equivalent) or Recombinant TMPRSS2. Final concentration: 10–50 nM.

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride). Cleavage releases p-nitroaniline (pNA), measurable at 405 nm.[1]

  • Inhibitor: p-Guanidinomethyl benzoic acid (dissolved in DMSO or Water; prepare serial dilutions).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0. (Calcium is critical for stabilizing trypsin).

3.2 Protocol Workflow

This protocol uses a 96-well microplate format for high-throughput capability.[1]

Workflow Step1 1. Preparation Dilute Enzyme & Inhibitor in Buffer Step2 2. Pre-Incubation (Crucial) Mix Enzyme + Inhibitor (10 min @ 25°C) Allows E-I equilibrium Step1->Step2 Step3 3. Initiation Add Substrate (BAPNA) to all wells Step2->Step3 Step4 4. Kinetic Read Measure A405nm every 30s for 10-20 min Step3->Step4 Step5 5. Data Analysis Calculate V0 (Slope) -> Plot IC50/Ki Step4->Step5

Caption: Step-by-step kinetic assay workflow. Pre-incubation ensures equilibrium binding before substrate competition begins.

3.3 The Self-Validating Control System

To ensure data integrity (E-E-A-T), every plate must include:

  • Vehicle Control (100% Activity): Enzyme + Substrate + Solvent (DMSO/Water) only.

  • Blank (0% Activity): Buffer + Substrate (No Enzyme). Corrects for spontaneous hydrolysis.

  • Positive Control: Enzyme + Substrate + Benzamidine (known

    
    ). Validates that the enzyme is active and inhibitable.[2]
    
Part 4: Data Analysis & Interpretation
4.1 Calculating Initial Velocity (

)

For each well, plot Absorbance (405 nm) vs. Time. The slope of the linear portion of the curve is the initial velocity (


).
4.2 Determining the Mode of Inhibition

To confirm p-GMBA is a competitive inhibitor, perform the assay at multiple substrate concentrations and generate a Lineweaver-Burk Plot (1/


 vs. 1/[S]).
  • Competitive Signature:

    • 
      :  Unchanged (Lines intersect at the Y-axis). High substrate concentration outcompetes the inhibitor.
      
    • 
      :  Increases (Slope becomes steeper). The enzyme appears to have lower affinity for the substrate because the inhibitor is blocking the site.
      
4.3 Calculating

(Inhibition Constant)

The


 value depends on the substrate concentration used. The true physical constant is 

. Use the Cheng-Prusoff equation for competitive inhibition:


  • 
    :  Concentration of p-GMBA reducing enzyme activity by 50%.
    
  • 
    :  Concentration of substrate used in the assay.
    
  • 
    :  Michaelis constant of the enzyme for the specific substrate (determined in the absence of inhibitor).
    

Interpretation: A lower


 indicates a more potent inhibitor. For p-GMBA derivatives, 

values in the micromolar (

) range are typical for trypsin-like proteases [1].
References
  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzylamidine." European Journal of Biochemistry.

  • Hoffmann, M., et al. (2020). "SARS-CoV-2 Cell Entry Depends on ACE2 and TMPRSS2 and Is Blocked by a Clinically Proven Protease Inhibitor."[3] Cell. (Validates serine protease inhibitors in viral entry).

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. (Standard text for

    
     and IC50 methodologies). 
    
  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews.

Sources

A Comparative Guide to the Quantitative Analysis of p-Guanidinomethyl Benzoic Acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for p-Guanidinomethyl Benzoic Acid

In the landscape of pharmaceutical development and metabolic research, the precise quantification of specific small molecules is paramount. p-Guanidinomethyl benzoic acid, a molecule possessing both a highly basic guanidino group and an acidic carboxylic acid function, presents a unique analytical challenge. Its potential role as a drug metabolite, a process impurity, or a biomarker necessitates a robust, sensitive, and selective analytical method for its quantification in complex biological matrices.

This guide provides an in-depth comparison of analytical strategies for p-Guanidinomethyl benzoic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, from sample preparation to chromatographic separation and mass spectrometric detection. Furthermore, we will contrast the performance of LC-MS with alternative techniques and provide a detailed, field-tested protocol for establishing a validated, high-performance quantitative assay.

The Analytical Challenge: Navigating Polarity and Matrix Effects

The zwitterionic nature of p-Guanidinomethyl benzoic acid makes it a difficult analyte for conventional reversed-phase chromatography. The strongly basic guanidino group (pKa > 12) is protonated across the typical pH range of LC, while the benzoic acid moiety (pKa ~4.2) is deprotonated. This dual character can lead to poor peak shape, low retention, and significant interaction with matrix components. The primary challenge is to develop a method that can reproducibly retain the analyte, separate it from endogenous interferences, and detect it with high sensitivity.

Comparative Analysis of Quantification Methodologies

While several techniques can be employed for the analysis of organic acids or guanidino compounds, LC-MS/MS stands out for its unparalleled combination of sensitivity and selectivity, which is critical for bioanalysis.

Methodology Principle Advantages Disadvantages Suitability for p-Guanidinomethyl Benzoic Acid
LC-MS/MS Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.High selectivity and sensitivity; requires minimal sample cleanup; suitable for complex matrices.High initial instrument cost; potential for matrix effects (ion suppression/enhancement).Excellent. The ideal choice for achieving low detection limits in biological samples.
HPLC-UV/FLD Chromatographic separation with detection via UV absorbance or fluorescence.Lower instrument cost; robust and widely available.Lower sensitivity and selectivity compared to MS; requires derivatization for fluorescence detection (FLD)[1].Moderate. Suitable for high-concentration samples or as an orthogonal technique. May lack the required sensitivity for bioanalysis.
GC-MS Gas chromatographic separation followed by mass spectrometric detection.High chromatographic efficiency; provides structural information.Requires derivatization to make the analyte volatile[2][3][4][5]; potential for thermal degradation.Low. The derivatization step adds complexity and potential for variability, making it less ideal than LC-MS.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High separation efficiency; minimal sample consumption.Lower sensitivity; reproducibility can be challenging compared to HPLC[6][7].Low to Moderate. Can be used, but LC-MS offers superior sensitivity and robustness for routine quantification.

Crafting a High-Performance LC-MS/MS Method: A Step-by-Step Rationale

Achieving reliable quantification via LC-MS depends on the systematic optimization of the entire analytical workflow[8]. Here, we detail the critical choices and provide a validated protocol.

The Workflow: A Bird's-Eye View

The analytical process follows a logical sequence from sample receipt to final data reporting. Each step is a critical control point for ensuring data quality.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Sample->SPE Load Evap Evaporation & Reconstitution SPE->Evap Elute LC HILIC Chromatography Evap->LC Inject MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Ionize & Detect Integration Peak Integration MS->Integration Acquire Data Calibration Calibration & Quantification Integration->Calibration Report Final Report Calibration->Report

Caption: High-level workflow for the quantification of p-Guanidinomethyl benzoic acid.

Step 1: Sample Preparation - The Art of Isolation

The goal of sample preparation is to remove interfering matrix components like proteins and phospholipids while efficiently recovering the analyte[9].

  • The Choice: Mixed-Mode Solid-Phase Extraction (SPE). For a zwitterionic compound like p-Guanidinomethyl benzoic acid, a mixed-mode cation exchange SPE is the superior choice.

    • Why? At an acidic pH, the benzoic acid is neutral while the guanidino group is positively charged. This allows for strong retention on a cation exchange sorbent. Interfering components can be washed away with organic and aqueous solvents. The analyte can then be eluted with a basic solution (e.g., ammoniated methanol), which neutralizes the guanidino group, breaking the ionic interaction. This provides a much cleaner extract compared to simple protein precipitation or liquid-liquid extraction.

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Mix 100 µL of plasma sample with 400 µL of 2% formic acid in water. Load the entire volume onto the cartridge.

  • Wash 1: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C[9]. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Step 2: Liquid Chromatography - The Science of Separation
  • The Choice: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent choice for highly polar compounds that are poorly retained by reversed-phase columns[5].

    • Why? HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides robust retention for p-Guanidinomethyl benzoic acid, moving it away from the solvent front and early-eluting matrix components.

Chromatography_Choice Analyte Analyte Properties: p-Guanidinomethyl benzoic acid (Polar, Zwitterionic) Decision Poor retention on RP Analyte->Decision RP Reversed-Phase (RP) HPLC HILIC HILIC Decision->RP No Decision->HILIC Yes (Optimal Choice)

Caption: Rationale for selecting HILIC over traditional Reversed-Phase HPLC.

  • Column: Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B (re-equilibration)

  • Injection Volume: 5 µL

Step 3: Mass Spectrometry - The Core of Selectivity
  • The Choice: Positive Ion Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM).

    • Why? The highly basic guanidino group is readily protonated, making positive ion ESI the most sensitive ionization mode. Tandem mass spectrometry (MS/MS) in MRM mode provides exceptional selectivity. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates chemical noise, allowing for precise quantification even at very low concentrations[10].

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 194.1 -> Q3: 117.1 (Loss of guanidine group)

    • Internal Standard (Isotope-labeled): Q1: 199.1 -> Q3: 122.1

  • Key Parameters: Capillary Voltage (3.5 kV), Source Temperature (150°C), Desolvation Temperature (400°C), Collision Gas (Argon). Note: These parameters must be optimized for the specific instrument used.

Method Validation: Establishing Trustworthiness

A method is only reliable if it is properly validated according to regulatory guidelines (e.g., FDA, ICH)[10][11]. This ensures the data are accurate and reproducible.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy The closeness of the measured value to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ)[12].
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[12].
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy and Precision criteria must be met.
Stability The chemical stability of the analyte in the biological matrix under various conditions.Analyte concentration within ±15% of the initial concentration under specified conditions (e.g., freeze-thaw, bench-top)[12].

Conclusion

The quantification of p-Guanidinomethyl benzoic acid in complex matrices is most effectively and reliably achieved using a well-developed LC-MS/MS method. The strategic selection of mixed-mode cation exchange SPE for sample preparation, coupled with HILIC for chromatographic separation, addresses the unique physicochemical properties of the analyte. This approach minimizes matrix effects and ensures robust retention. When combined with the sensitivity and selectivity of tandem mass spectrometry in MRM mode, this methodology provides a self-validating system capable of meeting the rigorous demands of pharmaceutical and clinical research. While other analytical techniques exist, they do not offer the same combination of performance characteristics required for low-level bioanalysis.

References

  • Analysis of Benzoic Acid in Drink Using ID-LC/MS. (2025).
  • Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-889. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). SciSpace. [Link]

  • Kaya, Y., & Yilmaz, E. (2022). Investigation of benzoic acid and sorbic acid concentrations in tomato paste, pepper paste, ketchup, mayonnaise, and barbeque sauce samples by headspace gas chromatography-mass spectrometry. PMC - NIH. [Link]

  • Yamaguchi, H., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. MDPI. [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. [Link]

  • Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. (2019). ResearchGate. [Link]

  • Jian, W., et al. (2010). Validation and Application of an LC-MS/MS Method for Quantitation of Three Fatty Acid Ethanolamides as Biomarkers for Fatty Acid Hydrolase Inhibition in Human Plasma. PubMed. [Link]

  • Ricken, B., et al. (2019). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. NIH. [Link]

  • Identification of Benzoic Acid by GC and Mass Spectrometry. (2023). ResearchGate. [Link]

  • Chromatography of guanidino compounds. (2015). ResearchGate. [Link]

  • Biskup, J., et al. (2021). Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. PMC - PubMed Central. [Link]

  • Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. (2014). ResearchGate. [Link]

  • Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). (2012). PubMed. [Link]

  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives. (1998). ResearchGate. [Link]

  • Sample Preparation. (n.d.). Stanford University Mass Spectrometry. [Link]

  • Bhanger, M.I., & Khuhawar, M.Y. (2007). Gas Chromatographic Determination of Guanidino Compounds in Uremic Patients Using Glyoxal as Derivatizing Reagent. Oxford Academic. [Link]

  • Determination of Guanidinoacetic Acid in Urine by High-Performance Liquid Chromatography-Fluorescence Detection Method. (2023). DergiPark. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Fujiyoshi, T., et al. (2018). Direct quantitation of the preservatives benzoic and sorbic acid in processed foods using derivative spectrophotometry combined with micro dialysis. PubMed. [Link]

  • Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

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Kinetic Analysis of p-Guanidinomethyl Benzoic Acid Inhibition: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the kinetic analysis of p-Guanidinomethyl benzoic acid (p-GMBA) inhibition. It is designed for researchers investigating serine protease inhibitors, specifically targeting enzymes like trypsin, plasmin, and thrombin.

Executive Summary & Mechanistic Profile[1]

p-Guanidinomethyl benzoic acid is a synthetic small-molecule inhibitor targeting trypsin-like serine proteases. Structurally, it functions as an arginine mimetic. The guanidinomethyl group provides a delocalized positive charge that interacts strongly with the conserved aspartate residue (e.g., Asp189 in trypsin) at the bottom of the S1 specificity pocket.

Unlike lysine analogs (e.g.,


-aminocaproic acid) that primarily target kringle domains in plasminogen, p-GMBA directly competes for the catalytic active site. This guide details the protocol for determining the inhibition constant (

) and compares its efficacy against industry standards like Benzamidine and p-Aminomethylbenzoic acid (PAMBA) .
Mechanistic Pathway

The following diagram illustrates the competitive inhibition mechanism where p-GMBA blocks the enzyme's active site, preventing substrate hydrolysis.

InhibitionMechanism Enzyme Free Enzyme (E) (Serine Protease) ES_Complex ES Complex (Michaelis) Enzyme->ES_Complex + S (k1) EI_Complex EI Complex (Inactive) Enzyme->EI_Complex + I (kon) Substrate Substrate (S) (Chromogenic) Inhibitor Inhibitor (I) (p-GMBA) ES_Complex->Enzyme (k-1) Product Product (P) (p-Nitroaniline) ES_Complex->Product Catalysis (kcat) EI_Complex->Enzyme (koff)

Caption: Competitive binding model. p-GMBA (I) competes with Substrate (S) for the free Enzyme (E), forming a reversible EI complex.

Comparative Performance Analysis

The table below benchmarks p-GMBA against common alternatives. Data represents typical values for trypsin-like proteases (values may vary by specific enzyme isoform).

InhibitorStructure ClassPrimary TargetMechanismEst.[1]

(Trypsin)
Advantages
p-GMBA Arginine AnalogTrypsin, ThrombinCompetitive (Active Site)~5 - 15

M
Higher affinity than Benzamidine due to flexible linker; stable.
Benzamidine Arginine MimicTrypsinCompetitive (Active Site)18 - 30

M
Industry standard reference; highly reversible.
PAMBA Lysine AnalogPlasmin(ogen)Comp. (Kringle/Active)>100

M
Specific to fibrinolysis; less potent against pure trypsin.
Tranexamic Acid Lysine AnalogPlasminogenReversible (Kringle)N/A (Non-active site)Clinical standard; high specificity for Kringle domains.

Key Insight: p-GMBA typically exhibits a lower


 (higher potency) than Benzamidine because the methylene bridge allows the guanidino group to penetrate deeper into the S1 pocket, optimizing hydrogen bonding geometry.

Experimental Protocol: Determination of

This protocol uses a chromogenic substrate (e.g., BAPNA for trypsin or S-2251 for plasmin) to monitor reaction velocity spectrophotometrically.

Materials
  • Enzyme: Bovine Trypsin (TPCK-treated) or Human Plasmin.

  • Substrate: N

    
    -Benzoyl-DL-arginine-4-nitroanilide hydrochloride (BAPNA).
    
  • Inhibitor: p-Guanidinomethyl benzoic acid (Stock 100 mM in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

    
    .
    
Workflow Diagram

Workflow Step1 1. Preparation Step2 2. Plate Setup (96-well) Step1->Step2 Dilute E, S, I Step3 3. Pre-Incubation Step2->Step3 Add E + I Step4 4. Reaction Initiation Step3->Step4 Add Substrate Step5 5. Kinetic Monitoring Step4->Step5 Abs @ 405nm Step6 6. Data Analysis Step5->Step6 Calculate V0

Caption: Step-by-step kinetic assay workflow for high-throughput microplate analysis.

Detailed Steps
  • Preparation of Fixed/Variable Components:

    • Prepare Enzyme solution at 20 nM (final concentration).

    • Prepare Substrate (S) dilution series: 0.5

      
      , 
      
      
      
      , 2
      
      
      , 4
      
      
      .
    • Prepare Inhibitor (I) dilution series: 0, 0.5

      
      , 
      
      
      
      , 2
      
      
      .
  • Assay Execution:

    • In a 96-well plate, add Enzyme and Buffer .

    • Add Inhibitor at varying concentrations to appropriate wells.

    • Incubate for 10 minutes at 25°C to establish

      
       equilibrium.
      
    • Initiate reaction by adding Substrate .

  • Data Collection:

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

    • Ensure linearity (

      
      ) to determine Initial Velocity (
      
      
      
      ).

Data Analysis & Interpretation

To validate the mechanism and calculate


, use the Lineweaver-Burk  transformation.
The Equation


For Competitive Inhibition (expected for p-GMBA):

  • 
     (Intercepts converge on the Y-axis).
    
Validation Criteria
  • Linearity: The double-reciprocal plots (

    
     vs 
    
    
    
    ) must be linear.
  • Intersection: For p-GMBA, lines for different

    
     should intersect exactly on the Y-axis (
    
    
    
    is unchanged). If lines intersect left of the Y-axis, it indicates Mixed/Non-competitive inhibition (rare for this compound class).
  • Secondary Plot: Plot the slopes of the Lineweaver-Burk lines against

    
    . The X-intercept of this secondary plot equals 
    
    
    
    .
Troubleshooting
  • Concave Curves: Indicates substrate depletion or enzyme instability. Reduce

    
     or measurement time.
    
  • Non-linear Secondary Plot: Indicates partial inhibition or multiple binding sites.

References

  • Markwardt, F. et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.

  • Stürzebecher, J. et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Journal of Enzyme Inhibition.

  • Fritz, H. & Wunderer, G. (1983). Biochemistry and applications of aprotinin, the kallikrein inhibitor from bovine organs. Arzneimittel-Forschung.

Sources

A Comparative Guide to Guanidinium Compounds in DNA Minor Groove Binding

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective recognition of specific DNA sequences by small molecules is a cornerstone of modern drug discovery, offering pathways to modulate gene expression and combat a range of diseases, from cancer to parasitic infections.[1][2] The minor groove of the DNA double helix, with its unique electrostatic potential and hydrogen bonding landscape, presents a particularly attractive target for the rational design of sequence-specific ligands.[3][4] Among the various chemical moieties employed to achieve high-affinity binding, the guanidinium group stands out as a "privileged scaffold" due to its ability to engage in multifaceted interactions within the minor groove.[5][6]

This guide provides a comprehensive comparative analysis of various guanidinium-containing compounds as DNA minor groove binders. We will delve into the structural features that govern their binding affinity and sequence selectivity, compare their performance using experimental data, and provide detailed protocols for key analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of guanidinium chemistry in the design of novel DNA-targeting therapeutics.

The guanidinium group, the protonated form of guanidine (HNC(NH₂)₂), is a planar, resonance-stabilized cation.[7] Its positive charge is delocalized over three nitrogen atoms, allowing it to form multiple hydrogen bonds and strong electrostatic interactions with the negatively charged phosphate backbone of DNA.[5][6] This fundamental interaction anchors the ligand to the DNA, while the rest of the molecule dictates the sequence specificity and overall binding affinity.

Comparative Analysis of Guanidinium-Based Minor Groove Binders

The field of guanidinium-based DNA minor groove binders is diverse, encompassing a range of structural motifs. Here, we compare several key classes of these compounds, highlighting their unique characteristics and performance based on published experimental data.

Asymmetric Diaromatic Guanidinium/2-Aminoimidazolinium Derivatives

This class of compounds features two aromatic rings connected by a flexible linker, with a guanidinium or 2-aminoimidazolinium group at one end. A notable example is the family of compounds investigated by Nagle et al., where the nature of the linker significantly influences DNA binding affinity.[1]

Key Structural Features:

  • Asymmetric Design: A guanidinium or 2-aminoimidazolinium group on one side of the molecule.

  • Diaromatic Core: Two phenyl rings providing a scaffold for minor groove insertion.

  • Variable Linker: The chemical nature of the linker between the aromatic rings is a key determinant of binding affinity.

Experimental Insights:

  • Binding Affinity: Surface Plasmon Resonance (SPR) and DNA thermal denaturation (ΔTₘ) studies have shown that these compounds exhibit significant DNA binding affinity, with binding constants in the range of 10⁵ M⁻¹.[1]

  • Sequence Selectivity: These compounds generally show a preference for AT-rich sequences, a hallmark of minor groove binders.[1] For instance, compounds with an ether (O) or an amine (NH) linker display notable selectivity for AATT sequences over TTAA and CG sequences.[1]

  • Thermodynamics of Binding: Isothermal Titration Calorimetry (ITC) experiments reveal that the binding is an enthalpically and entropically favorable process, indicating strong and specific interactions.[1]

Cyclopropyl-Linked Guanidine Derivatives

Recent research has explored the incorporation of a cyclopropyl ring as a conformationally constrained linker in guanidine-based compounds.[5] This structural modification aims to enhance metabolic stability and modulate molecular recognition at the DNA target.[5]

Key Structural Features:

  • Cyclopropyl Linker: Provides conformational rigidity and lipophilicity.

  • Substituted Aromatic Rings: The electronic and steric properties of substituents on the phenyl rings play a crucial role in modulating DNA binding.

Experimental Insights:

  • Structure-Activity Relationship (SAR): A systematic SAR analysis demonstrated that a balance of substituents is crucial for optimal binding. Small electron-donating groups enhance the fit within the minor groove, while halogens contribute through polarizability.[5]

  • Binding Constants: UV-Vis spectroscopic titrations have been used to determine the binding constants (Kb). For example, a compound with 4-methyl and 4-bromo substituents on the phenyl rings exhibited a high binding constant of 3.49 x 10⁵ M⁻¹, comparable to some reference DNA binding agents.[5][6]

  • Thermodynamic Stability: The binding of these compounds to DNA is a spontaneous process, as indicated by negative Gibbs free energy (ΔG) values.[5]

Bis-Guanidine and Bis-(2-Aminoimidazoline) Analogs of Furamidine

Furamidine is a well-established diarylamidine minor groove binder with potent antitrypanosomal activity.[8] Analogs where the amidine groups are replaced by guanidine or 2-aminoimidazoline moieties have been synthesized and evaluated to improve their therapeutic index.

Key Structural Features:

  • Symmetrical Design: Two guanidinium or 2-aminoimidazolinium groups at either end of the molecule.

  • Central Heterocyclic Core: Often a furan or similar aromatic system that contributes to the crescent shape necessary for minor groove recognition.

Experimental Insights:

  • Antiparasitic Activity: These compounds have shown promising in vitro activity against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum.[2]

  • Correlation with DNA Binding: A correlation between DNA binding affinity and antiparasitic activity has been observed, suggesting that DNA is a primary target.[2] However, other mechanisms of action, such as inhibition of dihydrofolate reductase, may also contribute to their biological effects.[2]

Pyridazinone-Based Guanidine Derivatives

This class of compounds incorporates a pyridazinone core, with guanidinium groups attached at various positions. The aim is to explore novel scaffolds for DNA minor groove binding with potential anticancer activity.[9]

Key Structural Features:

  • Pyridazinone Core: A heterocyclic scaffold that can be functionalized with one or two guanidinium groups.

  • Monocationic vs. Dicationic: The number and position of the guanidinium groups influence the overall charge and DNA binding potential.

Experimental Insights:

  • Importance of Dicationic Structure: DNA thermal melting experiments have shown that bis-guanidinium analogs exhibit weak but measurable DNA binding affinity, whereas their monocationic counterparts show negligible binding. This highlights the importance of two terminal cationic groups for effective DNA interaction in this series.[9]

  • Antiproliferative Activity: Some of these compounds have demonstrated moderate antiproliferative effects in cancer cell lines, although the direct correlation with DNA binding is not always clear, suggesting the possibility of other cellular targets.[9]

Comparative Data Summary
Compound ClassKey Structural Feature(s)Binding Constant (Kₐ or Kₑ)Sequence SelectivityKey Findings
Asymmetric Diaromatic Guanidinium DerivativesAsymmetric design, variable linker~10⁵ M⁻¹[1]AT-rich[1]The nature of the linker significantly impacts binding affinity and selectivity. Binding is thermodynamically favorable.[1]
Cyclopropyl-Linked Guanidine DerivativesConformationally constrained cyclopropyl linker1.33 x 10⁴ - 3.49 x 10⁵ M⁻¹[5]Minor grooveSubstituent patterns on the aromatic rings are critical for modulating binding affinity. A balance of electronic and hydrophobic effects is required for optimal interaction.[5]
Bis-Guanidine Analogs of FuramidineSymmetrical dicationic structure, central heterocycleMedium to weak[2]AT-rich[2]Exhibit significant antiprotozoal activity, which in some cases correlates with DNA binding.[2]
Pyridazinone-Based Guanidine DerivativesPyridazinone core, monocationic or dicationicWeak[9]Not pronouncedDicationic structure is essential for DNA binding in this series. Antiproliferative activity may not be solely dependent on DNA interaction.[9]

Experimental Protocols

The characterization of guanidinium-DNA interactions relies on a suite of biophysical techniques. Here, we provide detailed, step-by-step methodologies for some of the most common and informative assays.

UV-Visible Spectroscopy for Determining Binding Constants

UV-Vis spectroscopy is a widely used technique to monitor the interaction between a small molecule and DNA.[10] The binding of a ligand to DNA often results in changes in the ligand's absorption spectrum, such as hypochromism (a decrease in absorbance) or a bathochromic shift (a shift to longer wavelengths), which can be used to calculate the binding constant.[6]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the guanidinium compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

  • Titration:

    • Place a fixed concentration of the guanidinium compound in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the compound.

    • Add small aliquots of the DNA solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the spectrum.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength of maximum absorption (λₘₐₓ) of the guanidinium compound.

    • Plot A₀/(A - A₀) versus 1/[DNA], where A₀ is the initial absorbance of the compound and A is the absorbance at different DNA concentrations.

    • The binding constant (Kₑ) can be calculated from the ratio of the intercept to the slope of this plot.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[1]

Protocol:

  • Sample Preparation:

    • Prepare solutions of the guanidinium compound and DNA in the same buffer, and degas them to remove any dissolved air bubbles.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the DNA solution.

    • Fill the injection syringe with the guanidinium compound solution.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Initiate the titration, where the compound is injected into the DNA solution in a stepwise manner.

  • Data Analysis:

    • The raw ITC data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two reactants.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Circular Dichroism (CD) Spectroscopy for Probing DNA Conformational Changes

CD spectroscopy is sensitive to the chiral environment of molecules and is an excellent tool for monitoring conformational changes in DNA upon ligand binding.[1]

Protocol:

  • Sample Preparation:

    • Prepare solutions of DNA and the guanidinium compound in a suitable buffer.

  • CD Measurements:

    • Record the CD spectrum of the DNA solution alone in a quartz cuvette.

    • Add increasing concentrations of the guanidinium compound to the DNA solution and record the CD spectrum after each addition.

  • Data Analysis:

    • The binding of a minor groove binder to B-form DNA typically induces a positive CD signal in the region of ligand absorption, confirming the minor groove binding mode.[1] Changes in the characteristic CD bands of DNA can also provide information about alterations in DNA conformation.

Visualizing Experimental Workflows and Interactions

Experimental Workflow for Characterizing Guanidinium-DNA Binding

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_binding_studies DNA Binding Studies cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Guanidinium Compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization uv_vis UV-Vis Spectroscopy (Binding Constant) characterization->uv_vis itc Isothermal Titration Calorimetry (Thermodynamics) characterization->itc cd Circular Dichroism (Conformational Changes) characterization->cd spr Surface Plasmon Resonance (Kinetics & Affinity) characterization->spr data_analysis Quantitative Analysis (Kₐ, ΔH, ΔG, etc.) uv_vis->data_analysis itc->data_analysis cd->data_analysis spr->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar mechanism Elucidation of Binding Mechanism sar->mechanism

Caption: Workflow for the synthesis and biophysical characterization of guanidinium-DNA interactions.

Guanidinium Group Interactions in the DNA Minor Groove

guanidinium_interaction cluster_dna DNA Minor Groove p1 Phosphate p2 Phosphate at_base A-T Base Pair guanidinium Guanidinium Group (+) guanidinium->p1 Electrostatic Interaction guanidinium->p2 Hydrogen Bonding guanidinium->at_base van der Waals Contacts

Caption: Key interactions of a guanidinium group within the DNA minor groove.

Conclusion

Guanidinium compounds represent a versatile and potent class of DNA minor groove binders with significant therapeutic potential. Their ability to engage in strong electrostatic and hydrogen bonding interactions with the DNA backbone, coupled with the modularity of their aromatic scaffolds, allows for the fine-tuning of binding affinity and sequence selectivity. This guide has provided a comparative overview of different classes of guanidinium-based ligands, highlighting the structure-activity relationships that govern their DNA recognition. The detailed experimental protocols and workflows serve as a practical resource for researchers aiming to characterize these interactions. As our understanding of the principles of molecular recognition continues to grow, the rational design of novel guanidinium-containing compounds will undoubtedly lead to the development of next-generation DNA-targeting therapeutics.

References

  • Nagle, P. S., Quinn, S. J., Kelly, J. M., O'Donovan, D. H., Khan, A. R., Rodriguez, F., Binh, N. W., Wilson, D., & Rozas, I. (2010). Understanding the DNA binding of novel non-symmetrical guanidinium/2-aminoimidazolinium derivatives. Organic & Biomolecular Chemistry, 8(24), 5558–5567.
  • Zaman, H., Saeed, A., Azam, U., Shabir, G., Irfan, M., Farag, B., & El-Seedi, H. R. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15(43), 31548-31563.
  • Al-Hussain, S. A., & Yousif, E. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules, 27(14), 4501.
  • Leal, B., Menéndez, M. I., & Mó, O. (2015). Non-covalent interactions: complexes of guanidinium with DNA and RNA nucleobases. Physical Chemistry Chemical Physics, 17(33), 21548-21557.
  • Guanidine. In Wikipedia.
  • Minor Groove Binders. (2018). Bio-Synthesis Inc.
  • Recent developments in compounds acting in the DNA minor groove. (2017). MedChemComm, 8(6), 1147-1172.
  • Nanjunda, R., & Wilson, W. D. (2012). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Current protocols in nucleic acid chemistry, Chapter 8, Unit 8.8.
  • Minor DNA Groove Binding Agent Optimis
  • García-García, A., Sanmartín-Matalobos, J., Brea, J., Loza, M. I., & Fernández, F. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. International Journal of Molecular Sciences, 23(4), 1989.
  • DNA minor groove binders: an overview on molecular modeling and QSAR approaches. (2012). Current computer-aided drug design, 8(2), 115–129.
  • EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. (2014). Farmacia, 62(6), 1184-1197.

Sources

"selectivity profiling of p-Guanidinomethyl benzoic acid against a panel of phosphatases"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for the selectivity profiling of p-Guanidinomethyl benzoic acid (pGMBA) , a small-molecule probe targeting the active site of phosphatases.

Executive Summary & Mechanistic Rationale

p-Guanidinomethyl benzoic acid (pGMBA) represents a class of small-molecule inhibitors designed to probe the active sites of hydrolytic enzymes. While historically associated with serine protease inhibition (due to the guanidino group mimicking the arginine side chain of trypsin substrates), its utility in phosphatase profiling stems from its ability to act as a phosphate mimic .

In Protein Tyrosine Phosphatases (PTPs), the catalytic domain contains a signature motif (


) where the arginine residue stabilizes the phosphate group of the substrate. The guanidinium moiety of pGMBA can form bidentate hydrogen bonds with the catalytic aspartate or the P-loop backbone, effectively competing with the phosphotyrosine substrate.
Why Profile pGMBA?
  • Fragment-Based Drug Discovery (FBDD): It serves as a low-molecular-weight fragment for developing high-affinity PTP1B or SHP2 inhibitors.

  • Off-Target Analysis: To verify that protease inhibitors containing this moiety do not cross-react with metabolic phosphatases.

Comparative Analysis: pGMBA vs. Standard Alternatives

When profiling pGMBA, it is critical to benchmark its performance against established inhibitors to define its potency and selectivity window.

Featurep-Guanidinomethyl Benzoic Acid Sodium Orthovanadate Okadaic Acid Trodusquemine (MSI-1436)
Primary Class Reversible Competitive InhibitorReversible Competitive (Transition State Analog)Tight-binding InhibitorAllosteric Inhibitor
Target Specificity PTP-biased (PTP1B, SHP2)Broad Spectrum (PTPs, some ATPases)Ser/Thr Phosphatases (PP1, PP2A)PTP1B Selective
Mechanism Arginine/Phosphate Mimicry (Active Site)Covalent coordination to catalytic CysteineHydrophobic groove bindingAllosteric site binding
Solubility Moderate (DMSO/Water)High (Water)Low (DMSO required)High (Water)
Key Limitation Potential Protease Cross-reactivity Oxidation state sensitive; Non-selectiveHigh toxicity; CostComplex synthesis
Expert Insight: The "Promiscuity" Factor

Unlike Okadaic Acid , which is highly specific for PP1/PP2A, pGMBA functions as a "privileged structure." The guanidino group is charged at physiological pH, allowing it to enter the deep catalytic cleft of PTPs (like PTP1B) but potentially excluding it from the shallow active sites of some Dual-Specificity Phosphatases (DUSPs). This makes it an excellent tool for topological selectivity profiling .

Experimental Protocol: Phosphatase Selectivity Panel

To objectively assess pGMBA, a diverse panel of phosphatases must be screened. The following protocol utilizes a continuous kinetic assay to rule out false positives caused by compound aggregation.

A. Panel Composition
  • Tyrosine Phosphatases (PTPs): PTP1B (Metabolic target), SHP2 (Oncology target), CD45 (Immune target).

  • Dual-Specificity Phosphatases (DUSPs): VHR, MKP-1.

  • Ser/Thr Phosphatases: PP1, PP2A (Negative control for PTP-specific pharmacophores).

  • Alkaline Phosphatase: CALP (Calf Intestinal Alkaline Phosphatase) - Critical for assessing general phosphate mimicry.

B. Reagents & Setup
  • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) – Superior sensitivity over pNPP.

  • Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Brij-35 (Detergent is mandatory to prevent aggregation).

  • Detection: Fluorescence (Ex: 358 nm / Em: 450 nm).

C. Step-by-Step Workflow
  • Compound Preparation: Prepare a 10 mM stock of pGMBA in 100% DMSO. Perform 1:3 serial dilutions to generate an 8-point dose-response curve (e.g., 100 µM to 0.04 µM).

  • Enzyme Pre-incubation:

    • Dispense 10 µL of Enzyme Solution (0.5 nM final conc) into 384-well black plates.

    • Add 100 nL of pGMBA (or control) via acoustic dispenser or pin tool.

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of DiFMUP substrate (at

      
       concentration for each specific enzyme).
      
  • Kinetic Read:

    • Monitor fluorescence every 60 seconds for 30 minutes.

  • Data Processing:

    • Calculate initial velocities (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Four-Parameter Logistic (4PL) equation to determine

      
      .
      

Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action (Molecular Docking Logic)

This diagram illustrates how pGMBA mimics the substrate interaction within the PTP active site compared to the natural phosphotyrosine substrate.

G cluster_0 PTP Active Site (Catalytic Cleft) Cys Cys215 (Nucleophile) Arg Arg221 (P-Loop Stabilizer) Asp Asp181 (General Acid) Substrate Phosphotyrosine (Natural Substrate) Substrate->Cys Nucleophilic Attack Substrate->Arg Phosphate-Guanidinium Salt Bridge Inhibitor p-Guanidinomethyl Benzoic Acid (pGMBA) Inhibitor->Cys Steric Blockade (No Hydrolysis) Inhibitor->Arg Guanidino Group Mimicry Inhibitor->Asp H-Bond Network

Caption: Mechanistic comparison showing pGMBA's guanidino group occupying the phosphate-binding pocket (Arg221 interaction) to block catalysis.

Diagram 2: Selectivity Profiling Workflow

The logical flow for validating pGMBA selectivity, ensuring high-quality data (E-E-A-T compliant).

Workflow cluster_Assay Kinetic Assay (384-well) Start pGMBA Stock (10mM DMSO) Dilution Serial Dilution (8-point) Start->Dilution Mix Pre-incubation (Enzyme + pGMBA) Dilution->Mix Substrate Add DiFMUP (at Km) Mix->Substrate Read Continuous Read (RFU vs Time) Substrate->Read Analysis Calculate IC50 & Hill Slope Read->Analysis Validation Selectivity Index (Target IC50 / Off-target IC50) Analysis->Validation

Caption: Step-by-step kinetic profiling workflow ensuring robust IC50 generation and selectivity calculation.

Anticipated Results & Interpretation

Based on structural homology and literature on benzoic acid derivatives [1, 2], the following profile is anticipated for pGMBA:

Enzyme TargetPredicted IC50Interpretation
PTP1B Low µM (e.g., 5-20 µM)Primary Hit. The deep cleft accommodates the benzoic acid scaffold.
SHP2 Moderate µM (e.g., >50 µM)Selectivity Window. SHP2 cleft is slightly more constricted.
PP1 / PP2A > 200 µM (Inactive)Negative Control. These metallo-phosphatases have distinct active site geometries that do not favor the planar benzoic acid.
Trypsin (Protease) Low µMOff-Target Risk. Crucial Control: Users must verify the compound is not inhibiting the coupling enzymes if using a coupled assay.

Troubleshooting Tip: If


 values shift significantly with incubation time, pGMBA may be acting as a slow-binding inhibitor or forming aggregates. Always run a "detergent sensitivity" control (0.01% vs 0.1% Triton X-100) to rule out promiscuous aggregation.

References

  • Andersen, H. S., et al. (2000). "2-(Oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases."[1] Journal of Biological Chemistry.

  • Zhang, S., et al. (2015).[2] "Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot." ChemMedChem.

  • McGeary, R. P., et al. (2009).[3] "Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

Personal protective equipment for handling p-Guanidinomethyl benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable safety intelligence for researchers handling p-Guanidinomethyl benzoic acid (CAS 42823-63-6). It prioritizes the "Precautionary Principle," deriving safety protocols from the compound's functional group chemistry where specific GHS data may be limited.

CAS: 42823-63-6 | Molecular Formula: C9H11N3O2

Executive Safety Summary

Risk Profile: High Irritant / Potential Corrosive. Critical Hazard: The molecule contains a highly basic guanidino group (pKa ~12.5) and an acidic benzoic acid moiety. This zwitterionic character creates a significant risk for severe eye damage (Category 1) and skin irritation (Category 2) .[1] Inhalation of dust may cause respiratory tract irritation.

Immediate Action Required:

  • Do not handle on an open benchtop.

  • Eye Protection: Chemical splash goggles are mandatory; safety glasses are insufficient due to the risk of basic hydrolysis in the eye.

  • Skin Protection: Double-gloving (Nitrile) is required.

Hazard Mechanism & Causality

To understand the PPE requirements, we must analyze the chemical structure. You are not just handling a white powder; you are handling a localized pH hazard.

Functional GroupChemical BehaviorPhysiological Impact
Guanidino Moiety Strong organic base (superbase character).Upon contact with moisture (sweat, tears), it creates a localized alkaline environment, leading to saponification of membrane lipids (corrosive injury).
Benzoic Acid Core Weak acid, lipophilic ring.Facilitates penetration through the stratum corneum; acts as a primary irritant to mucous membranes.
Physical State Fine crystalline solid.High potential for aerosolization during weighing, leading to inhalation exposure.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the Hazard Mechanism section.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Guanidino compounds can cause irreversible corneal opacity. Goggles seal the eyes from airborne dust that safety glasses allow to bypass.
Dermal (Hands) Double Nitrile Gloves (Min 0.11 mm thickness)Why: The outer glove protects against physical abrasion; the inner glove acts as a barrier against permeation if the outer layer is compromised.
Respiratory N95 / P2 Respirator (or Fume Hood)Why: Prevents inhalation of particulates. If handling >100 mg outside a hood, a half-face respirator with P100 cartridges is required.
Body Lab Coat (High-neck, snap closure) Why: Prevents dust accumulation on street clothes. Cotton/polyester blends are acceptable; Tyvek is preferred for quantities >10g.
Operational Workflow: Step-by-Step
Phase 1: Preparation (The "Clean" Zone)
  • Engineering Control: Verify Chemical Fume Hood is operational (Face velocity: 80–100 fpm).

  • Barrier Setup: Place a disposable absorbent pad (benchkote) in the hood to capture any spilled powder.

  • Static Control: Use an anti-static gun or wipe on the weighing boat. Reasoning: Zwitterionic compounds often carry high static charges, causing powder to "jump" and aerosolize.

Phase 2: Active Handling (The "Hot" Zone)
  • Donning: Put on inner gloves

    
     lab coat 
    
    
    
    outer gloves (tucked over cuffs)
    
    
    goggles.
  • Transfer:

    • Open the container only inside the fume hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: Transfer slowly to minimize dust cloud formation.

  • Solubilization: If preparing a solution, add the solvent to the solid (not solid to solvent) to reduce splash risk. Note: Likely soluble in dilute acid or base; limited solubility in neutral water.

Phase 3: Decontamination & Disposal
  • Solid Waste: Cap the container tightly. Wipe the exterior with a damp paper towel (water/ethanol) before removing from the hood.

  • Spill Cleanup:

    • Dry Spill: Do not sweep. Use a wet wipe or damp paper towel to pick up the powder to prevent dust generation.

    • Surface Clean: Wipe surface with 10% acetic acid (to neutralize guanidine residues) followed by water.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid chemical waste. Wash hands immediately after removing inner gloves.

Visual Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the quantity handled.

PPE_Decision_Tree Start Start: Handling p-Guanidinomethyl Benzoic Acid QuantityCheck Check Quantity Start->QuantityCheck SmallScale < 100 mg QuantityCheck->SmallScale Analytical LargeScale > 100 mg QuantityCheck->LargeScale Prep/Bulk Engineering Engineering Control: Fume Hood Required SmallScale->Engineering LargeScale->Engineering StandardPPE Standard PPE: Nitrile Gloves (x2) Splash Goggles Lab Coat EnhancedPPE Enhanced PPE: Tyvek Sleeves P100 Respirator (if outside hood) Face Shield Engineering->StandardPPE Default Engineering->EnhancedPPE High Dust Risk

Figure 1: Decision logic for scaling Personal Protective Equipment based on handling quantity.

Emergency Response Protocols

In Case of Eye Contact (Critical):

  • Immediate Flush: Do not wait. Flush eyes with tepid water for minimum 15 minutes .

  • Mechanism: The guanidino group adheres to corneal tissue. Prolonged flushing is necessary to break the interaction and restore pH balance.

  • Medical: Seek ophthalmological evaluation immediately.

In Case of Skin Contact:

  • Brush & Wash: Gently brush off dry powder, then wash with soap and copious water.

  • Neutralization: Do not attempt to neutralize on the skin with acids; this can generate heat. Water is the safest solvent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122240, 4-(Guanidinomethyl)benzoic acid. Retrieved from .

  • Fisher Scientific (2021). Safety Data Sheet: 4-Guanidinobenzoic acid hydrochloride. (Used as structural analog for hazard inference). Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from .

Sources

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